Product packaging for Ammonium thiosulfate(Cat. No.:CAS No. 7783-18-8)

Ammonium thiosulfate

Cat. No.: B1232673
CAS No.: 7783-18-8
M. Wt: 148.21 g/mol
InChI Key: XYXNTHIYBIDHGM-UHFFFAOYSA-N
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Description

Ammonium thiosulfate is a white crystalline solid. It is very soluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in photography, in chemical analysis, and for many other uses.
This compound solution (60% or less) appears as an odorless colorless liquid. (USCG, 1999)
This compound is an inorganic ammonium salt composed of ammonium and thiosulfate ions in a 2:1 ratio. It is used in the leaching of gold and silver, as a fertilizer and as a photographic fixing salt. It has a role as a fertilizer, a herbicide safener, a bleaching agent and a reducing agent. It contains a thiosulfate(2-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula H8N2O3S2 B1232673 Ammonium thiosulfate CAS No. 7783-18-8

Properties

IUPAC Name

diazanium;dioxido-oxo-sulfanylidene-λ6-sulfane
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InChI

InChI=1S/2H3N.H2O3S2/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXNTHIYBIDHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[NH4+].[O-]S(=O)(=S)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029703
Record name Ammonium thiosulfate
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Molecular Weight

148.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA; Pellets or Large Crystals
Record name Thiosulfuric acid (H2S2O3), ammonium salt (1:2)
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CAS No.

7783-18-8
Record name Ammonium thiosulfate
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Record name Thiosulfuric acid (H2S2O3), ammonium salt (1:2)
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Record name Ammonium thiosulfate
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Record name Ammonium thiosulphate
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Record name AMMONIUM THIOSULFATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Thiosulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium thiosulfate, (NH₄)₂S₂O₃, is a versatile inorganic compound with significant applications across various sectors, including agriculture, photography, and hydrometallurgy. This technical guide provides a comprehensive overview of the primary synthesis methodologies for this compound, detailing both laboratory-scale preparations and industrial production processes. Furthermore, this document outlines the key characterization techniques employed to ascertain the purity and structural integrity of the synthesized compound. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Introduction

This compound is a white crystalline solid with a faint odor of ammonia.[1] It is highly soluble in water and possesses unique chemical properties that make it a valuable reagent in various chemical processes.[1][2] In agriculture, it serves as a liquid fertilizer, providing both nitrogen and sulfur to crops.[3][4] Its ability to form stable complexes with metal ions is exploited in photographic fixing agents and in the leaching of precious metals as a less toxic alternative to cyanide. Given its diverse applications, a thorough understanding of its synthesis and characterization is crucial for its effective and safe use in research and industrial settings.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, each with its own advantages depending on the desired scale and available starting materials. The most common methods involve the reaction of ammonium sulfite with elemental sulfur or the reaction of hydrogen sulfide and sulfur dioxide with ammonia.

Laboratory-Scale Synthesis: Reaction of Ammonium Sulfite with Sulfur

A straightforward and common laboratory method for preparing this compound involves the direct reaction of ammonium sulfite with elemental sulfur.

  • Preparation of Ammonium Sulfite Solution: In a well-ventilated fume hood, dissolve a known quantity of ammonium sulfite monohydrate in deionized water to create a concentrated solution. Gentle heating may be applied to aid dissolution.

  • Reaction with Sulfur: To the ammonium sulfite solution, add a stoichiometric amount of finely powdered elemental sulfur. The mixture is then heated to between 85 and 110 °C with continuous stirring. The reaction progress can be monitored by the disappearance of the yellow sulfur powder.

  • Reaction Equation: (NH₄)₂SO₃ + S → (NH₄)₂S₂O₃

  • Crystallization and Isolation: After the reaction is complete (typically after several hours), the solution is filtered to remove any unreacted sulfur. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of this compound.

  • Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol to remove residual water, and then dried in a desiccator over a suitable drying agent.

Synthesis_from_Ammonium_Sulfite cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification AmmoniumSulfite Ammonium Sulfite Solution Reactor Reaction Vessel (85-110 °C, Stirring) AmmoniumSulfite->Reactor Sulfur Elemental Sulfur Sulfur->Reactor Filtration1 Hot Filtration Reactor->Filtration1 Reaction Mixture Crystallization Crystallization (Cooling) Filtration1->Crystallization Filtrate Filtration2 Vacuum Filtration Crystallization->Filtration2 Drying Drying Filtration2->Drying Crystals Product This compound Crystals Drying->Product

Industrial Production

Industrial-scale production of this compound often utilizes waste streams from petroleum refining and gas processing, which contain hydrogen sulfide (H₂S) and ammonia (NH₃). These processes are typically continuous and involve the reaction of H₂S, SO₂, and NH₃ in aqueous solutions.

One common industrial process involves two main absorption stages:

  • SO₂ Absorption: A gas stream containing sulfur dioxide (which can be produced by the combustion of H₂S) is passed through an absorber containing an aqueous solution of ammonia. This reaction forms ammonium bisulfite (NH₄HSO₃).

  • H₂S Absorption and Reaction: The ammonium bisulfite solution is then contacted with a gas stream containing hydrogen sulfide and additional ammonia. This leads to the formation of this compound.

Industrial_Synthesis H2S_source H₂S Source (e.g., Refinery Off-gas) SO2_production Combustion Chamber (H₂S + O₂ → SO₂ + H₂O) H2S_source->SO2_production H2S_absorber H₂S Absorber H2S_source->H2S_absorber H₂S Gas NH3_source NH₃ Source SO2_absorber SO₂ Absorber NH3_source->SO2_absorber Aqueous NH₃ NH3_source->H2S_absorber NH₃ Gas SO2_production->SO2_absorber SO₂ Gas SO2_absorber->H2S_absorber Ammonium Bisulfite Solution ATS_product This compound Solution H2S_absorber->ATS_product

Characterization of this compound

Proper characterization of synthesized this compound is essential to ensure its purity and suitability for its intended application. A combination of qualitative and quantitative analytical techniques is employed.

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

PropertyValueReference
Appearance White crystalline solid
Molar Mass 148.21 g/mol
Density 1.679 g/cm³
Melting Point Decomposes at 150 °C
Solubility in Water Highly soluble
Solubility in Organic Solvents Slightly soluble in acetone, insoluble in ethanol
Titrimetric Analysis for Purity Determination

Iodometric titration is a standard method for the quantitative determination of thiosulfate ions and, consequently, the purity of this compound.

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of deionized water.

  • Titration Setup: Fill a burette with a standardized iodine (I₂) solution.

  • Titration: Titrate the this compound solution with the standard iodine solution. The thiosulfate ions are oxidized by iodine to tetrathionate ions, while iodine is reduced to iodide ions.

  • Reaction Equation: 2(NH₄)₂S₂O₃ + I₂ → (NH₄)₂S₄O₆ + 2NH₄I

  • Endpoint Detection: The endpoint is typically detected using a starch indicator. The solution will turn from colorless to a persistent blue-black color upon the first excess of iodine.

  • Calculation: The concentration of this compound in the sample can be calculated from the volume of the standard iodine solution used to reach the endpoint.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in the synthesized this compound.

FTIR spectroscopy is used to identify the vibrational modes of the chemical bonds within the this compound molecule.

  • Sample Preparation: A small amount of the crystalline sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull.

  • Expected Vibrational Modes: The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the ammonium (NH₄⁺) and thiosulfate (S₂O₃²⁻) ions.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3150N-H stretching in NH₄⁺
~1400N-H bending in NH₄⁺
~1110Asymmetric S-O stretching in S₂O₃²⁻
~1005Symmetric S-O stretching in S₂O₃²⁻
~670S-S stretching in S₂O₃²⁻

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule.

  • Sample Preparation: A small amount of the crystalline sample is placed in a suitable container for analysis by the Raman spectrometer.

  • Expected Raman Shifts: The Raman spectrum of this compound will show characteristic peaks corresponding to the vibrational modes of the thiosulfate and ammonium ions. A linear relationship between the concentration of the thiosulfate ion and the intensity of its Raman peaks has been observed.

Raman Shift (cm⁻¹)Vibrational Mode AssignmentReference
~1110Asymmetric S-O stretch
~982Symmetric S-O stretch
~450S-S stretch
Ion Chromatography

Ion chromatography is a powerful technique for the separation and quantification of ionic species. It can be used to determine the concentration of thiosulfate and other anions in a sample.

  • Sample Preparation: A dilute aqueous solution of the this compound sample is prepared.

  • Separation: The sample is injected into an ion chromatograph equipped with a suitable anion-exchange column. The anions are separated based on their affinity for the stationary phase.

  • Detection: A conductivity detector is typically used to detect the separated anions as they elute from the column.

  • Quantification: The concentration of thiosulfate is determined by comparing the peak area of the sample to that of a series of known standards.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented laboratory and industrial synthesis methods, along with the comprehensive characterization protocols, offer a valuable resource for researchers, scientists, and drug development professionals. The application of titrimetric, spectroscopic, and chromatographic techniques is essential for ensuring the quality and purity of this compound for its diverse applications. The provided workflows and data tables serve as a practical reference for the successful preparation and analysis of this important inorganic compound.

References

Physical and chemical properties of ammonium thiosulfate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Thiosulfate

Introduction

This compound, with the chemical formula (NH₄)₂S₂O₃, is an inorganic compound of significant interest across various fields, including agriculture, photography, and chemical synthesis.[1][2] It serves as a valuable fertilizer, a rapid photographic fixing agent, a leaching agent for precious metals, and a reducing agent in various chemical processes.[1][3][4] This guide provides a comprehensive overview of its core physical and chemical properties, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a white, colorless crystalline solid, often appearing as monoclinic crystals. It is known to be hygroscopic and emits a distinct ammonia odor. The compound is highly soluble in water, with slight solubility in acetone and insolubility in ethanol and diethyl ether.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

PropertyValueNotesCitations
Molecular Formula (NH₄)₂S₂O₃ or H₈N₂O₃S₂
Molecular Weight 148.21 g/mol
Appearance White, colorless crystalline solid; monoclinic crystalsHygroscopic in nature
Odor Ammonia-like
Density 1.679 g/cm³at 25 °C
Melting Point Decomposes at 150 °C (302 °F)Anhydrous salt decomposes above 100 °C
Boiling Point Decomposes upon heatingDoes not have a true boiling point
Solubility in Water Very soluble; 64 g/100 g at 20 °C; 173 g/100 mL at 20 °C
Solubility in Other Solvents Slightly soluble in acetone; Insoluble in ethanol, diethyl ether, and benzene
pH of Solution 6.5 - 8.5For a 60% solution or typical liquid fertilizer formulation
Vapor Pressure 0 mmHg

Chemical Properties and Reactivity

Stability and Decomposition

This compound exhibits limited stability, particularly with changes in temperature and chemical environment.

  • Thermal Decomposition : The anhydrous salt is unstable and decomposes when heated above 100°C, breaking down into ammonium sulfite and sulfur. At 150°C, it decomposes more completely to form ammonium sulfite, sulfur, ammonia, hydrogen sulfide, and water.

  • Aqueous Solution Stability : In aqueous solutions, decomposition is slow below 50°C but accelerates at higher temperatures. Concentrated solutions will gradually decompose above 50°C, and prolonged standing of an aqueous solution can lead to the precipitation of sulfur. The solid material is stable under appropriate storage conditions, preferably in a cool, dry place, and for solutions, in a closed container filled with ammonia.

Reactions with Acids and Oxidizers

This compound reacts readily with both acids and strong oxidizing agents.

  • Reaction with Strong Acids : When reacted with strong acids like hydrochloric acid (HCl), it undergoes a double displacement reaction to form ammonium chloride and the unstable thiosulfuric acid (H₂S₂O₃).

  • Incompatibility with Oxidizers : It is incompatible with strong oxidizers such as chlorates, nitrates, and nitrites. Mixtures with sodium chlorate can lead to an exothermic reaction that may become explosive. These reactions can release toxic gases including ammonia, hydrogen sulfide, and sulfur trioxide.

Role as a Reducing Agent

This compound functions as a reducing agent, a property utilized in several industrial applications.

  • Photography : It is used as a "rapid fixer" in photography to dissolve unexposed silver halides from photographic emulsions.

  • Metallurgy : It is employed in the leaching of gold and silver as a less toxic alternative to cyanide, forming strong complexes with these metals.

Corrosivity

This compound solutions can be corrosive to certain metals.

  • It seriously corrodes copper-based alloys.

  • High silicon cast iron shows reasonable resistance.

  • Stainless steels exhibit good resistance with low corrosion rates.

  • Due to its generally non-corrosive nature towards certain materials, it can be stored in mild steel or aluminum vessels.

Experimental Protocols

Detailed experimental procedures for characterizing this compound would follow standard laboratory methodologies for inorganic salts. Below are outlines for determining key properties.

Determination of Aqueous Solubility

Objective: To quantify the mass of this compound that can dissolve in a given volume of water at a specific temperature.

Methodology (Isothermal Saturation Method):

  • Preparation: Add an excess amount of this compound crystals to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a jacketed beaker connected to a water bath).

  • Equilibration: Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) at a constant, recorded temperature to ensure the solution reaches saturation equilibrium.

  • Sampling: Cease stirring and allow the undissolved solid to settle. Carefully extract a known volume of the clear, saturated supernatant using a pre-warmed pipette to prevent premature crystallization.

  • Analysis: Weigh the collected aliquot of the saturated solution. Evaporate the water from the sample in a drying oven at a temperature below its decomposition point (e.g., 70-80°C) until a constant weight of the dry this compound residue is achieved.

  • Calculation: The solubility is calculated as the mass of the dried residue per mass or volume of water. The experiment should be repeated at various temperatures to generate a solubility curve.

Analysis of Thermal Decomposition

Objective: To determine the decomposition temperature and identify the resulting products.

Methodology (Thermogravimetric Analysis - TGA):

  • Instrument Setup: Calibrate a Thermogravimetric Analyzer according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of dry, crystalline this compound into the TGA sample pan.

  • Thermal Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) from ambient temperature up to a temperature beyond its decomposition, for instance, 300°C.

  • Data Collection: The instrument will record the mass of the sample as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

  • Product Analysis (Optional): For identification of gaseous decomposition products, the TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to analyze the off-gas in real-time.

Measurement of Solution pH

Objective: To determine the pH of an aqueous solution of this compound.

Methodology (Potentiometric pH Measurement):

  • Preparation of Solution: Prepare a solution of known concentration (e.g., a 60% w/w solution as commonly cited) by dissolving a weighed amount of this compound in deionized water.

  • pH Meter Calibration: Calibrate a standard laboratory pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pH range (e.g., pH 4.0, 7.0, and 10.0).

  • Measurement: Immerse the calibrated pH electrode into the prepared this compound solution. Gently stir the solution and allow the reading to stabilize.

  • Recording: Record the stable pH value and the temperature of the solution, as pH is temperature-dependent.

Visualizing Property Relationships

The following diagram illustrates the logical relationships between the key properties and reactions of this compound.

AmmoniumThiosulfateProperties ATS This compound ((NH₄)₂S₂O₃) PhysProps Physical Properties ATS->PhysProps is characterized by ChemProps Chemical Properties ATS->ChemProps exhibits Appearance White Crystalline Solid (Hygroscopic) PhysProps->Appearance Solubility High Water Solubility PhysProps->Solubility Density 1.679 g/cm³ PhysProps->Density pH pH 6.5 - 8.5 (Solution) PhysProps->pH Decomposition Decomposition ChemProps->Decomposition includes Reactivity Reactivity ChemProps->Reactivity includes Applications Key Applications ChemProps->Applications leads to Decomp_Products Products: Ammonium Sulfite, Sulfur, Ammonia, H₂S Decomposition->Decomp_Products Heat Heat (>100°C) Heat->Decomposition Reaction_Products Products: Thiosulfuric Acid (unstable), Toxic Gases (SOx, H₂S) Reactivity->Reaction_Products StrongAcids Strong Acids (e.g., HCl) StrongAcids->Reactivity StrongOxidizers Strong Oxidizers (e.g., Chlorates) StrongOxidizers->Reactivity Fertilizer Fertilizer (N & S source) Applications->Fertilizer Photography Photographic Fixer Applications->Photography Metallurgy Gold/Silver Leaching Applications->Metallurgy

Caption: Logical flow of this compound properties and reactions.

References

A Technical Guide to the Crystal Structure of Ammonium Thiosulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of ammonium thiosulfate, [(NH₄)₂S₂O₃], a compound of interest in various chemical, agricultural, and pharmaceutical applications. Understanding its solid-state structure is crucial for predicting its behavior, stability, and interactions in different formulations. This document summarizes key crystallographic data, details the experimental protocols for its determination, and visualizes the analytical workflow.

Crystallographic Data

This compound crystallizes in the monoclinic system.[1][2][3][4] Multiple studies have characterized its unit cell parameters, with slight variations attributed to different experimental conditions and refinement techniques. The data presented below is a synthesis of well-regarded crystallographic studies. The structure consists of ammonium (NH₄⁺) and thiosulfate (S₂O₃²⁻) tetrahedra interconnected by a network of hydrogen bonds.[5]

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValueReference
Empirical Formula (NH₄)₂S₂O₃
Formula Weight 148.21 g/mol
Crystal System Monoclinic
Space Group C2 or C2/m
Unit Cell Dimensions
a10.230 (4) Å
b6.500 (2) Å
c8.820 (3) Å
α90°
β94.66 (2)°
γ90°
Cell Volume (V) 585 ų
Molecules per cell (Z) 4
Calculated Density (Dx) 1.684 g/cm³
Radiation Mo Kα (λ = 0.71073 Å)
Temperature Room Temperature
Final R-factor 0.032

Note: The space group has been reported as both C2 and C2/m in different studies. The refinement in space group C2 yielded a final R(F) of 0.032 for 936 independent reflections.

Molecular Geometry

The thiosulfate anion (S₂O₃²⁻) forms a tetrahedral geometry with the central sulfur atom bonded to the terminal sulfur atom and three oxygen atoms. The ammonium cations (NH₄⁺) are also tetrahedral. The stability of the crystal lattice is significantly influenced by the hydrogen bonding between the hydrogen atoms of the ammonium ions and the oxygen atoms of the thiosulfate ions.

Table 2: Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
S-S 1.979 (1)
S-O (average) 1.471
O-S-O (average) Not specified in abstracts
O-S-S (average) Not specified in abstracts

Data sourced from Teng et al. (1979), Acta Crystallographica B35, 1682-1684.

Experimental Protocols

The crystallographic data for this compound is primarily determined using single-crystal X-ray diffraction. The following protocol outlines the typical steps involved in such an analysis.

3.1. Crystal Growth and Selection High-quality single crystals of this compound are grown from an aqueous solution. The crystals are hygroscopic and may degrade upon prolonged exposure to air, turning into a white powder. Therefore, selected crystals are often sealed in thin-walled glass capillaries (e.g., Lindemann tubes) for protection during analysis. A suitable crystal (e.g., 0.5 x 0.6 x 0.65 mm) is selected based on its size, clarity, and lack of visible defects under a microscope.

3.2. Data Collection

  • Mounting: The selected crystal is mounted on a goniometer head.

  • Diffractometer: A four-circle diffractometer (e.g., Syntex P2₁) is used for data collection.

  • X-ray Source: A monochromatic X-ray beam, typically Molybdenum (Mo Kα, λ=0.71073 Å) or Copper (Cu Kα, λ=1.54178 Å), is directed at the crystal.

  • Preliminary Analysis: Initial oscillation and Weissenberg photographs can be taken to confirm the crystal system (monoclinic) and determine preliminary unit cell parameters.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and the diffraction pattern (intensities and positions of thousands of reflections) is recorded by a detector. An θ/2θ scan technique is commonly employed. Data is collected up to a specific resolution (e.g., sin θ/λ = 0.71 Å⁻¹).

  • Stability Check: Standard reflections are measured periodically (e.g., every 50 reflections) to monitor for any crystal decay or instability in the X-ray beam.

3.3. Data Reduction and Structure Solution

  • Integration: The raw diffraction images are processed to integrate the intensities of each reflection.

  • Corrections: Corrections are applied for various factors, including Lorentz-polarization effects and absorption. An absorption correction is particularly important for accurately determining intensities.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the possible space groups (e.g., C2, Cm, or C2/m for this compound).

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined using full-matrix least-squares methods. This iterative process adjusts atomic coordinates and thermal parameters to minimize the difference between the observed structure factors (Fo) and the calculated structure factors (Fc). The refinement converges when the R-factor (a measure of agreement) is minimized, typically to a value below 0.05 (e.g., R(F) = 0.032). Hydrogen atoms can often be located from a difference Fourier map.

Visualized Workflows and Relationships

To clarify the experimental and logical processes in crystallography, the following diagrams are provided.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Processing & Refinement cluster_validation Finalization prep1 Crystal Growth (Aqueous Solution) prep2 Crystal Selection (Microscopy) prep1->prep2 prep3 Mounting & Sealing (Hygroscopic Sample) prep2->prep3 data1 Preliminary Analysis (Weissenberg Photos) prep3->data1 data2 Diffractometer Setup (X-ray Source: Mo Kα) data1->data2 data3 Full Diffraction Data Collection data2->data3 proc1 Data Reduction (Integration & Corrections) data3->proc1 proc2 Space Group Determination proc1->proc2 proc3 Structure Solution (Direct Methods) proc2->proc3 proc4 Structure Refinement (Least-Squares) proc3->proc4 val1 Validation (Check R-factor, Geometry) proc4->val1 val2 Final Model (Atomic Coords, Bond Lengths) val1->val2

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

logical_relationship Hierarchy of Crystallographic Parameters A Diffraction Pattern (Reflection Intensities & Positions) B Unit Cell Parameters (a, b, c, α, β, γ) A->B C Systematic Absences A->C D Crystal System (e.g., Monoclinic) B->D E Space Group (e.g., C2/m) C->E D->E F Atomic Coordinates (x, y, z for each atom) E->F G Molecular Structure (Bond Lengths, Angles, Connectivity) F->G

Caption: Logical relationship of key crystallographic parameters.

References

Ammonium thiosulfate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Ammonium Thiosulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the known qualitative solubility characteristics and provides a detailed, generalized experimental protocol for the quantitative determination of this compound solubility. This document is intended to serve as a foundational resource for laboratory professionals requiring this information for process development, formulation, and analytical testing.

Introduction to this compound

This compound, with the chemical formula (NH₄)₂S₂O₃, is an inorganic salt that presents as a white crystalline solid with a faint odor of ammonia.[1] It is a compound of significant interest in various industrial applications, including agriculture as a fertilizer, in photography as a rapid fixing agent, and in mining for the leaching of gold and silver.[2][1] Its utility in these fields is often dictated by its solubility characteristics. While its high solubility in water is well-documented, its behavior in organic solvents is less characterized but crucial for applications in organic synthesis, purification processes, and formulation of non-aqueous systems.

Solubility of this compound in Organic Solvents

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolvent NameChemical FormulaQualitative Solubility
Polar ProticWaterH₂OVery Soluble
EthanolC₂H₅OHInsoluble
Polar AproticAcetoneCH₃COCH₃Slightly Soluble
Non-Polar AproticDiethyl Ether(C₂H₅)₂OInsoluble
BenzeneC₆H₆Insoluble
TolueneC₇H₈Insoluble

The general trend observed is that this compound, an ionic salt, is readily soluble in the highly polar protic solvent, water, but shows very limited to no solubility in less polar or non-polar organic solvents. This behavior is consistent with the chemical principle of "like dissolves like," where polar solutes dissolve best in polar solvents.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, a standardized experimental protocol is necessary. The following methodology outlines a robust procedure for determining the equilibrium solubility of this compound in a target organic solvent using the isothermal shake-flask method coupled with ion chromatography for concentration analysis.

3.1 Materials and Equipment

  • Solute: this compound, ≥98% purity

  • Solvents: High-purity grade organic solvents of interest

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy)

    • Isothermal shaker bath or temperature-controlled incubator

    • Borosilicate glass flasks with airtight stoppers (e.g., 50 mL)

    • Syringe filters (0.22 µm pore size, solvent-compatible membrane)

    • Volumetric flasks and pipettes (Class A)

    • Ion Chromatograph (IC) with a conductivity detector and an appropriate anion-exchange column

    • Deionized water (18.2 MΩ·cm) for standards and eluent preparation

3.2 Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass flask containing a known volume (e.g., 25 mL) of the organic solvent. An excess is ensured when solid remains undissolved at equilibrium.

    • Seal the flasks tightly to prevent solvent evaporation.

    • Place the flasks in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the flasks at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary kinetic studies should be performed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the flasks to stand undisturbed in the isothermal bath for at least 4 hours to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

    • Accurately dilute the filtered sample with a suitable solvent (typically deionized water) to a concentration within the calibrated range of the analytical instrument. A precise dilution factor must be recorded.

  • Analytical Measurement (Ion Chromatography):

    • Prepare a series of standard solutions of this compound in deionized water with known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the IC system and recording the peak area corresponding to the thiosulfate anion (S₂O₃²⁻).

    • Inject the diluted sample into the IC system under the same conditions.

    • Determine the concentration of thiosulfate in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the undiluted organic solvent sample using the following formula: Solubility (g/L) = C_measured × DF Where:

      • C_measured is the concentration determined by IC (g/L).

      • DF is the dilution factor.

    • Express the solubility in desired units (e.g., g/100 mL, mol/L).

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Phase 1: Equilibration cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Analysis & Calculation A Add excess (NH₄)₂S₂O₃ to organic solvent B Seal flask and place in isothermal shaker bath A->B C Agitate at constant T (e.g., 24-48h) B->C D Cease agitation and allow solids to settle C->D E Withdraw supernatant D->E Equilibrium Reached F Filter through 0.22µm syringe filter E->F G Dilute sample accurately with deionized water F->G H Analyze by Ion Chromatography G->H I Determine concentration from calibration curve H->I J Calculate original solubility using dilution factor I->J

Figure 1: Experimental workflow for determining the solubility of this compound.

G cluster_solvents Solvent Type cluster_solubility This compound Solubility PolarProtic Polar Protic (e.g., Water) High High Solubility PolarProtic->High Strong ionic interactions PolarAprotic Polar Aprotic (e.g., Acetone) Low Slight Solubility PolarAprotic->Low Moderate interactions NonPolar Non-Polar (e.g., Ethanol, Ether, Toluene) Insoluble Insoluble NonPolar->Insoluble Weak interactions

Figure 2: Logical relationship between solvent polarity and this compound solubility.

Conclusion

The solubility of this compound in organic solvents is generally low, with the substance being classified as slightly soluble in polar aprotic solvents like acetone and insoluble in less polar solvents such as ethanol and diethyl ether. This guide provides a framework for understanding these properties and a detailed experimental protocol for researchers to determine precise quantitative solubility data in their specific solvent systems of interest. The provided workflows aim to standardize the approach to these measurements, ensuring reproducibility and accuracy in laboratory settings. Further research is warranted to populate the scientific literature with quantitative solubility data across a broader spectrum of organic solvents.

References

A Comprehensive Technical Guide to Ammonium Thiosulfate: Molar Mass, Density, and Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental physicochemical properties of ammonium thiosulfate, including its molar mass and density. It details standardized experimental protocols for the determination of these properties and explores the compound's significant roles in various industrial processes. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields.

Physicochemical Properties of this compound

This compound, with the chemical formula (NH₄)₂S₂O₃, is a white crystalline solid known for its applications in photography, agriculture, and metallurgy.[1][2] A thorough understanding of its molar mass and density is crucial for its use in research and industrial settings.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsConditions
Molar Mass 148.20[1][3] g/mol
148.21[4] g/mol
Density 1.679g/cm³at 25 °C
Melting Point 150 °C (decomposes)°C
Solubility in Water 173 g/100 mLat 20 °C
Very soluble

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the molar mass and density of a solid compound like this compound.

Determination of Molar Mass by Freezing Point Depression

This method is based on the colligative property that the freezing point of a solvent is lowered when a non-volatile solute is dissolved in it. The magnitude of this depression is directly proportional to the molality of the solute.

Materials:

  • This compound (solute)

  • A suitable solvent with a known freezing point depression constant (Kf), such as cyclohexane or camphor.

  • Precision balance (accurate to ±0.001 g)

  • Test tube

  • Beaker for ice bath

  • Thermometer (accurate to ±0.1 °C)

  • Stirring rod

Procedure:

  • Determine the Freezing Point of the Pure Solvent:

    • Weigh a known mass of the chosen solvent into a test tube.

    • Place the test tube in an ice-water bath.

    • Gently stir the solvent with a thermometer and record the temperature at regular intervals until the solvent completely solidifies.

    • Plot a cooling curve (temperature vs. time). The plateau in the curve indicates the freezing point of the pure solvent.

  • Prepare the Solution:

    • Accurately weigh a small, known mass of this compound.

    • Add the this compound to the test tube containing the known mass of the solvent.

    • Gently warm the mixture if necessary to completely dissolve the solute.

  • Determine the Freezing Point of the Solution:

    • Allow the solution to cool in the ice-water bath while stirring.

    • Record the temperature at regular intervals until the solution begins to freeze and a solid is formed.

    • Plot a cooling curve for the solution. The temperature at which the solution begins to freeze is the freezing point of the solution.

  • Calculation:

    • Calculate the freezing point depression (ΔTf) = Freezing Point of Pure Solvent - Freezing Point of Solution.

    • Calculate the molality (m) of the solution using the formula: ΔTf = Kf * m.

    • Calculate the moles of solute (this compound) using the formula: moles = molality * mass of solvent (in kg).

    • Calculate the experimental molar mass of this compound using the formula: Molar Mass = mass of solute / moles of solute.

Determination of Density by Liquid Displacement

This method is suitable for solids that are insoluble in the displacement liquid. Given that this compound is highly soluble in water, a non-aqueous liquid in which it is insoluble, such as diethyl ether or ethanol, must be used.

Materials:

  • This compound crystals

  • Graduated cylinder

  • Precision balance (accurate to ±0.001 g)

  • A suitable non-aqueous liquid (e.g., diethyl ether or ethanol)

Procedure:

  • Mass Measurement:

    • Accurately weigh a sample of dry this compound crystals using a precision balance. Record this mass.

  • Volume Measurement by Displacement:

    • Add a known volume of the non-aqueous liquid to a graduated cylinder. Record this initial volume (V₁).

    • Carefully add the weighed this compound crystals to the graduated cylinder, ensuring that all the solid is submerged and there are no air bubbles.

    • Record the new volume of the liquid in the graduated cylinder (V₂).

    • The volume of the this compound sample is the difference between the final and initial volumes: Volume = V₂ - V₁.

  • Calculation:

    • Calculate the density of this compound using the formula: Density = Mass / Volume.

Industrial Process Workflows

This compound is a key component in several industrial processes. The following diagrams illustrate the logical workflows for its production and its application in gold leaching.

This compound Production Workflow

The production of this compound can be achieved by reacting ammonium sulfite with sulfur at elevated temperatures.

G cluster_reactants Reactants cluster_process Process cluster_product Product AmmoniumSulfite Ammonium Sulfite ((NH₄)₂SO₃) ReactionVessel Reaction Vessel (85-110 °C) AmmoniumSulfite->ReactionVessel Sulfur Sulfur (S) Sulfur->ReactionVessel AmmoniumThiosulfate This compound ((NH₄)₂S₂O₃) ReactionVessel->AmmoniumThiosulfate

Caption: Production of this compound.

Gold Leaching Process with this compound

This compound is used as a less toxic alternative to cyanide for leaching gold from ores. This process involves the formation of a stable gold-thiosulfate complex.

G cluster_inputs Inputs cluster_leaching Leaching cluster_separation Separation cluster_recovery Gold Recovery cluster_outputs Outputs GoldOre Gold-Bearing Ore LeachingTank Leaching Tank (Agitation and Aeration) GoldOre->LeachingTank LeachingSolution This compound Solution LeachingSolution->LeachingTank Catalyst Copper(II) Ions (Catalyst) Catalyst->LeachingTank SolidLiquidSeparation Solid-Liquid Separation (e.g., Filtration) LeachingTank->SolidLiquidSeparation GoldRecovery Gold Recovery from Solution (e.g., Carbon Adsorption, Electrowinning) SolidLiquidSeparation->GoldRecovery Pregnant Solution Tailings Ore Tailings SolidLiquidSeparation->Tailings PureGold Pure Gold GoldRecovery->PureGold BarrenSolution Barren Solution GoldRecovery->BarrenSolution

References

Ammonium thiosulfate CAS number and safety data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ammonium Thiosulfate: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific applications where this compound is utilized.

Chemical Identification

  • Chemical Name: this compound

  • CAS Number: 7783-18-8[1][2][3]

  • Molecular Formula: (NH₄)₂S₂O₃[1]

  • Molecular Weight: 148.21 g/mol [2]

  • Synonyms: Ammonium hyposulfite, Thiosulfuric acid, diammonium salt

Physical and Chemical Properties

This compound is a white crystalline solid that is highly soluble in water. It is commonly available as a colorless to pale yellow liquid solution.

PropertyValueReference
Physical StateWhite crystalline solid or colorless solution
Melting Point150 °C (decomposes)
Density1.679 g/mL at 25 °C
pH7.0 - 8.5 (for the solution)
SolubilityHighly soluble in water

Toxicological Data

The following tables summarize the acute toxicity data for this compound.

Acute Oral Toxicity

SpeciesRouteLD50Reference
RatOral1,950 - 2,890 mg/kg
MouseOral2,100 - >3,000 mg/kg

Acute Inhalation Toxicity

SpeciesRouteLC50Exposure TimeReference
RatInhalation> 2,260 mg/m³4 hours
MouseInhalation> 1,800 mg/m³4 hours

Ecotoxicity Data

SpeciesTestLC50/EC50Exposure TimeReference
Bluegill (Lepomis macrochirus)Static acute1,000 mg/L96 hours
Rainbow Trout (Oncorhynchus mykiss)Static acute770 mg/L96 hours
Sheepshead Minnow (Cyprinodon variegatus)Static acute> 1,000 mg/L96 hours
Mysid Shrimp (Americamysis bahia)Static acute77 mg/L96 hours
Daphnia magna (Water flea)Static test230 mg/L48 hours

Hazard Identification and Safety Precautions

This compound is generally considered to have low toxicity to humans. However, it may cause irritation upon contact with eyes, skin, or the respiratory tract. Ingestion can lead to gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical goggles or safety glasses.

  • Hand Protection: Wear protective gloves, such as neoprene rubber gloves.

  • Skin and Body Protection: Wear suitable protective clothing and an apron to prevent skin contact.

  • Respiratory Protection: If mist may be generated, a NIOSH/MSHA approved mist respirator should be worn.

Handling and Storage:

  • Use in a well-ventilated area.

  • Avoid contact with eyes, skin, and clothing.

  • Wash thoroughly after handling.

  • Store in a cool, well-ventilated place away from incompatible materials such as strong acids, strong bases, and strong oxidizers.

Experimental Protocols

The toxicological data presented in safety data sheets are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 401 - Historical)

While now rescinded and replaced by alternative methods that reduce animal use, the historical OECD Guideline 401 provides context for LD50 data.

  • Principle: The test substance is administered in graduated doses to several groups of experimental animals (typically rats) by oral gavage.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered in a single dose.

    • Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days.

    • Body weights are recorded weekly.

    • A necropsy of all animals is performed at the end of the study.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline is used to assess the health hazards of a substance upon short-term inhalation exposure.

  • Principle: Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a defined period.

  • Procedure:

    • Several groups of animals are exposed to different concentrations of the test substance, typically for 4 hours.

    • A control group is exposed to clean air under the same conditions.

    • Animals are observed for signs of toxicity during and after exposure for a period of at least 14 days.

    • Observations include changes in skin, fur, eyes, respiratory and circulatory systems, as well as behavioral patterns.

    • Body weights are recorded, and a gross necropsy is performed on all animals.

  • Endpoint: The LC50 (median lethal concentration) is determined, representing the concentration of the chemical in the air that is expected to kill 50% of the test animals during the exposure period.

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test evaluates the acute toxicity of substances to aquatic invertebrates.

  • Principle: Young Daphnia (water fleas), less than 24 hours old, are exposed to the test substance in a static or semi-static system for 48 hours.

  • Procedure:

    • At least five concentrations of the test substance are prepared in a suitable aqueous medium.

    • Daphnia are introduced into the test vessels containing the different concentrations and a control.

    • The number of immobilized Daphnia (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

    • Water quality parameters such as pH, dissolved oxygen, and temperature are monitored.

  • Endpoint: The EC50 (median effective concentration) is calculated, which is the concentration of the test substance that immobilizes 50% of the Daphnia after 48 hours of exposure.

Diagrams

Chemical Safety Assessment Workflow

The following diagram illustrates a logical workflow for the safety assessment of a chemical substance like this compound.

cluster_0 Information Gathering cluster_1 Data Extraction & Analysis cluster_2 Risk Assessment & Management A Identify Chemical (this compound) B Obtain CAS Number (7783-18-8) A->B C Source Safety Data Sheet (SDS) B->C D Extract Physical & Chemical Properties C->D E Extract Toxicological Data (LD50, LC50) C->E F Identify Hazard Statements & Precautionary Measures C->F G Determine Experimental Protocols (e.g., OECD Guidelines) E->G H Establish Safe Handling Procedures F->H I Define Personal Protective Equipment (PPE) Requirements F->I J Develop Emergency Response Plan H->J I->J

Caption: Workflow for chemical safety assessment.

Acute Oral Toxicity Testing Logic

This diagram outlines the logical steps involved in an acute oral toxicity test.

cluster_0 Test Preparation cluster_1 Dosing and Observation cluster_2 Data Analysis and Reporting A Select Animal Model (e.g., Rats) C Acclimatize and Fast Animals A->C B Prepare Graduated Doses of Test Substance D Administer Single Oral Dose (Gavage) B->D C->D E 14-Day Observation Period D->E F Record Mortality and Clinical Signs of Toxicity E->F G Monitor Body Weight E->G I Statistical Analysis F->I G->I H Perform Necropsy on All Animals H->I J Calculate LD50 Value I->J K Generate Final Report J->K

Caption: Logic of acute oral toxicity testing.

References

An In-Depth Technical Guide to the Role of Ammonium Thiosulfate as a Reducing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium thiosulfate, (NH₄)₂S₂O₃, is a versatile inorganic salt that plays a significant role as a reducing agent in various scientific and industrial applications. Its ability to undergo oxidation makes it a valuable tool in processes ranging from precious metal extraction to photographic development and emerging energy storage technologies. This technical guide provides a comprehensive overview of the core principles of this compound's reducing action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Chemical Principles of this compound as a Reducing Agent

This compound is a colorless crystalline solid highly soluble in water.[1] The thiosulfate anion (S₂O₃²⁻) is the active component responsible for its reducing properties. In redox reactions, the thiosulfate ion is typically oxidized to the tetrathionate ion (S₄O₆²⁻).

The key half-reaction illustrating this transformation is:

2S₂O₃²⁻(aq) → S₄O₆²⁻(aq) + 2e⁻

The standard electrode potential (E°) for the tetrathionate/thiosulfate redox couple is approximately +0.08 V . This relatively low standard reduction potential indicates that the thiosulfate ion can act as a reducing agent in the presence of suitable oxidizing agents.

Applications of this compound as a Reducing Agent

Gold and Silver Leaching

This compound is a key component in non-cyanide-based leaching processes for gold and silver, offering a less toxic alternative to traditional cyanidation.[1] In this application, this compound acts as a lixiviant, forming stable complexes with gold and silver, while an oxidizing agent, typically copper(II) ions, facilitates the dissolution of the precious metals. The thiosulfate itself is not the primary reducing agent for the gold, but it is involved in the overall redox cycle and its stability is crucial for the process.

Key Chemical Reactions in Gold Leaching:

The overall reaction for gold dissolution in an ammoniacal thiosulfate solution with copper(II) as the oxidant is:

Au + 5S₂O₃²⁻ + Cu(NH₃)₄²⁺ → Au(S₂O₃)₂³⁻ + Cu(S₂O₃)₃⁵⁻ + 4NH₃

The efficiency of gold extraction using this compound is influenced by various parameters, as summarized in the following table.

ParameterRange StudiedOptimal ConditionGold Extraction (%)Reference
(NH₄)₂S₂O₃ Concentration0.1 - 0.5 M0.2 M91.5[2]
CuSO₄ Concentration0 - 60 mM30 mM91.5[2]
NH₃ Concentration0.2 - 0.6 M0.4 M91.5[2]
pH9.0 - 10.59.5 - 10.0>90
Temperature25 - 50 °C40 °C91.5

This protocol outlines a typical procedure for evaluating the effectiveness of this compound leaching on a gold-bearing ore sample.

Materials and Reagents:

  • Gold-bearing ore, finely ground (e.g., <75 µm)

  • This compound ((NH₄)₂S₂O₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ammonia solution (NH₃)

  • Deionized water

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • Beakers, graduated cylinders, and volumetric flasks

  • Magnetic stirrer and stir bars

  • pH meter

  • Heating plate

  • Filtration apparatus (e.g., vacuum filter with filter paper)

  • Atomic Absorption Spectrometer (AAS) for gold analysis in solution

Procedure:

  • Leaching Solution Preparation:

    • Prepare a 1 L stock solution of the desired this compound concentration (e.g., 0.2 M) by dissolving the calculated amount of (NH₄)₂S₂O₃ in deionized water.

    • Prepare stock solutions of copper sulfate (e.g., 1 M) and ammonia (e.g., 5 M).

    • In a beaker, combine the required volumes of the stock solutions to achieve the desired final concentrations for the experiment (e.g., 0.2 M (NH₄)₂S₂O₃, 30 mM CuSO₄, and 0.4 M NH₃).

    • Adjust the pH of the leaching solution to the desired value (e.g., 9.5) using dilute H₂SO₄ or NaOH.

  • Leaching Experiment:

    • Place a known mass of the finely ground gold ore (e.g., 10 g) into a beaker.

    • Add a specific volume of the prepared leaching solution to achieve the desired solid-to-liquid ratio (e.g., 1:5 w/v).

    • Place the beaker on a magnetic stirrer with a heating plate and commence stirring at a constant rate (e.g., 200 rpm).

    • Maintain the desired temperature (e.g., 40 °C) throughout the experiment.

    • Periodically (e.g., at 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the solution.

  • Sample Analysis:

    • Filter the withdrawn sample immediately to remove any solid particles.

    • Dilute the filtered sample as necessary with deionized water.

    • Analyze the concentration of gold in the diluted sample using Atomic Absorption Spectrometry (AAS).

  • Data Analysis:

    • Calculate the percentage of gold extracted at each time point using the following formula: Gold Extraction (%) = (Concentration of Au in solution × Volume of solution) / (Initial mass of Au in ore) × 100

GoldLeachingWorkflow Ore Gold-Bearing Ore Grinding Grinding and Milling Ore->Grinding Leaching Ammoniacal Thiosulfate Leaching ((NH₄)₂S₂O₃, CuSO₄, NH₃) Grinding->Leaching SolidLiquid Solid-Liquid Separation (Filtration/Thickening) Leaching->SolidLiquid PregnantSolution Pregnant Leach Solution (Au(S₂O₃)₂³⁻) SolidLiquid->PregnantSolution Tailings Tailings SolidLiquid->Tailings GoldRecovery Gold Recovery (e.g., Cementation, Adsorption) PregnantSolution->GoldRecovery BarrenSolution Barren Solution GoldRecovery->BarrenSolution GoldProduct Gold Product GoldRecovery->GoldProduct

Caption: The chemical transformation of insoluble silver bromide to a soluble complex during photographic fixing.

Lithium-Sulfur Batteries

This compound has emerged as a promising electrolyte additive in lithium-sulfur (Li-S) batteries. In this context, it helps to mitigate the "polysulfide shuttle" effect, a major cause of capacity fading in these batteries. The thiosulfate anion can participate in the redox chemistry of the sulfur cathode, facilitating the conversion of long-chain polysulfides to shorter-chain species, thereby improving the battery's cyclability and performance.

Proposed Mechanism of Action:

During the discharge process, the S₂O₃²⁻ ions are thought to react with long-chain lithium polysulfides (Li₂Sₓ, x > 4) to form shorter-chain polysulfides and tetrathionate. This helps to keep the sulfur species confined to the cathode and prevents their migration to the lithium anode.

This protocol describes the preparation of an electrolyte for a Li-S coin cell with this compound as an additive.

Materials and Reagents:

  • 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) (battery grade)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

  • Lithium nitrate (LiNO₃)

  • This compound ((NH₄)₂S₂O₃)

  • Glovebox with an argon atmosphere

  • Magnetic stirrer and vials

Procedure:

  • Electrolyte Preparation (inside an argon-filled glovebox):

    • Prepare the base electrolyte by dissolving 1 M LiTFSI in a 1:1 (v/v) mixture of DOL and DME.

    • To this base electrolyte, add LiNO₃ to a final concentration of 0.1 M. This serves as a protective film-forming additive for the lithium anode.

    • Prepare a stock solution of this compound in a small amount of the base electrolyte.

    • Add the this compound stock solution to the main electrolyte to achieve the desired final concentration (e.g., 0.05 M).

    • Stir the final electrolyte solution overnight to ensure complete dissolution.

  • Cell Assembly:

    • The prepared electrolyte is then used in the assembly of a Li-S coin cell (e.g., CR2032) within the glovebox. The cell consists of a lithium metal anode, a sulfur-carbon composite cathode, and a separator soaked in the electrolyte.

  • Electrochemical Testing:

    • The assembled coin cells are then subjected to galvanostatic charge-discharge cycling using a battery testing system to evaluate their performance, including capacity, cyclability, and coulombic efficiency.

Role of this compound in a Li-S Battery

LiS_Battery cluster_Discharge Discharge Process LongChain Long-Chain Polysulfides (Li₂Sₓ, x > 4) ATS This compound ((NH₄)₂S₂O₃) LongChain->ATS Reacts with ShortChain Short-Chain Polysulfides (Li₂Sₓ, x ≤ 4) ATS->ShortChain Forms Tetrathionate Tetrathionate (S₄O₆²⁻) ATS->Tetrathionate Forms

Caption: Proposed role of this compound in mitigating the polysulfide shuttle effect during the discharge of a Li-S battery.

Safety and Handling

This compound is generally considered to have low toxicity. However, appropriate safety precautions should always be taken when handling this chemical in a laboratory or industrial setting.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

  • Handling: Avoid creating dust if using the solid form. Use in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizers.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water.

In all cases of significant exposure, seek medical attention.

Conclusion

This compound is a valuable reducing and complexing agent with diverse applications. Its utility in gold and silver leaching provides a more environmentally benign alternative to cyanide, while its role as a rapid fixer has been a cornerstone of traditional photography. The emerging application of this compound in lithium-sulfur batteries highlights its potential to contribute to the development of next-generation energy storage systems. A thorough understanding of its chemical properties, reaction mechanisms, and safe handling procedures is essential for its effective and responsible use in research and industry.

References

Ammonium Thiosulfate: A Technical Guide to its Role as a Dual-Function Nitrogen and Sulfur Source in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium thiosulfate (ATS), with the chemical formula (NH₄)₂S₂O₃, is a clear liquid fertilizer that serves as a highly soluble source of both nitrogen (12% N) and sulfur (26% S). Its agricultural significance extends beyond simple nutrient provision; ATS exhibits urease and nitrification inhibitory properties, contributing to enhanced nitrogen use efficiency.[1][2][3] This technical guide delineates the chemical properties, agronomic impact, and experimental evaluation of this compound. It provides a comprehensive overview of its mechanism of action in soil, its effects on plant nutrient uptake and metabolism, and detailed protocols for its scientific evaluation.

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid with a neutral to slightly alkaline pH. Its dual composition of ammoniacal nitrogen and thiosulfate sulfur makes it a versatile tool in crop nutrition.

PropertyValueReferences
Chemical Formula(NH₄)₂S₂O₃
Nitrogen (N) Content12% (ammoniacal)
Sulfur (S) Content26% (thiosulfate)
AppearanceClear liquid
pH6.5 - 8.5

Agronomic Impact and Mechanism of Action

Nutrient Availability in Soil

Upon application to the soil, this compound undergoes a two-step conversion process to make the sulfur available to plants. The thiosulfate (S₂O₃²⁻) is first oxidized to tetrathionate (S₄O₆²⁻) by soil microorganisms, and then further oxidized to sulfate (SO₄²⁻), the form readily taken up by plant roots. This conversion process typically takes one to several weeks, depending on soil temperature and microbial activity, providing a gradual release of sulfur. The nitrogen is present in the ammoniacal form (NH₄⁺), which is less prone to leaching than nitrate (NO₃⁻).

Nitrification and Urease Inhibition

This compound has been shown to slow the conversion of ammonium to nitrate by inhibiting the activity of nitrifying bacteria. This nitrification inhibition helps to keep nitrogen in the more stable ammoniacal form for a longer period, reducing the potential for nitrate leaching. Additionally, ATS can inhibit the activity of the urease enzyme, which breaks down urea into ammonia gas, thereby reducing ammonia volatilization when used with urea-containing fertilizers like Urea Ammonium Nitrate (UAN). However, its effectiveness as an inhibitor can be inconsistent and may require higher rates compared to dedicated nitrification and urease inhibitors.

Impact on Crop Yield and Quality

Numerous studies have demonstrated the positive effects of this compound on crop yields. When applied with UAN, ATS has been shown to increase corn yields. The provision of adequate sulfur is crucial for protein synthesis and overall plant growth, and deficiencies can limit the plant's ability to utilize nitrogen effectively.

CropApplication DetailsYield IncreaseSoil TypeReference
Corn5 gallons of 28% N and 2.5 gallons of ATS in a 2-0 surface band16.6 bu/acHeavy clay
Corn5 gallons of 28% N and 2.5 gallons of ATS in a 2-0 surface band with 5 gallons of 10-34-0 in-furrow11.3 bu/acMedium-textured
WheatNot specifiedNo significant impact in most studiesVarious

Experimental Protocols

Field Efficacy Trial

Objective: To evaluate the effect of this compound on crop yield, nutrient uptake, and soil properties under field conditions.

Experimental Design:

  • Design: Randomized complete block design with a minimum of four replications.

  • Plot Size: Minimum of 4.5m x 5m with 1m alleys between plots and 2m alleys between blocks.

  • Treatments:

    • Control (no N or S fertilizer)

    • Standard nitrogen fertilizer (e.g., UAN) at recommended rates

    • Standard nitrogen fertilizer + this compound at varying rates (e.g., low, medium, high)

  • Fertilizer Application: Applied at planting, 5 cm away from the plant stand and covered with soil. Nitrogen application can be split.

Data Collection:

  • Soil Sampling: Collect composite soil samples from 0-15 cm and 15-30 cm depths before fertilizer application and after harvest. Analyze for pH, organic matter, total N, available P, exchangeable K, and sulfate-S.

  • Plant Tissue Sampling: Collect the most recent fully developed leaves at key growth stages (e.g., V6 in corn, flag leaf in wheat). Analyze for total N and S concentrations.

  • Yield Measurement: Harvest the central rows of each plot and determine grain yield, adjusting for moisture content.

Statistical Analysis: Analysis of variance (ANOVA) appropriate for a randomized complete block design. Use mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatments.

Nutrient Leaching Assessment (Lysimeter Study)

Objective: To quantify the leaching of nitrate and sulfate from the soil profile following the application of this compound.

Methodology:

  • Lysimeter Setup: Use undisturbed soil columns (lysimeters) with a minimum depth of 60 cm and a diameter of 20 cm, equipped with a drainage collection system at the base.

  • Treatments: Apply the same fertilizer treatments as in the field trial to the surface of the lysimeters.

  • Leachate Collection: Collect leachate after each significant rainfall or irrigation event. Measure the total volume of leachate and collect a subsample for chemical analysis.

  • Chemical Analysis: Analyze the leachate for nitrate-N and sulfate-S concentrations using ion chromatography or colorimetric methods.

  • Data Calculation: Calculate the total mass of N and S leached per unit area by multiplying the concentration by the volume of leachate.

Nitrification Inhibition Assay

Objective: To determine the effectiveness of this compound in inhibiting the nitrification of ammonium in soil.

Protocol:

  • Soil Incubation: Incubate soil samples treated with a source of ammonium (e.g., urea) with and without different rates of this compound in a controlled environment (e.g., 25°C).

  • Sampling: Destructively sample subsets of the soil at regular intervals over a period of several weeks.

  • Extraction: Extract the soil samples with a 2M KCl solution to remove exchangeable ammonium and nitrate.

  • Analysis: Analyze the extracts for ammonium-N and nitrate-N concentrations using colorimetric methods or an auto-analyzer.

  • Calculation: Calculate the percentage of nitrification inhibition by comparing the nitrate concentration in the ATS-treated soils to the control.

Urease Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on soil urease activity.

Protocol:

  • Assay Principle: This spectrophotometric assay measures the amount of ammonia produced from the hydrolysis of urea by the urease enzyme.

  • Procedure:

    • Prepare a reaction mixture containing a phosphate buffer, urea solution, and the soil sample with or without this compound.

    • Incubate the mixture for a set period (e.g., 2 hours) at a controlled temperature (e.g., 37°C).

    • Stop the reaction and develop a colorimetric reaction to quantify the amount of ammonia produced.

    • Measure the absorbance at a specific wavelength (e.g., 630 nm) using a spectrophotometer.

  • Calculation: Determine the percentage of urease inhibition by comparing the ammonia produced in the presence of ATS to the control.

Visualizations

Signaling Pathways and Metabolism

Nitrogen_Sulfur_Metabolism cluster_soil Soil Ammonium (NH4+) Ammonium (NH4+) Glutamine Glutamine Thiosulfate (S2O3^2-) Thiosulfate (S2O3^2-) Sulfate (SO4^2-) Sulfate (SO4^2-) Cysteine Cysteine Tetrathionate (S4O6^2-) Tetrathionate (S4O6^2-) NH4+ Transporters NH4+ Transporters Sulfate Transporters Sulfate Transporters

Experimental Workflow

Experimental_Workflow cluster_lab Laboratory Studies cluster_greenhouse Greenhouse Trials cluster_field Field Trials Nitrification_Assay Nitrification Inhibition Assay Pot_Studies Pot Studies (Dose-Response & Phytotoxicity) Nitrification_Assay->Pot_Studies Urease_Assay Urease Inhibition Assay Urease_Assay->Pot_Studies Soil_Incubation Soil Incubation Studies (Nutrient Transformation) Soil_Incubation->Pot_Studies Field_Efficacy Field Efficacy Trials (Multi-location) Pot_Studies->Field_Efficacy Lysimeter_Study Lysimeter Study (Nutrient Leaching) Lysimeter_Study->Field_Efficacy Data_Analysis Statistical Data Analysis Field_Efficacy->Data_Analysis Recommendations Formulate Application Recommendations Data_Analysis->Recommendations

Conclusion

This compound is a valuable dual-nutrient fertilizer providing both nitrogen and sulfur to crops. Its additional properties as a nitrification and urease inhibitor can contribute to improved nitrogen use efficiency and reduced environmental losses. A thorough understanding of its behavior in different soil types and cropping systems, gained through rigorous experimental evaluation as outlined in this guide, is essential for optimizing its use and maximizing its agronomic benefits. Further research into the specific plant signaling pathways activated by the co-provision of ammonium and thiosulfate will provide deeper insights into its mode of action and potential for enhancing crop productivity.

References

The Advent of Rapid Photographic Fixation: A Technical History of Ammonium Thiosulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indelible images of the past century owe their permanence to a critical, yet often overlooked, stage in photographic processing: fixation. This technical guide delves into the history and chemistry of ammonium thiosulfate, a compound that revolutionized photographic science by dramatically accelerating the fixing process. For decades, sodium thiosulfate, colloquially known as "hypo," reigned as the primary fixing agent. However, the mid-20th century witnessed the rise of this compound-based "rapid fixers," a development that significantly enhanced workflow efficiency in darkrooms worldwide. This paper will explore the timeline of this innovation, present comparative data on fixing speeds, detail historical experimental protocols, and illustrate the underlying chemical pathways.

From Hypo to Rapid Fixer: A Historical Overview

The pioneering work of Sir John Herschel in 1819 identified sodium thiosulfate's ability to dissolve unexposed silver halides, laying the foundation for permanent photographic images.[1] For over a century, "hypo" was the mainstay of photographic fixing.[1][2] However, its relatively slow action, often requiring 10 to 20 minutes to fully clear a negative or print, presented a bottleneck in processing workflows.[2]

The concept of using ammonium salts to accelerate fixation was understood for a considerable time, with some early "rapid fixers" being formulated by adding ammonium chloride to a standard sodium thiosulfate solution.[3] This combination generates this compound in situ. However, the widespread adoption of this compound as a primary fixing agent was hindered by challenges in producing a stable and cost-effective crystalline form. A key breakthrough came with the work of Henry V. Farr and John R. Ruhoff of Mallinckrodt Chemical Works, who were granted a patent in 1946 for a method to produce stable, crystalline this compound. This development paved the way for the commercial availability of reliable rapid fixer formulations.

The Superior Efficiency of this compound

The primary advantage of this compound over its sodium counterpart lies in its significantly faster rate of reaction with silver halides. This compound is reported to be up to 400% faster than sodium thiosulfate in dissolving unexposed silver salts. This increased efficiency is attributed to the smaller size and greater solubility of the ammonium-silver thiosulfate complexes formed during fixation, which allows for more rapid diffusion out of the photographic emulsion.

Quantitative Comparison of Fixing Times

The following tables summarize the comparative fixing times of sodium thiosulfate and this compound-based fixers under various conditions, as documented in historical and technical literature.

Fixing AgentTypical Fixing Time (Film)Typical Fixing Time (Prints)Reference
Sodium Thiosulfate ("Hypo")10 - 20 minutes10 minutes
This compound (Rapid Fixer)2 - 5 minutes1 - 2 minutes

Table 1: General Comparison of Fixing Times

A 1994 patent provides more detailed quantitative data on the effect of replacing this compound with sodium thiosulfate in a fixer formulation, demonstrating the impact on fixing time with varying silver iodide content in the emulsion.

Molar % this compoundMolar % Sodium ThiosulfateSilver Iodide in Emulsion (%)Fixing Time (seconds)
1000265
8020265
6040265
4060265
2080285
01002115
1000435
8020435
6040440
4060435
2080480
01004140
10008140
80208145
60408150
40608145
20808200
01008255

Table 2: Fixing Times for Ammonium/Sodium Thiosulfate Mixtures with Varying Silver Iodide Content (Data from US Patent 5,275,923A)

Experimental Protocols for Historical Rapid Fixers

The following are detailed methodologies for preparing two well-known historical rapid fixer formulations, Kodak F-7 and a generic rapid fixer created by the in-situ generation of this compound.

Kodak F-7 Rapid Hardening Fixer

This formulation was a widely used commercial rapid fixer that included a hardening agent to protect the delicate emulsion during processing.

Chemicals:

  • Water, at 52°C (125°F)

  • Sodium Thiosulfate, pentahydrated

  • Ammonium Chloride

  • Sodium Sulfite, anhydrous

  • Acetic Acid, 28% solution

  • Boric Acid, crystals

  • Potassium Alum, fine granular

  • Cold water (below 21°C or 70°F)

Procedure:

  • Start with 600 ml of warm water (52°C).

  • Dissolve 240.0 grams of sodium thiosulfate.

  • Add and dissolve 50.0 grams of ammonium chloride.

  • Add and dissolve 15.0 grams of sodium sulfite.

  • Slowly add 48.0 ml of 28% acetic acid while stirring.

  • Add and dissolve 7.5 grams of boric acid.

  • Add and dissolve 15.0 grams of potassium alum.

  • Add cold water to make a final volume of 1.0 liter.

Source: Kodak Publication J-1, "Processing Chemicals and Formulas"

In-Situ this compound Rapid Fixer (e.g., Kodak F-8 type)

This type of formula relies on the chemical reaction between sodium thiosulfate and ammonium chloride to generate this compound within the solution.

Chemicals:

  • Water, at 52°C (125°F)

  • Sodium Thiosulfate, pentahydrated

  • Ammonium Chloride

Procedure:

  • Start with 750 ml of warm water (52°C).

  • Dissolve 360 grams of sodium thiosulfate.

  • Add and dissolve 50 grams of ammonium chloride.

  • Add cold water to make a final volume of 1.0 liter.

Source: Derived from historical photographic formularies.

The Chemistry of Fixation: A Visual Representation

The process of photographic fixation involves the conversion of insoluble silver halide crystals (the unexposed and undeveloped parts of the image) into soluble silver-thiosulfate complexes that can be washed away, leaving the stable silver image.

Fixation_Process cluster_emulsion Photographic Emulsion cluster_fixer Fixer Solution cluster_wash Wash Water AgX Insoluble Silver Halide (AgX) Soluble_Complex Soluble Argentothiosulfate Complexes [Ag(S2O3)2]3- AgX->Soluble_Complex dissolves in Thiosulfate This compound ((NH4)2S2O3) Thiosulfate->Soluble_Complex Washed_Image Stable Silver Image Soluble_Complex->Washed_Image removed by washing

Caption: The chemical pathway of photographic fixation.

Experimental Workflow for Determining Fixing Time

A common method for determining the clearing time of a fixer, which is then used to calculate the total fixing time, involves observing the disappearance of the milky silver halide emulsion.

Fixing_Time_Workflow start Start prepare_fixer Prepare Fixer Solution start->prepare_fixer immerse_film Immerse undeveloped film strip in fixer prepare_fixer->immerse_film start_timer Start Timer immerse_film->start_timer observe Observe emulsion clearing start_timer->observe observe->observe Emulsion is milky record_time Record Clearing Time (Tc) observe->record_time Emulsion is clear calculate_fix_time Calculate Fixing Time (Tf = 2 x Tc) record_time->calculate_fix_time end End calculate_fix_time->end

Caption: Workflow for determining photographic fixing time.

Conclusion

The transition from sodium thiosulfate to this compound as the primary fixing agent marked a significant advancement in photographic processing technology. The introduction of "rapid fixers" streamlined darkroom workflows, enabling faster processing times without compromising image permanence. This in-depth guide has provided a historical context for this innovation, presented quantitative data on the superior efficiency of this compound, detailed historical experimental protocols for its use, and visualized the fundamental chemical processes involved. This understanding of the evolution of photographic chemistry offers valuable insights into the scientific principles that underpin imaging technologies.

References

An In-depth Technical Guide to the Environmental Impact of Ammonium Thiosulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium thiosulfate ((NH₄)₂S₂O₃), a widely used compound in agriculture as a liquid fertilizer and in various industrial applications, presents a complex environmental profile. This technical guide provides a comprehensive overview of its interactions with soil, water, and air, its toxicological effects on various organisms, and the experimental methodologies used for its assessment.

Executive Summary

This compound (ATS) serves as a source of both nitrogen and sulfur for plants. Its environmental impact is multifaceted. In soil, it influences nutrient availability, pH, and microbial activity, notably inhibiting nitrification. In aquatic environments, it exhibits varying levels of toxicity to different organisms. Its decomposition in the environment leads to the formation of various sulfur compounds. This guide synthesizes available quantitative data, details experimental protocols for its environmental assessment, and visualizes key processes and workflows.

Physicochemical Properties

This compound is a colorless crystalline solid that is highly soluble in water. It is commonly available as a liquid solution.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula(NH₄)₂S₂O₃[1]
Molar Mass148.20 g/mol [1]
AppearanceColorless crystalline solid[1]
OdorAmmonia odor[1]
Density1.679 g/cm³
Melting PointDecomposes at 150 °C
Solubility in WaterVery soluble
pH (60% solution)6.5 - 7.0

Environmental Fate and Transport

The environmental fate of this compound is primarily governed by its transformations in soil and water.

Soil

When applied to soil, this compound undergoes oxidation, primarily through microbial activity. The thiosulfate (S₂O₃²⁻) is converted to tetrathionate (S₄O₆²⁻) and subsequently to sulfate (SO₄²⁻), which is the form of sulfur readily taken up by plants. This conversion process can take one to several weeks, depending on factors such as soil temperature and microbial activity.

The enzymatic degradation of thiosulfate in soil is a key process. While specific enzymatic pathways for ATS degradation are complex and can involve various sulfur-oxidizing bacteria, the overall process is a critical part of the sulfur cycle.

  • Soil Acidification: The oxidation of the ammonium (NH₄⁺) component of ATS to nitrate (NO₃⁻) through nitrification is an acidifying process. This can lead to a decrease in soil pH over time.

  • Nitrification Inhibition: this compound has been shown to inhibit the activity of nitrifying bacteria, specifically the conversion of ammonium to nitrite. This can help to reduce the leaching of nitrate, a mobile form of nitrogen, and keep nitrogen in the less mobile ammonium form for a longer period. The inhibition is attributed to both thiosulfate and its oxidation product, tetrathionate.

  • Nutrient Availability: By lowering soil pH, ATS can increase the availability of certain micronutrients, such as iron and manganese, to plants.

When applied to the soil surface, especially in alkaline conditions, the ammonium in ATS can be converted to ammonia gas (NH₃) and lost to the atmosphere through volatilization.

Water

This compound is highly soluble in water and can enter aquatic systems through runoff and leaching from agricultural lands. Its fate in water is influenced by dilution, microbial degradation, and chemical reactions.

Air

The primary concern regarding air quality is the potential for ammonia volatilization from soil applications. Upon heating, this compound can decompose and release ammonia gas.

Ecotoxicological Effects

The ecotoxicity of this compound has been evaluated for various aquatic organisms.

Aquatic Toxicity

Acute toxicity data for several aquatic species are summarized in Table 2. The toxicity is generally attributed to the ammonium/ammonia component, with the un-ionized ammonia form being more toxic to aquatic life.

Table 2: Acute Aquatic Toxicity of this compound

OrganismTest Duration (hours)EndpointConcentration (mg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)96LC50770
Bluegill (Lepomis macrochirus)96LC501000
Sheepshead Minnow (Cyprinodon variegatus)96LC50>1000
Mysid Shrimp (Mysidopsis bahia)96LC5077
Daphnia magna48EC50230
Green Algae (Pseudokirchneriella subcapitata)72ErC50>100

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a 50% effect (e.g., immobilization) in the test organisms. ErC50: The concentration that causes a 50% reduction in growth rate.

Terrestrial Ecotoxicity
  • Soil Microorganisms: this compound can impact soil microbial communities. Its nitrification-inhibiting properties directly affect the populations of nitrifying bacteria. The changes in soil pH and nutrient availability can also indirectly influence the broader microbial community structure and function.

  • Plants: While a nutrient source, high concentrations of this compound can have phytotoxic effects, including inhibition of seed germination and damage to plant roots.

Experimental Protocols

The assessment of the environmental impact of this compound relies on standardized experimental protocols.

Aquatic Toxicity Testing

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are commonly followed for aquatic toxicity testing.

This test determines the concentration of a substance that is lethal to 50% of fish over a 96-hour period (96-h LC50).

  • Test Organism: Typically Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The 96-hour LC50 is calculated.

This test assesses the concentration of a substance that immobilizes 50% of Daphnia magna over a 48-hour period (48-h EC50).

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Procedure: Daphnids are exposed to a series of test concentrations for 48 hours. Immobilization is observed at 24 and 48 hours.

  • Endpoint: The 48-hour EC50 for immobilization is determined.

This test evaluates the effect of a substance on the growth of freshwater algae over a 72-hour period.

  • Test Organism: Commonly Pseudokirchneriella subcapitata.

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance. Algal growth is measured over 72 hours.

  • Endpoint: The concentration that inhibits the growth rate by 50% (ErC50) is calculated.

Soil Impact Assessment

This method assesses the potential of a chemical to inhibit the rate of ammonium oxidation in soil.

  • Procedure: Soil samples are treated with ammonium and the test substance. The rate of nitrate formation is measured over time and compared to a control without the test substance.

  • Endpoint: The percentage inhibition of nitrification is calculated.

These tests evaluate the potential phytotoxicity of a substance.

  • Procedure: Seeds of selected plant species (e.g., wheat, lettuce) are exposed to soil treated with different concentrations of the test substance. Germination rates and root/shoot length are measured after a specified period.

  • Endpoints: EC50 values for germination inhibition and root/shoot growth reduction are determined.

Analytical Methods

The determination of this compound and its degradation products in environmental samples is crucial for exposure assessment.

  • Ion Chromatography: This is a common and sensitive method for the simultaneous determination of thiosulfate and other sulfur anions like tetrathionate in soil and water samples. The method typically involves separation on an anion-exchange column followed by conductivity or UV detection.

  • Ammonia Determination: Ammonia can be measured using various methods, including colorimetric techniques (e.g., indophenol blue method) or ion-selective electrodes.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The molecular mechanisms underlying the toxicity of this compound are not fully elucidated. However, the toxicity of its components, ammonia and thiosulfate, can provide insights.

  • Ammonia Toxicity: In aquatic organisms, the un-ionized form of ammonia (NH₃) is highly toxic. It can diffuse across cell membranes and disrupt cellular pH balance, leading to a cascade of adverse effects, including impaired ion regulation, altered metabolism, and neurological damage.

  • Thiosulfate Effects: Thiosulfate itself is generally considered to have low toxicity. However, at high concentrations, it may interfere with cellular respiration. In some organisms, thiosulfate can be metabolized by enzymes like rhodanese.

Signaling_Pathway_Ammonia_Toxicity cluster_environment External Environment cluster_cell Aquatic Organism Cell NH4+ Ammonium (NH₄⁺) NH3 Ammonia (NH₃) NH4+->NH3 High pH Cell_Membrane Cell Membrane NH3_internal Internal NH₃ Disruption Disruption of: - pH balance - Ion regulation - Metabolism Toxicity Cellular Toxicity

Experimental Workflows

The following diagrams illustrate typical workflows for assessing the environmental impact of this compound.

Aquatic_Toxicity_Workflow cluster_prep Test Preparation cluster_exposure Exposure Phase cluster_data Data Collection & Analysis Test_Substance This compound Concentrations Prepare Test Concentrations Test_Substance->Concentrations Test_Organism Fish / Daphnia / Algae Exposure Expose Organisms (48-96 hours) Test_Organism->Exposure Test_System Static / Semi-static / Flow-through Test_System->Exposure Concentrations->Exposure Observations Record Mortality / Immobilization / Growth Exposure->Observations Analysis Calculate LC50 / EC50 / ErC50 Observations->Analysis Report Report Analysis->Report Final Report

Soil_Nitrification_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Soil_Sample Soil Sample ATS This compound Soil_Sample->ATS Control Control (No ATS) Soil_Sample->Control Incubation Incubate at Controlled Temperature & Moisture ATS->Incubation Control->Incubation Sampling Collect Soil Samples Over Time Incubation->Sampling Extraction Extract Ammonium & Nitrate Sampling->Extraction Quantification Quantify N forms (e.g., Colorimetry, IC) Extraction->Quantification Nitrification_Rate Calculate Nitrification Rate Quantification->Nitrification_Rate Inhibition Determine % Inhibition Nitrification_Rate->Inhibition Report Report Inhibition->Report Final Report

Conclusion

This compound is a valuable agricultural and industrial chemical, but its use requires careful management to mitigate potential environmental impacts. Its effects on soil chemistry, particularly nitrification inhibition and acidification, can be beneficial for nutrient management but also require monitoring. The primary environmental risk is associated with its potential toxicity to aquatic life, driven by the ammonia component. Understanding the environmental fate and ecotoxicological profile of this compound through standardized testing protocols is essential for its responsible use and for the development of sustainable agricultural and industrial practices. Further research into the specific molecular signaling pathways affected by its components will provide a more complete picture of its environmental interactions.

References

The Future of Gold and Silver Extraction: A Technical Guide to Ammonium Thiosulfate Leaching

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Non-Toxic Alternative to Cyanide

The gold mining industry has long relied on cyanide for its efficiency in extracting gold and silver from ores. However, the high toxicity of cyanide and the associated environmental risks have necessitated the exploration of safer, more sustainable alternatives. Among the most promising of these is ammonium thiosulfate leaching, a process that offers comparable, and in some cases superior, extraction rates without the severe environmental drawbacks of traditional cyanidation. This technical guide provides a comprehensive overview of the this compound leaching process, tailored for researchers, scientists, and professionals in the mining and metallurgical sectors.

The Chemistry of Gold and Silver Dissolution

The core of the this compound leaching process lies in the ability of the thiosulfate ion (S₂O₃²⁻) to form stable complexes with gold and silver. Unlike cyanidation, which is a relatively straightforward chemical process, thiosulfate leaching involves a more complex interplay of reagents, primarily this compound ((NH₄)₂S₂O₃), ammonia (NH₃), and a catalyst, typically copper(II) ions (Cu²⁺).[1][2][3]

The dissolution of gold in an ammoniacal thiosulfate solution is an electrochemical process. Gold is oxidized and then complexed by thiosulfate ions to form the stable gold thiosulfate complex, [Au(S₂O₃)₂]³⁻.[2] Copper(II) ions, stabilized by ammonia as the cupric tetraammine complex [Cu(NH₃)₄]²⁺, act as the primary oxidant in the system.[2] The cupric ammine complex is reduced to the cuprous thiosulfate complex [Cu(S₂O₃)₃]⁵⁻, which is then re-oxidized to the cupric state by dissolved oxygen, allowing the catalytic cycle to continue.

The key chemical reactions involved in the process can be summarized as follows:

  • Gold Oxidation and Complexation: Au + 5S₂O₃²⁻ + [Cu(NH₃)₄]²⁺ → [Au(S₂O₃)₂]³⁻ + [Cu(S₂O₃)₃]⁵⁻ + 4NH₃

  • Catalyst Regeneration: [Cu(S₂O₃)₃]⁵⁻ + 4NH₃ + ¼O₂ + ½H₂O → [Cu(NH₃)₄]²⁺ + 3S₂O₃²⁻ + OH⁻

Ammonia plays a crucial dual role in this system. It not only stabilizes the copper(II) catalyst in the alkaline solution but also helps to maintain the desired pH range (typically 9-10), which is essential for the stability of the thiosulfate ion and the overall efficiency of the leaching process.

Comparative Data: Thiosulfate vs. Cyanide Leaching

The effectiveness of this compound leaching is often compared to the industry-standard cyanidation process. The following tables summarize key quantitative data from various studies, highlighting the performance of thiosulfate leaching under different conditions and in comparison to cyanide.

Table 1: Gold and Silver Extraction Efficiencies with this compound

Ore TypeAu Extraction (%)Ag Extraction (%)Key Leaching ConditionsReference
Refractory Ore69.6-1 M Na₂S₂O₃, 1 M NH₃, 0.05 M CuSO₄
Ovacık Gold Mine Ore99.5795.87Optimized conditions (not specified)
Sulfide Concentrate>99>990.5 M (NH₄)₂S₂O₃, 0.05 M CuSO₄, 60°C, pH 9.5, 2h
Sulfide Flotation Concentrate87-0.5 M S₂O₃²⁻, 1.0 M NH₃, 0.1 M Cu²⁺, pH 12, 25°C, 2h
Sulfide Flotation Concentrate with ADP91-0.5 M S₂O₃²⁻, 1.0 M NH₃, 0.1 M Cu²⁺, 0.1 M ADP, pH 12, 25°C, 2h
Auriferous Ore58-0.7 M Na₂S₂O₃, pH 10.5, 2 mM CuSO₄, 6h

Table 2: Comparison of Thiosulfate and Cyanide Leaching Performance

ParameterThis compoundCyanideReference
Gold Recovery (Preg-robbing ores) Substantially betterPoor
Gold Recovery (General) Similar in some casesSimilar in some cases
Silver Recovery (Tailings) 93% at 328 K92% at 323 K
Leaching Kinetics Faster than cyanideSlower
Reagent Concentration 5 to 20 g/L0.25 to 1 g/L
Toxicity Non-toxicHighly toxic
Environmental Impact LowerHigh
Cost Reagent is cheaper, but consumption is higherReagent is more expensive, but consumption is lower

Experimental Protocols

This section outlines a generalized methodology for conducting laboratory-scale gold and silver leaching experiments using this compound, based on protocols cited in the literature.

Materials and Reagents
  • Ore Sample: Crushed and ground to a specific particle size (e.g., -38 µm).

  • Leaching Reagents:

    • This compound ((NH₄)₂S₂O₃) or Sodium thiosulfate (Na₂S₂O₃)

    • Ammonia solution (NH₃)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) as a catalyst.

  • pH Adjustment: Ammonium hydroxide or a suitable buffer solution.

  • Deionized Water

Leaching Procedure
  • Pulp Preparation: A specific mass of the ground ore is mixed with a predetermined volume of the leaching solution to achieve the desired solid-to-liquid ratio (e.g., 10-20% solids).

  • Leaching: The pulp is placed in a reaction vessel (e.g., a stirred tank reactor) and agitated at a constant speed (e.g., 350-750 RPM) for a specified duration (e.g., 2-24 hours).

  • Parameter Control: Throughout the leaching process, key parameters are monitored and controlled:

    • Temperature: Maintained at a constant value (e.g., 25°C or 60°C) using a water bath or heating mantle.

    • pH: Regularly measured and adjusted to the target range (typically 9-10.5) using ammonia solution.

    • Aeration: In some setups, air or oxygen is bubbled through the pulp to ensure sufficient dissolved oxygen for catalyst regeneration.

  • Sampling and Analysis: At regular intervals, samples of the pregnant leach solution are withdrawn, filtered, and analyzed for gold and silver content using methods such as Atomic Absorption Spectrometry (AAS).

Gold and Silver Recovery from Pregnant Solution

Unlike cyanide solutions where gold can be readily recovered using activated carbon, the gold-thiosulfate complex has a low affinity for carbon. Therefore, alternative recovery methods are employed:

  • Resin-in-Pulp (RIP) / Resin-in-Leach (RIL): Ion-exchange resins are the most promising method for recovering gold from thiosulfate solutions. Strong-base resins can effectively adsorb the [Au(S₂O₃)₂]³⁻ complex.

  • Precipitation: The addition of reagents like sodium borohydride or soluble sulfides can precipitate gold from the solution, although co-precipitation of other metals, particularly copper, can be an issue. Another novel approach involves using trimercapto-s-triazine (TMT) for selective silver precipitation.

Visualizing the Process: Diagrams and Workflows

To better illustrate the core concepts of this compound leaching, the following diagrams have been generated using Graphviz.

GoldLeachingMechanism Gold Gold (Au) GoldThiosulfateComplex Gold Thiosulfate Complex [Au(S₂O₃)₂]³⁻ Gold->GoldThiosulfateComplex Oxidation & Complexation Thiosulfate Thiosulfate (S₂O₃²⁻) Thiosulfate->GoldThiosulfateComplex CupricAmmine Cupric Ammine Complex [Cu(NH₃)₄]²⁺ CuprousThiosulfate Cuprous Thiosulfate Complex [Cu(S₂O₃)₃]⁵⁻ CupricAmmine->CuprousThiosulfate Reduction CuprousThiosulfate->CupricAmmine Oxidation Oxygen Oxygen (O₂) Oxygen->CuprousThiosulfate Ammonia Ammonia (NH₃) Ammonia->CupricAmmine Stabilizes

Caption: The catalytic cycle of copper in the this compound leaching of gold.

ExperimentalWorkflow cluster_prep Preparation cluster_leaching Leaching cluster_recovery Recovery OreCrushing Ore Crushing & Grinding LeachSolutionPrep Leaching Solution Preparation ((NH₄)₂S₂O₃, NH₃, CuSO₄) PulpFormation Pulp Formation (Ore + Solution) LeachSolutionPrep->PulpFormation StirredTankReactor Stirred Tank Leaching (Controlled T, pH, Agitation) PulpFormation->StirredTankReactor SolidLiquidSeparation Solid-Liquid Separation (Filtration) StirredTankReactor->SolidLiquidSeparation PLS Pregnant Leach Solution SolidLiquidSeparation->PLS Tailings Leached Residue (Tailings) SolidLiquidSeparation->Tailings ResinInPulp Gold Recovery (Resin-in-Pulp) PLS->ResinInPulp BarrenSolution Barren Solution ResinInPulp->BarrenSolution

Caption: A generalized experimental workflow for this compound leaching.

LeachingFactors LeachingEfficiency Gold/Silver Leaching Efficiency ThiosulfateConc Thiosulfate Concentration ThiosulfateConc->LeachingEfficiency AmmoniaConc Ammonia Concentration AmmoniaConc->LeachingEfficiency CopperConc Copper (Catalyst) Concentration CopperConc->LeachingEfficiency pH pH pH->LeachingEfficiency Temperature Temperature Temperature->LeachingEfficiency PulpDensity Pulp Density (S/L Ratio) PulpDensity->LeachingEfficiency LeachingTime Leaching Time LeachingTime->LeachingEfficiency OreMineralogy Ore Mineralogy (e.g., sulfides, carbon) OreMineralogy->LeachingEfficiency

Caption: Key parameters influencing the efficiency of this compound leaching.

Challenges and Future Outlook

Despite its significant advantages, the widespread industrial adoption of this compound leaching faces several challenges. The chemistry of the thiosulfate system is more complex and sensitive to process parameters than cyanidation. Thiosulfate is prone to degradation through oxidation, which can lead to high reagent consumption. The consumption can be particularly high for certain ore types, sometimes exceeding 25 kg/t-ore .

Furthermore, the recovery of gold from the pregnant leach solution is not as straightforward as with cyanide, requiring the use of ion-exchange resins which can be more costly than activated carbon. The presence of polythionates, which are byproducts of thiosulfate oxidation, can interfere with the resin adsorption process.

However, ongoing research is focused on addressing these challenges. The development of more stable leaching systems, the optimization of reagent concentrations, and the design of more selective and robust ion-exchange resins are key areas of investigation. Additives such as ammonium dihydrogen phosphate (ADP) have shown promise in enhancing gold extraction while reducing reagent consumption.

References

Methodological & Application

Application Notes and Protocols for Ammonium Thiosulfate Leaching of Gold from Ores

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ammonium thiosulfate leaching process is emerging as a viable and more environmentally benign alternative to traditional cyanidation for gold extraction, particularly for ores that are refractory or contain high levels of copper. This non-toxic lixiviant system offers competitive gold dissolution rates. The process typically involves a solution of this compound ((NH₄)₂S₂O₃), ammonia (NH₃), and a copper(II) salt (e.g., CuSO₄) which acts as a catalyst. The cupric-ammine complex serves as the primary oxidant for gold, which is then complexed by the thiosulfate ions. This document provides detailed protocols and application notes based on established research for laboratory-scale this compound leaching of gold ores.

Core Principles

The fundamental chemistry of the this compound leaching system involves the oxidation of metallic gold (Au) by the cupric ammine complex (Cu(NH₃)₄²⁺). The resulting gold(I) ion is then stabilized by forming a strong complex with thiosulfate ions (S₂O₃²⁻), typically as Au(S₂O₃)₂³⁻. Ammonia plays a crucial role in stabilizing the cupric ions in the alkaline solution, preventing the precipitation of copper hydroxides and also minimizing the decomposition of thiosulfate.[1] The overall process can be described as an electrochemical reaction where gold is anodically dissolved and complexed, while the cupric ammine complex is cathodically reduced.[2]

Experimental Protocols

This section outlines a generalized protocol for conducting laboratory-scale this compound leaching experiments on gold-bearing ores. The parameters provided are based on typical ranges found in the literature and should be optimized for specific ore types.

Materials and Reagents:

  • Gold-bearing ore, ground to a desired particle size (e.g., -38 µm)[3]

  • This compound ((NH₄)₂S₂O₃)

  • Ammonia solution (NH₃ or NH₄OH)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Deionized water

  • pH meter

  • Stirred tank reactor or bottle roller

  • Heating and temperature control system

  • Filtration apparatus

  • Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS) for gold analysis

Leaching Procedure:

  • Ore Preparation: The gold ore should be crushed and ground to a predetermined particle size. A finer particle size generally increases the surface area available for leaching and can improve gold recovery.

  • Lixiviant Preparation: Prepare the leaching solution by dissolving the required amounts of this compound, ammonia, and copper sulfate in deionized water. The concentrations of these reagents are critical and should be varied to determine the optimal conditions for the specific ore.[1]

  • Leaching:

    • Place a known mass of the ground ore into the leaching vessel (e.g., a batch stirred tank reactor).[4]

    • Add the prepared lixiviant solution to achieve the desired solid-to-liquid ratio (pulp density).

    • Commence agitation at a constant rate (e.g., 350-400 rpm) to ensure the ore particles remain suspended in the solution.

    • Maintain the desired temperature throughout the experiment using a water bath or other temperature control system.

    • Monitor and adjust the pH of the slurry as needed during the leach. A pH range of 9-10 is generally preferred.

    • The leaching duration can range from a few hours to over 24 hours.

  • Sampling and Analysis:

    • At regular intervals, withdraw slurry samples.

    • Filter the samples to separate the pregnant leach solution from the solid residue.

    • Analyze the concentration of gold in the pregnant leach solution using ICP-AES or AAS to determine the leaching kinetics and overall gold extraction.

Data Presentation

The following tables summarize quantitative data from various studies on the effect of key parameters on gold extraction efficiency.

Table 1: Effect of Reagent Concentrations on Gold Extraction

(NH₄)₂S₂O₃ (M)NH₃ (M)CuSO₄ (M)Gold Extraction (%)Leaching Time (h)Ore Type/SourceReference
0.51.00.1872High-sulfide concentrate
0.50.50.04593.76Electronic PCBs
0.5-0.05>992Sulfide ore
2.04.00.1Favorable-High-grade gold ore
0.2-1.00.5-1.00.05-0.1Variable24Refractory ore

Table 2: Influence of Physicochemical Parameters on Gold Leaching

Temperature (°C)pHPulp Density (% solids)Gold Extraction (%)Leaching Time (h)Ore Type/SourceReference
251210872High-sulfide concentrate
609.520 (S/L ratio 0.2)>992Sulfide ore
25-~10 (1 board in 500mL)93.76Electronic PCBs
30>11.4-Optimum-Not specified

Mandatory Visualizations

Chemical Pathway of Gold Leaching

GoldLeachingPathway cluster_reactants Reactants cluster_products Products Au Gold (Au) Au_S2O3 Gold Thiosulfate Complex [Au(S₂O₃)₂]³⁻ Au->Au_S2O3 Oxidation & Complexation Cu_NH3 Cupric Ammine Complex [Cu(NH₃)₄]²⁺ Cu_S2O3 Cuprous Thiosulfate Complex [Cu(S₂O₃)₃]⁵⁻ Cu_NH3->Cu_S2O3 Reduction S2O3 Thiosulfate S₂O₃²⁻ S2O3->Au_S2O3 S2O3->Cu_S2O3 NH3 Ammonia NH₃ NH3->Cu_NH3 Stabilizes GoldLeachingWorkflow start Start ore_prep Ore Preparation (Crushing & Grinding) start->ore_prep leaching Leaching (Stirred Tank Reactor) ore_prep->leaching lix_prep Lixiviant Preparation (this compound, Ammonia, Copper Sulfate) lix_prep->leaching sampling Periodic Sampling leaching->sampling sampling->leaching Continue Leaching filtration Filtration (Solid-Liquid Separation) sampling->filtration analysis Analysis of Pregnant Solution (ICP-AES/AAS) filtration->analysis data_eval Data Evaluation (Gold Extraction %) analysis->data_eval end End data_eval->end

References

Application Notes and Protocols for Silver Extraction Using Ammonium Thiosulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of silver extraction using ammonium thiosulfate as a lixiviant. This method presents a less toxic alternative to traditional cyanidation for recovering silver from various ores and concentrates.

Introduction

This compound leaching has emerged as a promising hydrometallurgical process for the extraction of precious metals like silver. The process relies on the ability of thiosulfate ions (S₂O₃²⁻) to form stable, soluble complexes with silver, facilitating its dissolution from the solid matrix. The presence of ammonia and a catalyst, typically copper(II) ions, is often crucial for enhancing the leaching kinetics and overall efficiency. These application notes provide a comprehensive guide to the experimental setup, including optimal leaching parameters, detailed protocols, and methods for silver recovery.

Experimental Parameters and Optimization

The efficiency of silver extraction using this compound is influenced by several key parameters. Optimal conditions can vary depending on the specific characteristics of the ore.

Table 1: Key Parameters for Silver Leaching with this compound

ParameterRangeOptimum/Typical ValuesNotes
This compound ((NH₄)₂S₂O₃) Concentration0.05 - 1.0 M0.15 - 0.5 MHigher concentrations do not always lead to better recovery and can be uneconomical.[1][2][3][4]
Copper Sulfate (CuSO₄) Concentration0.05 - 0.25 M0.05 - 0.076 MActs as a catalyst.[1] Excessive copper can lead to unwanted side reactions.
Ammonia (NH₃) Concentration0.3 - 1.0 M0.3 - 0.8 MHelps to stabilize copper ions in the solution. However, its presence can negatively impact silver leaching in some cases.
pH7.0 - 10.09.0 - 9.5Maintaining an alkaline pH is crucial for the stability of the thiosulfate complex and to ensure ammonia is present as NH₃.
Temperature25 - 60 °C60 °CHigher temperatures generally increase the leaching rate.
Solid-to-Liquid (S/L) Ratio0.2 - 0.50.2A lower S/L ratio generally leads to higher extraction efficiency.
Leaching Time1 - 24 hours2 - 6 hoursThe optimal time depends on the ore mineralogy and other leaching conditions.

Experimental Protocols

Materials and Reagents
  • Silver-containing ore or concentrate (crushed and ground to a desired particle size)

  • This compound ((NH₄)₂S₂O₃)

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ammonium hydroxide (NH₄OH) solution (for pH adjustment and as a source of ammonia)

  • Sodium hydroxide (NaOH) or Sulfuric Acid (H₂SO₄) for pH adjustment

  • Deionized water

  • Glass reactor or beaker

  • Heating mantle or water bath with temperature control

  • Mechanical stirrer

  • pH meter

  • Filtration apparatus (e.g., vacuum filtration)

  • Analytical equipment for silver determination (e.g., Atomic Absorption Spectrometry - AAS or Inductively Coupled Plasma - Optical Emission Spectrometry - ICP-OES)

Preparation of Leaching Solution
  • Calculate the required mass of this compound and copper sulfate based on the desired concentrations and the total volume of the leaching solution.

  • In a volumetric flask, dissolve the calculated amount of this compound in deionized water.

  • In a separate beaker, dissolve the calculated amount of copper sulfate in a small amount of deionized water.

  • Slowly add the copper sulfate solution to the this compound solution while stirring.

  • Add ammonium hydroxide to the solution to achieve the desired ammonia concentration and adjust the pH to the optimal range (typically 9.0-9.5).

  • Add deionized water to reach the final volume.

Example Preparation for a 1 L Leaching Solution (0.5 M (NH₄)₂S₂O₃, 0.05 M CuSO₄, 0.3 M NH₃):

  • Dissolve 74.1 g of (NH₄)₂S₂O₃ in approximately 800 mL of deionized water.

  • Dissolve 12.5 g of CuSO₄·5H₂O in 50 mL of deionized water.

  • Add the CuSO₄ solution to the (NH₄)₂S₂O₃ solution.

  • Add approximately 20 mL of concentrated NH₄OH (e.g., 28-30% assay) to the solution.

  • Adjust the pH to 9.5 using small additions of NH₄OH or a suitable acid/base.

  • Bring the final volume to 1 L with deionized water.

Leaching Procedure
  • Place a known mass of the prepared ore into the glass reactor.

  • Add the prepared leaching solution to the reactor to achieve the desired solid-to-liquid ratio.

  • Begin stirring the slurry at a constant rate (e.g., 300 rpm) to ensure the solids remain suspended.

  • Heat the reactor to the desired temperature and maintain it throughout the experiment.

  • Monitor and record the pH of the slurry at regular intervals, adjusting as necessary with ammonium hydroxide or a suitable acid/base.

  • Withdraw small samples of the solution at predetermined time intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Filter the samples immediately to separate the solids from the pregnant leach solution.

  • Analyze the silver concentration in the pregnant leach solution using a suitable analytical technique (AAS or ICP-OES).

Silver Recovery from Pregnant Leach Solution

After the leaching process, silver needs to be recovered from the pregnant solution. Common methods include adsorption on activated carbon or ion exchange resins.

Adsorption on Activated Carbon
  • Transfer the pregnant leach solution to a separate vessel.

  • Add a predetermined amount of activated carbon to the solution.

  • Agitate the mixture for a specific period (e.g., 1-2 hours) to allow for the adsorption of the silver-thiosulfate complex onto the carbon.

  • Separate the loaded activated carbon from the barren solution by filtration.

  • The silver can then be recovered from the activated carbon by elution followed by electrowinning or precipitation.

Ion Exchange
  • Pass the pregnant leach solution through a column packed with a suitable anion exchange resin.

  • The silver-thiosulfate complex will be adsorbed onto the resin.

  • After the resin is loaded, it can be eluted with a suitable eluant (e.g., a concentrated solution of sodium chloride or sodium nitrate) to recover a concentrated silver solution.

  • Silver can then be recovered from the eluate by electrowinning or other methods.

Data Presentation

Table 2: Effect of this compound Concentration on Silver Extraction

(NH₄)₂S₂O₃ Conc. (M)Ag Extraction (%)Leaching Time (h)Temperature (°C)
0.05~70460
0.1~85460
0.2~95460
0.5>99460

Data synthesized from studies on sulfide ores.

Table 3: Effect of Temperature on Silver Extraction

Temperature (°C)Ag Extraction (%)Leaching Time (h)(NH₄)₂S₂O₃ Conc. (M)
40~8040.5
50~9040.5
60>9940.5

Data synthesized from studies on sulfide ores.

Visualization of Experimental Workflow

SilverExtractionWorkflow cluster_prep Preparation cluster_leaching Leaching Process cluster_recovery Silver Recovery Ore Ore Preparation (Crushing & Grinding) Leaching Leaching (Controlled Temp, pH, Stirring) Ore->Leaching LeachSol Leaching Solution Preparation LeachSol->Leaching Sampling Periodic Sampling & Filtration Leaching->Sampling SolidLiquidSep Solid-Liquid Separation (Filtration) Leaching->SolidLiquidSep Analysis1 Ag Analysis (AAS/ICP-OES) Sampling->Analysis1 PregnantSol Pregnant Leach Solution SolidLiquidSep->PregnantSol SolidLiquidSep->Tailings Tailings RecoveryMethod Recovery (Activated Carbon or Ion Exchange) PregnantSol->RecoveryMethod FinalProduct Silver Product RecoveryMethod->FinalProduct

Caption: Experimental workflow for silver extraction using this compound.

References

Application Notes and Protocols: Ammonium Thiosulfate as a Fixing Agent in Black and White Photography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of ammonium thiosulfate as a rapid fixing agent in black and white photography, with a focus on its chemical properties, formulation, and methods for ensuring archival permanence.

Introduction

In traditional black and white photographic processing, the fixing step is crucial for rendering the image permanent and insensitive to further exposure to light. This is achieved by removing the unexposed and undeveloped silver halide crystals from the emulsion. This compound ((NH₄)₂S₂O₃) is widely used as the primary fixing agent in "rapid" fixers due to its high efficiency and speed compared to its predecessor, sodium thiosulfate (Na₂S₂O₃, commonly known as "hypo").[1][2][3] this compound's ability to form highly soluble silver-thiosulfate complexes facilitates their removal from the emulsion during washing, which is critical for the long-term stability of the photographic image.[4]

Chemical Principles of Fixation

The fundamental chemical reaction in the fixing process involves the formation of soluble argentothiosulfate complexes from insoluble silver halides (e.g., AgBr). The thiosulfate ion (S₂O₃²⁻) acts as a ligand, complexing with the silver ions (Ag⁺). The primary reactions are as follows:

AgBr(s) + 2(NH₄)₂S₂O₃(aq) → (NH₄)₃--INVALID-LINK-- + NH₄Br(aq)

The resulting silver-thiosulfate complexes are water-soluble and can be washed out of the emulsion. This compound is more efficient than sodium thiosulfate because the ammonium ion itself can form complexes with silver ions, contributing to the overall speed of the fixing process.[4] The rate of fixation is influenced by several factors, including the concentration of the thiosulfate, the pH of the solution, the temperature, and the degree of agitation.

This compound Fixer Formulations

This compound fixers are typically prepared as aqueous solutions and often include other components to maintain stability, control pH, and, in some cases, harden the gelatin emulsion.

3.1. Basic Rapid Fixer Formulation

A simple, non-hardening rapid fixer can be prepared using the following components:

ComponentConcentration (per 1 liter of working solution)Purpose
This compound (60% solution)200 - 250 mLPrimary fixing agent
Sodium Sulfite (anhydrous)10 - 20 gPreservative, prevents decomposition of thiosulfate
Sodium Metabisulfite2 - 5 gAcidifier, helps maintain a slightly acidic to neutral pH
Waterto make 1 LSolvent

3.2. Alkaline Rapid Fixer Formulation (e.g., TF-3 type)

Alkaline fixers offer advantages such as shorter washing times and greater stability of the thiosulfate.

ComponentConcentration (per 1 liter of stock solution)Purpose
This compound (60% solution)800 mLPrimary fixing agent
Sodium Sulfite (anhydrous)60 gPreservative, antioxidant
Sodium Metaborate5 gBuffering agent to maintain alkaline pH
Waterto make 1 LSolvent
Working solution is typically prepared by diluting the stock solution 1:4 with water.

3.3. Two-Bath Fixing

For enhanced archival permanence, a two-bath fixing method is highly recommended. This technique ensures more complete removal of silver halides and reduces the buildup of silver complexes in the final fixing bath. The process involves fixing the material for half the total recommended time in a first, partially used bath, followed by the second half of the time in a fresh, second bath.

Two_Bath_Fixing_Workflow start Developed and Stopped Print/Film fix1 First Fixing Bath (Partially Exhausted) start->fix1 Half of total fixing time fix2 Second Fixing Bath (Fresh) fix1->fix2 Transfer wash Washing fix2->wash Second half of total fixing time finish Archivally Stable Print/Film wash->finish

Caption: Workflow for the two-bath fixing method.

Experimental Protocols

4.1. Protocol for Determining Clearing Time

The clearing time is the time required for the fixer to render an undeveloped piece of film transparent. The total fixing time is typically recommended to be at least twice the clearing time.

Materials:

  • This compound fixer solution

  • Undeveloped piece of the film to be processed

  • Small beaker or tray

  • Timer

Procedure:

  • Cut a small strip of the undeveloped film.

  • At room temperature, immerse the film strip into a small volume of the fixer solution.

  • Start the timer immediately.

  • Observe the film against a light background. The milky appearance of the emulsion will gradually disappear.

  • Stop the timer when the film becomes completely transparent. This is the clearing time.

  • The minimum fixing time for this film in this fixer is twice the measured clearing time. For modern T-grain films, three times the clearing time is often recommended.

4.2. Protocol for Assessing Fixer Exhaustion

A fixer becomes exhausted as it becomes saturated with silver ions. An exhausted fixer will not effectively remove all unexposed silver halides, compromising the archival stability of the image.

Procedure:

  • Determine the clearing time of a fresh batch of the fixer as described in Protocol 4.1.

  • Periodically re-test the clearing time of the used fixer with a fresh piece of the same type of film.

  • When the clearing time doubles compared to the fresh fixer, the fixer is considered exhausted and should be discarded.

Fixer Capacity: The capacity of a rapid fixer is generally around 15-20 rolls of 35mm 36-exposure film per liter of working solution. However, this can vary depending on the film type and the amount of silver halide in the emulsion.

Film/Paper TypeApproximate Capacity per Liter of Working Solution
Standard B&W Film (e.g., Tri-X, HP5+)20 rolls (80 sq. in. per roll)
T-grain B&W Film (e.g., T-MAX, Delta)10-14 rolls (50-70% of standard capacity)
Fiber-Based Paper (8x10")10-15 sheets
Resin-Coated Paper (8x10")20-30 sheets

4.3. Protocols for Testing Archival Permanence

For archival purposes, it is critical to test for residual silver and residual thiosulfate after processing. The ISO 18917:1999 standard provides methods for these tests.

4.3.1. Residual Silver Test (Qualitative)

This test determines if all the undeveloped silver halides have been removed from the emulsion.

Materials:

  • Kodak Residual Silver Test Solution ST-1 (or similar)

  • Processed and washed film or print

  • Dropper

  • Blotting paper

Procedure:

  • Prepare the working solution by diluting the stock solution as per the manufacturer's instructions.

  • Place a drop of the test solution on a margin of the processed film or print.

  • Allow the solution to sit for 2-3 minutes.

  • Blot the area dry.

  • Any yellowing or discoloration indicates the presence of residual silver halides, signifying incomplete fixing.

4.3.2. Residual Thiosulfate Testing (as per ISO 18917:1999)

These methods provide a quantitative measure of the amount of residual thiosulfate, which can cause image fading and staining over time.

a) Methylene Blue Method

This is a highly sensitive method for determining the concentration of residual thiosulfate.

Principle: Residual thiosulfate is extracted from the sample and reacts with specific reagents to form methylene blue, a dye. The concentration of the dye, which is proportional to the amount of thiosulfate, is measured spectrophotometrically.

b) Iodine-Amylose Method

This method is suitable for films and papers that contain incorporated developing agents.

Principle: Thiosulfate extracted from the sample reacts with a blue iodine-amylose complex. The thiosulfate reduces the iodine, causing a decrease in the blue color intensity. This change in absorbance is measured and correlated to the thiosulfate concentration.

c) Silver Sulfide Densitometric Method

This method measures thiosulfates and other residual sulfur-containing compounds that can react with silver ions.

Principle: The processed material is treated with a reagent that converts residual thiosulfate to silver sulfide, creating a stain. The density of this stain is measured with a densitometer and is proportional to the amount of residual sulfur compounds.

Archival_Testing_Workflow start Processed and Washed Photographic Material residual_silver residual_silver start->residual_silver residual_thiosulfate residual_thiosulfate start->residual_thiosulfate decision_silver Presence of Residual Silver? decision_thiosulfate Thiosulfate Level Within Archival Limits? decision_silver->decision_thiosulfate No re_fix Re-fix and Re-wash decision_silver->re_fix Yes re_wash Additional Washing decision_thiosulfate->re_wash No archival Archivally Stable decision_thiosulfate->archival Yes re_fix->start re_wash->start not_archival Not Archivally Stable residual_silver->decision_silver residual_thiosulfate->decision_thiosulfate

Caption: Decision workflow for archival quality testing.

Washing and Archival Stability

Thorough washing is essential to remove the fixer and the soluble silver-thiosulfate complexes from the emulsion. The use of a hypo clearing agent can significantly reduce washing times by promoting the diffusion of thiosulfate ions from the emulsion.

General Washing Guidelines for Archival Permanence:

  • Films: After fixing, a preliminary rinse of 30-60 seconds is followed by treatment in a hypo clearing agent for 1-2 minutes, and then a final wash in running water for 5-10 minutes.

  • Fiber-Based Papers: A two-bath fixing method is strongly recommended. After fixing, a brief rinse is followed by a 2-3 minute treatment in a hypo clearing agent, and a final wash of at least 30 minutes in running water.

  • Resin-Coated Papers: A shorter washing time of 2-4 minutes is typically sufficient.

It is important to note that excessive washing can be detrimental to the image by removing beneficial residual thiosulfate that can protect against atmospheric pollutants. The goal is to reduce the residual thiosulfate to a level that is within archival limits, but not to eliminate it completely.

Archival Limits for Residual Thiosulfate: According to ANSI/ISO standards, for long-term storage (LE-500), the maximum allowable residual thiosulfate is 0.014 g/m².

Conclusion

This compound is a highly effective and rapid fixing agent for black and white photographic materials. Its efficiency in forming soluble silver complexes allows for shorter processing times and contributes to better washing characteristics compared to sodium thiosulfate. For archival applications, the use of a two-bath fixing method, careful monitoring of fixer exhaustion, and thorough washing are critical. Quantitative testing for residual silver and thiosulfate, following standardized protocols such as those outlined in ISO 18917:1999, is essential to ensure the long-term permanence of the photographic image. The choice of fixer formulation, particularly regarding its pH, can also influence washing efficiency and the stability of the fixing bath.

References

Application Notes and Protocols: Ammonium Thiosulfate as a Nitrification Inhibitor in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium thiosulfate (ATS) as a nitrification inhibitor in soil. The document outlines the mechanism of action, summarizes key quantitative data from various studies, and provides detailed experimental protocols for evaluating the efficacy of ATS.

Introduction

Nitrification, the biological oxidation of ammonium (NH₄⁺) to nitrate (NO₃⁻), is a critical process in the global nitrogen cycle. However, in agricultural systems, the rapid conversion of ammonium-based fertilizers to highly mobile nitrate can lead to significant nitrogen loss through leaching and denitrification, resulting in reduced fertilizer efficiency and negative environmental impacts.[1][2] Nitrification inhibitors are compounds that temporarily slow down this conversion, thereby improving nitrogen use efficiency.[1] this compound ((NH₄)₂S₂O₃), a liquid fertilizer that provides both nitrogen and sulfur, has demonstrated potential as a nitrification inhibitor.[2][3]

Mechanism of Action

This compound's inhibitory effect on nitrification is primarily attributed to the thiosulfate (S₂O₃²⁻) anion and its oxidation products, such as tetrathionate (S₄O₆²⁻). The process involves two key steps carried out by distinct groups of soil microorganisms:

  • Ammonia Oxidation: Ammonia-oxidizing bacteria (AOB) and archaea (AOA) convert ammonium to nitrite (NO₂⁻).

  • Nitrite Oxidation: Nitrite-oxidizing bacteria (NOB) then oxidize nitrite to nitrate.

Thiosulfate and its derivatives are thought to inhibit the activity of ammonia-oxidizing microorganisms, specifically targeting the first step of nitrification. This leads to a temporary accumulation of ammonium in the soil, making it available for plant uptake for a longer period and reducing the potential for nitrate leaching. Some studies suggest that thiosulfate may also inhibit the second step of nitrification, leading to a transient accumulation of nitrite under certain conditions.

Mechanism of Nitrification and Inhibition by this compound

Nitrification_Inhibition cluster_nitrification Nitrification Pathway cluster_inhibition Inhibition by ATS Ammonium Ammonium (NH₄⁺) Nitrite Nitrite (NO₂⁻) Ammonium->Nitrite Ammonia-Oxidizing Microorganisms (AOM) Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate Nitrite-Oxidizing Bacteria (NOB) ATS This compound ((NH₄)₂S₂O₃) Thiosulfate Thiosulfate (S₂O₃²⁻) & Oxidation Products ATS->Thiosulfate Dissociation & Oxidation Thiosulfate->Nitrite Inhibition

Caption: Mechanism of nitrification and its inhibition by this compound.

Quantitative Data Summary

The effectiveness of this compound as a nitrification inhibitor varies depending on soil type, application rate, and environmental conditions. The following tables summarize quantitative data from key studies.

Table 1: Efficacy of this compound (ATS) in Reducing Nitrification in Different Soil Types

Soil TypeATS Application RateDuration of InhibitionNitrification Inhibition (%)Reference
Tujunga Loamy SandHigh Rate (7.68:1 N:S ratio)14-63 days75
Tujunga Loamy SandHigh Rate (7.68:1 N:S ratio)21-56 days80
Sable Silt LoamHigh Rate (7.68:1 N:S ratio)42-70 days40
Marvyn Loamy SandNot specifiedNot observedNo significant inhibition
Not specified2500 µg ATS/g soil14 days82
Sandy Soil25 ppm S-ATSNot specifiedEvident inhibition
Sandy-Loam Soil25 ppm S-ATSNot specifiedModerate inhibition

Table 2: Comparison of this compound (ATS) with other Nitrification Inhibitors

InhibitorSoil TypeApplication RateRelative Inhibition of NO₃⁻ ProductionReference
ATSNot specified100 mg S kg⁻¹55% over 22 days
NitrapyrinNot specified2 mg kg⁻¹57% over 22 days
Dicyandiamide (DCD)Tujunga Loamy SandNot specifiedComparable to ATS

Experimental Protocols

The following protocols are generalized methodologies for evaluating the efficacy of this compound as a nitrification inhibitor in soil incubation studies.

Protocol 1: Soil Incubation Study to Determine Nitrification Inhibition

1. Objective: To quantify the effect of this compound on the rate of nitrification in a controlled laboratory setting.

2. Materials:

  • Fresh soil samples, sieved (2 mm)
  • This compound (ATS) solution of known concentration
  • Urea or another ammonium-based nitrogen source
  • Incubation vessels (e.g., 250 mL Erlenmeyer flasks or Mason jars)
  • Deionized water
  • 2 M KCl extraction solution
  • Analytical equipment for ammonium, nitrite, and nitrate determination (e.g., colorimetric autoanalyzer, ion chromatograph)
  • Incubator

3. Experimental Design:

  • Treatments:
  • Control (no N fertilizer or inhibitor)
  • Urea only
  • Urea + ATS (at various rates, e.g., low, medium, high)
  • Urea + a known nitrification inhibitor (e.g., DCD or nitrapyrin) for comparison
  • Replication: A minimum of three replicates per treatment.
  • Sampling Time Points: Day 0, 7, 14, 21, 28, 42, 56, and 70.

4. Procedure:

  • Soil Preparation: Collect fresh soil from the field, removing any large debris. Sieve the soil through a 2 mm mesh. Determine the initial gravimetric water content.
  • Treatment Application:
  • Weigh a standardized amount of soil (e.g., 50 g dry weight equivalent) into each incubation vessel.
  • Adjust the soil moisture to a predetermined level (e.g., 60% water-filled pore space) with deionized water.
  • Apply the respective treatments (urea, ATS, etc.) in solution form to the soil surface and mix thoroughly.
  • Incubation:
  • Loosely cap the vessels to allow for gas exchange while minimizing moisture loss.
  • Incubate the samples at a constant temperature (e.g., 25°C) in the dark.
  • Periodically weigh the vessels and add deionized water to maintain the initial moisture content.
  • Soil Extraction and Analysis:
  • At each sampling time point, destructively sample the designated replicates for each treatment.
  • Extract the soil with 2 M KCl solution (e.g., 1:5 soil-to-solution ratio) by shaking for a specified time (e.g., 1 hour).
  • Filter the soil slurry to obtain a clear extract.
  • Analyze the extract for ammonium-N, nitrite-N, and nitrate-N concentrations using standard analytical methods.

5. Data Analysis:

  • Calculate the net nitrification rate as the change in nitrate concentration over time.
  • Determine the percent inhibition of nitrification for the ATS treatments relative to the urea-only treatment.
  • Statistically analyze the data using appropriate methods (e.g., ANOVA, regression analysis) to determine significant treatment effects.

Experimental Workflow for Evaluating ATS as a Nitrification Inhibitor

Experimental_Workflow cluster_setup Experimental Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis & Interpretation A Soil Collection & Sieving B Treatment Preparation (Control, Urea, Urea+ATS, Urea+DCD) A->B C Soil Incubation Setup (Moisture & Temperature Control) B->C D Incubation Period (e.g., 70 days) C->D E Periodic Destructive Sampling (e.g., Day 0, 7, 14...) D->E F 2M KCl Extraction E->F G Analysis of NH₄⁺, NO₂⁻, NO₃⁻ F->G H Data Analysis & Interpretation G->H

Caption: A typical experimental workflow for a soil incubation study.

Considerations and Limitations

  • Soil Type Dependency: The effectiveness of ATS as a nitrification inhibitor is highly dependent on soil properties such as texture, pH, and organic matter content.

  • Application Rate: Higher rates of ATS generally result in greater and more prolonged nitrification inhibition. However, excessively high rates may have other unintended consequences.

  • Environmental Conditions: Soil temperature and moisture significantly influence microbial activity and therefore the rate of nitrification and the efficacy of inhibitors.

  • Non-Target Effects: While some studies indicate that ATS does not negatively affect the overall soil microbial biomass pool, further research is needed to understand its impact on specific microbial communities, including ammonia-oxidizing archaea and bacteria.

  • Nitrite Accumulation: Under certain conditions, the use of thiosulfate-based inhibitors may lead to the temporary accumulation of nitrite, which can be toxic to plants at high concentrations. Careful monitoring of nitrite levels is recommended.

Conclusion

This compound shows promise as a nitrification inhibitor, offering the dual benefit of providing essential nitrogen and sulfur to crops while potentially improving nitrogen use efficiency. However, its efficacy is context-dependent, and its application should be tailored to specific soil and environmental conditions. The protocols and data presented in these notes provide a framework for researchers to further evaluate and optimize the use of ATS in various agricultural systems.

References

Application Notes and Protocols for Ammonium Thiosulfate in Flue-Gas Desulfurization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flue-gas desulfurization (FGD) is a critical technology for reducing sulfur dioxide (SO₂) emissions, a primary contributor to acid rain and respiratory illnesses. Ammonia-based FGD systems offer high removal efficiencies and the production of a valuable fertilizer byproduct, ammonium sulfate.[1][2] However, the oxidation of sulfite to sulfate within the scrubber can lead to operational issues. Ammonium thiosulfate ((NH₄)₂S₂O₃) is utilized as an effective oxidation inhibitor in these systems, enhancing SO₂ removal and improving the overall process stability.[3]

These application notes provide a detailed protocol for the laboratory-scale evaluation of this compound's role in flue-gas desulfurization, outlining the experimental setup, procedures, and analytical methods.

Core Principles and Chemical Reactions

In ammonia-based FGD, SO₂ from the flue gas is absorbed into an aqueous ammonia solution, forming ammonium sulfite.[4][5] This is followed by oxidation to ammonium sulfate. The key chemical reactions are:

  • SO₂ Absorption: SO₂(g) + 2NH₃(aq) + H₂O(l) → (NH₄)₂SO₃(aq)

  • Oxidation: (NH₄)₂SO₃(aq) + ½O₂(g) → (NH₄)₂SO₄(aq)

This compound acts as a free radical scavenger, inhibiting the oxidation of sulfite, which is a key side reaction. This is particularly important in systems where controlled oxidation is desired.

Experimental Protocols

This protocol describes a laboratory-scale setup for simulating flue-gas desulfurization to evaluate the efficacy of this compound.

Materials and Reagents
  • This compound ((NH₄)₂S₂O₃) solution

  • Ammonia (NH₃) solution (e.g., 25 wt%)

  • Sulfur Dioxide (SO₂) gas (cylinder)

  • Nitrogen (N₂) or Air (as carrier gas)

  • Deionized Water

  • Standardized Iodine Solution (for titration)

  • Starch Indicator

  • Sodium Hydroxide (NaOH) solution (for pH adjustment)

  • Sulfuric Acid (H₂SO₄) solution (for pH adjustment)

Equipment
  • Laboratory-scale wet scrubber or bubble column reactor

  • Gas flow meters/controllers

  • SO₂ gas analyzer

  • pH meter and probe

  • Temperature controller and sensor

  • Stirrer/magnetic stir plate

  • Gas washing bottles

  • Burette and titration equipment

  • Fume hood

Experimental Workflow Diagram

experimental_workflow prep Preparation of Ammonia Solution ats_add Addition of Ammonium Thiosulfate prep->ats_add setup Scrubber Setup and Equilibration ats_add->setup fg_intro Introduction of Simulated Flue Gas (SO₂/N₂) setup->fg_intro scrub Scrubbing Process fg_intro->scrub monitoring Continuous Monitoring (pH, Temp, Inlet/Outlet SO₂) scrub->monitoring sampling Periodic Liquid Sample Collection scrub->sampling data Data Collection and Analysis monitoring->data analysis Sample Analysis (Sulfite, Thiosulfate, Sulfate) sampling->analysis analysis->data

Caption: Experimental workflow for evaluating this compound in a lab-scale FGD system.

Detailed Experimental Procedure
  • Preparation of Absorbent Solution:

    • Prepare a known concentration of aqueous ammonia solution (e.g., 1-5 wt%) in deionized water.

    • Add the desired concentration of this compound to the ammonia solution. The concentration can be varied to study its effect (e.g., 0.01-0.1 M).

    • Adjust the initial pH of the solution to a desired value (e.g., 5.5-6.5) using dilute H₂SO₄ or NaOH.

  • System Setup:

    • Assemble the wet scrubber or bubble column reactor in a fume hood.

    • Fill the reactor with the prepared absorbent solution.

    • Set the desired temperature of the scrubbing solution (e.g., 50-60°C) using the temperature controller.

    • Calibrate the SO₂ gas analyzer according to the manufacturer's instructions.

  • Flue Gas Simulation and Scrubbing:

    • Prepare a simulated flue gas by mixing SO₂ with a carrier gas (N₂ or air) using mass flow controllers to achieve a target SO₂ concentration (e.g., 1000-3000 ppm).

    • Introduce the simulated flue gas into the scrubber at a constant flow rate.

    • Continuously monitor and record the inlet and outlet SO₂ concentrations using the gas analyzer.

    • Monitor and maintain the pH and temperature of the scrubbing solution throughout the experiment.

  • Sampling and Analysis:

    • Collect liquid samples from the scrubber at regular intervals.

    • Analyze the samples for sulfite, thiosulfate, and sulfate concentrations using methods such as iodometric titration.

  • Data Analysis:

    • Calculate the SO₂ removal efficiency at each time point using the following formula:

      • SO₂ Removal Efficiency (%) = [(Inlet SO₂ - Outlet SO₂) / Inlet SO₂] x 100

    • Plot the SO₂ removal efficiency and the concentrations of sulfur species as a function of time.

Quantitative Data Summary

The following tables summarize typical operating parameters and expected performance data from laboratory-scale FGD experiments with this compound.

Table 1: Typical Experimental Operating Parameters

ParameterValueReference
Initial SO₂ Concentration1000 - 3000 ppm
Gas Flow Rate1 - 5 L/min
Liquid to Gas (L/G) Ratio1 - 10 L/m³
Scrubber Temperature50 - 60 °C
Initial pH of Absorbent5.5 - 6.5
This compound Conc.0.01 - 0.1 M
Ammonia Concentration1 - 5 wt%

Table 2: Expected Performance Data

ParameterWithout (NH₄)₂S₂O₃With (NH₄)₂S₂O₃Reference
SO₂ Removal Efficiency>95%>99%
Sulfite Oxidation RateHighLow
Ammonium Sulfate PurityLowerHigher

Chemical Pathway Diagram

The following diagram illustrates the primary chemical reactions in the ammonia-based FGD process with the role of this compound.

chemical_pathway cluster_absorption SO₂ Absorption cluster_oxidation Oxidation SO2_gas SO₂(g) (from Flue Gas) NH4_SO3 (NH₄)₂SO₃ (Ammonium Sulfite) SO2_gas->NH4_SO3 Reaction 1 NH3_aq NH₃(aq) (Ammonia Solution) NH3_aq->NH4_SO3 H2O H₂O H2O->NH4_SO3 NH4_SO4 (NH₄)₂SO₄ (Ammonium Sulfate) NH4_SO3->NH4_SO4 Reaction 2 O2 O₂ O2->NH4_SO4 ATS (NH₄)₂S₂O₃ (this compound) ATS->NH4_SO4 Inhibits

Caption: Chemical pathways in ammonia-based FGD with this compound as an oxidation inhibitor.

Conclusion

The use of this compound as an oxidation inhibitor in ammonia-based flue-gas desulfurization processes can significantly enhance SO₂ removal efficiency and improve the quality of the ammonium sulfate byproduct. The protocols and data presented provide a framework for researchers to investigate and optimize this process at a laboratory scale. Careful control of operating parameters such as pH, temperature, and reagent concentrations is crucial for achieving desired outcomes.

References

Application Notes: Ammonium Thiosulfate as an Analytical Reagent in Titrations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ammonium thiosulfate, (NH₄)₂S₂O₃, is a versatile chemical compound with applications in photography, agriculture, and hydrometallurgy.[1][2] As an analytical reagent, it functions as a reducing agent, primarily in iodometric titrations, analogous to the more commonly used sodium thiosulfate.[3][4] In this type of redox titration, an oxidizing analyte is treated with an excess of iodide (I⁻) to liberate a stoichiometric amount of iodine (I₂). This liberated iodine is then titrated with a standardized thiosulfate solution.[5] The endpoint is typically detected by the disappearance of the blue color of a starch-iodine complex.

While the reactive species in these titrations is the thiosulfate ion (S₂O₃²⁻), the choice of cation (sodium vs. ammonium) can have implications for the reagent's stability and standardization. This compound is known to be less stable than its sodium counterpart, particularly in solid form and at elevated temperatures, which can complicate its use as a primary standard. Solutions of this compound are also susceptible to decomposition. For these reasons, while theoretically applicable, specific, validated protocols for the preparation and standardization of this compound as a titrant are not widely documented in standard analytical chemistry literature. The protocols provided herein are based on the well-established methods for sodium thiosulfate, with notes on their adaptation for this compound.

Principle of Iodometric Titration

Iodometric titrations are a cornerstone of redox analysis. The fundamental principle involves two key steps:

  • Oxidation of Iodide : The analyte, which must be an oxidizing agent (Ox), reacts with an excess of potassium iodide (KI) in an acidic or neutral solution to produce elemental iodine (I₂).

    • General Reaction : 2I⁻ - 2e⁻ → I₂

    • Example with Copper(II) : 2Cu²⁺ + 4I⁻ → 2CuI(s) + I₂

    • Example with Hydrogen Peroxide : H₂O₂ + 2I⁻ + 2H⁺ → I₂ + 2H₂O

  • Titration of Iodine : The liberated iodine is then titrated with a standard solution of thiosulfate (S₂O₃²⁻). The thiosulfate is oxidized to the tetrathionate ion (S₄O₆²⁻), while iodine is reduced back to iodide.

    • Titration Reaction : I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

The overall stoichiometry links the amount of thiosulfate titrant used to the initial amount of the analyte. A starch indicator is added near the endpoint; it forms a deep blue complex with iodine, which disappears at the equivalence point.

Logical Workflow for Iodometric Titration

G General Workflow of an Iodometric Titration cluster_prep Preparation cluster_analysis Sample Analysis cluster_calc Calculation prep_titrant Prepare Thiosulfate Solution ((NH₄)₂S₂O₃ or Na₂S₂O₃) standardize Standardize Thiosulfate Solution with KIO₃ prep_titrant->standardize titrate Titrate with standardized Thiosulfate solution standardize->titrate Standardized Titrant prep_sample Prepare Analyte Solution (e.g., dissolve brass, dilute H₂O₂) add_ki Add excess Potassium Iodide (KI) and acidify if necessary prep_sample->add_ki liberate_i2 Iodine (I₂) is liberated add_ki->liberate_i2 liberate_i2->titrate endpoint Detect Endpoint (Starch indicator: blue to colorless) titrate->endpoint calculate Calculate Analyte Concentration endpoint->calculate

Caption: General workflow for iodometric titration.

Experimental Protocols

Protocol 1: Preparation and Standardization of Thiosulfate Titrant

Due to the higher stability and availability as a primary standard, potassium iodate (KIO₃) is recommended for standardizing thiosulfate solutions. The following protocol is for sodium thiosulfate but can be adapted for this compound.

Materials:

  • Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O) or this compound ((NH₄)₂S₂O₃)

  • Potassium Iodate (KIO₃), primary standard grade, dried at 110°C

  • Potassium Iodide (KI)

  • Dilute Sulfuric Acid (e.g., 1 M H₂SO₄)

  • Starch indicator solution (1%)

  • Deionized water

  • Analytical balance, volumetric flasks, burette, pipettes, Erlenmeyer flasks

Procedure:

Part A: Preparation of ~0.1 N Thiosulfate Solution

  • For Sodium Thiosulfate : Dissolve approximately 25 g of Na₂S₂O₃·5H₂O in 1 L of freshly boiled and cooled deionized water.

  • For this compound : As solid this compound can be unstable, it is preferable to start with a concentrated solution and dilute it to the approximate desired concentration. Due to its lower molecular weight (148.21 g/mol ) compared to sodium thiosulfate pentahydrate (248.18 g/mol ), approximately 15 g of (NH₄)₂S₂O₃ would be needed for a 0.1 N solution.

  • Stabilization : For sodium thiosulfate solutions, adding a small amount of sodium carbonate (~0.1 g) can improve stability. For this compound, which is stable in the presence of ammonia, ensuring the solution is neutral to slightly alkaline (pH 6.5-7.0) is beneficial.

  • Store the solution in a dark, well-stoppered bottle. Allow the solution to stand for at least 24 hours before standardization.

Part B: Standardization with Potassium Iodate

  • Accurately weigh about 0.15 g of dried primary standard KIO₃ into a 250 mL Erlenmeyer flask. Record the exact mass.

  • Dissolve the KIO₃ in about 75 mL of deionized water.

  • Add approximately 2 g of KI to the solution and swirl to dissolve.

  • Carefully add 10 mL of 1 M H₂SO₄. The solution should immediately turn a dark reddish-brown due to the liberation of iodine.

    • Reaction : KIO₃ + 5KI + 3H₂SO₄ → 3I₂ + 3K₂SO₄ + 3H₂O

  • Immediately begin titrating with the prepared thiosulfate solution.

  • When the solution color fades to a pale, straw yellow, add 2-3 mL of starch indicator solution. The solution will turn a deep blue.

  • Continue titrating dropwise until the blue color completely disappears, leaving a colorless solution. This is the endpoint.

  • Record the volume of thiosulfate solution used.

  • Repeat the titration at least two more times for precision.

Calculation of Normality:

  • Normality of Thiosulfate (N) = (Mass of KIO₃ (g) / Equivalent Weight of KIO₃) / Volume of Thiosulfate (L)

  • The equivalent weight of KIO₃ in this reaction is its molar mass (214.00 g/mol ) divided by 6, which is 35.67 g/eq.

Protocol 2: Determination of Copper in a Solid Alloy (e.g., Brass)

This protocol outlines the determination of copper content via iodometric titration.

Materials:

  • Brass sample

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Acetic Acid (CH₃COOH)

  • Concentrated Ammonia solution (NH₄OH)

  • Potassium Iodide (KI)

  • Potassium Thiocyanate (KSCN) (optional, but recommended)

  • Standardized ~0.1 N Thiosulfate solution

  • Starch indicator solution

Procedure:

  • Sample Digestion : Accurately weigh about 0.25 g of the brass sample and place it in a 250 mL beaker. In a fume hood, carefully add 10 mL of concentrated HNO₃ to dissolve the sample. Gently heat if necessary.

  • pH Adjustment : Dilute the solution with ~25 mL of deionized water. Add concentrated NH₄OH dropwise until the solution turns a deep blue, indicating the formation of the Cu(NH₃)₄²⁺ complex. Then, add concentrated acetic acid dropwise until the blue color disappears, and add about 3 mL in excess to create an acetic acid buffer (pH 4-5).

  • Iodine Liberation : Add approximately 2 g of solid KI to the flask. Swirl to dissolve. A brown color (from I₂) and a white precipitate (CuI) will form.

    • Reaction : 2Cu²⁺ + 4I⁻ → 2CuI(s) + I₂

  • Titration : Titrate the liberated iodine with your standardized thiosulfate solution until the brown color fades to a pale yellow.

  • Endpoint Determination : Add 5 mL of starch indicator. The solution will turn dark blue.

  • (Optional but recommended) Add about 1 g of KSCN. This helps sharpen the endpoint by displacing any iodine adsorbed onto the CuI precipitate.

  • Continue titrating with the thiosulfate solution until the blue color disappears completely. Record the volume used.

Reaction Pathway for Copper Determination

G Reaction Pathway for Iodometric Copper Analysis Cu2 Cu²⁺ in Acidic Solution I2 Liberated I₂ (Brown Solution) Cu2->I2 + 4I⁻ CuI CuI Precipitate Cu2->CuI forms I_minus Excess KI I_minus->I2 S4O6 S₄O₆²⁻ (Tetrathionate) I2->S4O6 + 2S₂O₃²⁻ Thio Standardized (NH₄)₂S₂O₃ Thio->S4O6 Endpoint Endpoint (Colorless Solution) S4O6->Endpoint forms at endpoint

Caption: Key reactions in the iodometric titration of copper.

Quantitative Data Summary

The following tables provide a summary of the key stoichiometric relationships and typical reagent concentrations used in these titrations.

Table 1: Stoichiometric Relationships

AnalyteReaction with Iodide (I⁻)Molar Ratio (Analyte:Thiosulfate)
Potassium Iodate (KIO₃) IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O1 : 6
Copper(II) (Cu²⁺) 2Cu²⁺ + 4I⁻ → 2CuI(s) + I₂2 : 2 (or 1 : 1)
Hydrogen Peroxide (H₂O₂) H₂O₂ + 2I⁻ + 2H⁺ → I₂ + 2H₂O1 : 2

Table 2: Typical Reagent Concentrations and Conditions

ParameterStandardization (vs. KIO₃)Copper (Cu²⁺) DeterminationHydrogen Peroxide (H₂O₂) Determination
Titrant Concentration ~0.1 N~0.1 N~0.1 N
pH Condition Acidic (H₂SO₄)Weakly Acidic (pH 4-5)Acidic (H₂SO₄)
Indicator StarchStarchStarch
Endpoint Color Change Blue → ColorlessBlue → ColorlessBlue → Colorless
Catalyst/Special Reagents NoneKSCN (optional)Ammonium Molybdate

Safety and Handling Considerations

  • This compound : While generally considered to have low toxicity, it can release toxic gases like ammonia, hydrogen sulfide, and sulfur oxides in fires. It is stable during transport, but ammonia gas may accumulate in enclosed spaces.

  • Reagents : Handle concentrated acids (Nitric, Sulfuric) and ammonia with appropriate personal protective equipment (PPE), including gloves and safety goggles, preferably within a fume hood.

  • Potassium Iodide : Solutions of KI can slowly air-oxidize to iodine, indicated by a yellow-orange tint. This can be minimized by storing the solution away from light.

  • Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations. Copper-containing solutions should be collected for proper heavy metal waste disposal.

References

Application Notes and Protocols for Precious Metal Leaching from E-Waste using Ammonium Thiosulfate

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH AND DEVELOPMENT USE ONLY

Introduction

The escalating volume of waste electrical and electronic equipment (WEEE), commonly known as e-waste, presents both a significant environmental challenge and a valuable secondary source of precious metals. Printed circuit boards (PCBs) within e-waste are particularly rich in metals like gold (Au), silver (Ag), and platinum group metals.[1][2] Traditional recovery methods often rely on hazardous cyanide-based lixiviants. Ammonium thiosulfate ((NH₄)₂S₂O₃) has emerged as a promising, non-toxic alternative for leaching precious metals from e-waste.[1][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in this process, intended for researchers, scientists, and professionals in related fields.

The this compound leaching system offers several advantages over conventional cyanidation, including lower toxicity, faster leaching kinetics, and high selectivity for gold. The process typically involves a solution of this compound, ammonia, and a copper(II) salt which acts as a catalyst. The cupric-amine complex facilitates the oxidation of gold, which is then complexed by the thiosulfate ions.

Key Process Parameters and Considerations

Several factors influence the efficiency of precious metal leaching using this compound. Careful optimization of these parameters is crucial for achieving high recovery rates.

  • This compound Concentration: The concentration of (NH₄)₂S₂O₃ directly impacts the formation of the stable gold-thiosulfate complex. Studies have shown that an optimal concentration exists, beyond which the leaching efficiency may decrease.

  • Copper Sulfate Concentration: Copper(II) ions are essential for the catalytic oxidation of gold. However, excessive copper concentrations can lead to increased thiosulfate consumption and potential precipitation, which can hinder the leaching process.

  • pH: The pH of the leaching solution is critical for the stability of both the thiosulfate and the cupric-amine complex. An optimal pH range, typically between 9 and 10.5, is necessary to maximize gold dissolution.

  • Ammonia Concentration: Ammonia serves to complex the copper ions, forming the active cupric-amine catalyst. Its concentration affects the stability of this complex and the overall pH of the solution.

  • Pulp Density: The ratio of solid e-waste material to the volume of the leaching solution affects reagent consumption and metal loading in the solution. Lower pulp densities generally favor higher extraction percentages.

  • Temperature and Agitation: Leaching is typically carried out at room temperature, though some studies have explored elevated temperatures. Adequate agitation is necessary to ensure proper contact between the e-waste particles and the lixiviant.

  • Pre-treatment of E-waste: The physical preparation of the e-waste, such as shredding or cutting, can influence the exposure of precious metals and the co-extraction of other metals like copper. In some cases, a pre-leaching step to remove excess copper using acids may be beneficial.

Experimental Data Summary

The following tables summarize quantitative data from various studies on the this compound leaching of gold from electronic waste.

Table 1: Effect of Reagent Concentration on Gold Leaching Efficiency

(NH₄)₂S₂O₃ (M)CuSO₄ (mM)NH₃ (M)Gold Leaching Efficiency (%)Leaching Time (h)Reference
0.140-56.78
0.5200.547.324
0.5450.593.76
0.3300.493.362.5
0.12200.215.734
0.540197-

Table 2: Influence of Process Parameters on Gold Leaching

ParameterValueGold Leaching Efficiency (%)Leaching Time (h)Reference
pH 10-10.556.78
Pulp Density (g/L) 1056.78
6030.08
Stirring Speed (rpm) 25056.78
40093.76
Temperature (°C) Room Temp (~25)56.78
4093.362.5

Experimental Protocols

Protocol 1: Leaching of Gold from Granulated PCBs

This protocol is based on the methodology described by Tripathy et al. (2012).

1. Materials and Equipment:

  • Granulated waste mobile phone PCBs (0.5 - 3.0 mm particle size)
  • This compound ((NH₄)₂S₂O₃)
  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
  • Ammonia solution (NH₃)
  • Deionized water
  • 500 mL glass beaker
  • Magnetic stirrer or overhead stirrer
  • pH meter
  • Atomic Absorption Spectrophotometer (AAS) for analysis

2. Leaching Solution Preparation:

  • Prepare a 250 mL leaching solution with the following final concentrations:
  • 0.1 M this compound
  • 40 mM Copper sulfate
  • Adjust the pH of the solution to 10-10.5 using ammonia solution.

3. Leaching Procedure:

  • Place 2.5 g of the granulated PCB material into the 500 mL glass beaker (for a pulp density of 10 g/L).
  • Add the 250 mL of the prepared leaching solution to the beaker.
  • Begin agitation at 250 rpm at room temperature (~25°C).
  • Monitor and maintain the pH of the solution at 10-10.5 by adding ammonia solution as needed.
  • Conduct the leaching for a duration of 8 hours.
  • Withdraw samples at regular intervals (e.g., every 30-60 minutes), filter, and analyze for gold concentration using AAS.

Protocol 2: Leaching of Gold from Cut PCB Pieces

This protocol is adapted from the work of Maharaj et al. (2024).

1. Materials and Equipment:

  • Unpopulated, cut electronic printed circuit boards (e.g., 15 x 30 mm pieces)
  • This compound ((NH₄)₂S₂O₃)
  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
  • Ammonia solution (NH₃)
  • Deionized water
  • Jacketed glass reactor (BSTR)
  • Overhead stirrer with a 2-blade metal impeller
  • Water bath for temperature control
  • Air pump and flow meter
  • Syringe filters (0.2 µm)
  • Analytical equipment for metal analysis (e.g., MP-AES or ICP-MS)

2. Leaching Solution Preparation:

  • Prepare 500 mL of the lixiviant solution with the following concentrations:
  • 0.5 M this compound
  • 0.5 M Ammonia
  • 0.045 M Copper(II) sulfate pentahydrate

3. Leaching Procedure:

  • Add the 500 mL of the lixiviant solution to the jacketed glass reactor.
  • Maintain the temperature at 25°C by circulating water from the water bath.
  • Introduce the cut PCB pieces into the reactor.
  • Set the overhead stirrer to 400 rpm for agitation.
  • Bubble air through the solution at a rate of 70 mL/min as an oxidant.
  • Carry out the leaching experiment for 6 hours.
  • Extract leachate samples periodically, filter them through a 0.2 µm syringe filter, and analyze for gold and copper concentrations.

Diagrams

Leaching_Process_Workflow cluster_pretreatment Pre-treatment cluster_leaching Leaching cluster_separation Solid-Liquid Separation cluster_recovery Metal Recovery e_waste Electronic Waste (PCBs) size_reduction Size Reduction (Shredding/Cutting) e_waste->size_reduction leaching_reactor Leaching Reactor size_reduction->leaching_reactor Prepared E-waste filtration Filtration/Centrifugation leaching_reactor->filtration reagents This compound Ammonia Copper Sulfate reagents->leaching_reactor Lixiviant pregnant_solution Pregnant Leach Solution (Au, Ag complexes) filtration->pregnant_solution Liquid leached_residue Leached Residue (Solid Waste) filtration->leached_residue Solid recovery_process Ion Exchange/ Cementation/ Electrowinning pregnant_solution->recovery_process recovered_metals Recovered Precious Metals recovery_process->recovered_metals

Caption: Workflow for precious metal recovery from e-waste.

Gold_Leaching_Mechanism cluster_catalyst Catalyst Formation cluster_oxidation Gold Oxidation & Complexation cluster_regeneration Catalyst Regeneration Cu2_plus Cu²⁺ Cu_NH3 [Cu(NH₃)₄]²⁺ (Cupric Amine Complex) Cu2_plus->Cu_NH3 NH3 NH₃ (Ammonia) NH3->Cu_NH3 Cu_NH3_ox [Cu(NH₃)₄]²⁺ Au Au (Gold from E-waste) Au_S2O3 [Au(S₂O₃)₂]³⁻ (Gold Thiosulfate Complex) Au->Au_S2O3 S2O3 (NH₄)₂S₂O₃ (this compound) S2O3->Au_S2O3 Cu_NH3_ox->Au_S2O3 Oxidizes Au Cu_S2O3_red [Cu(S₂O₃)₃]⁵⁻ Cu_NH3_ox->Cu_S2O3_red Reduced Cu_S2O3_red_reg [Cu(S₂O₃)₃]⁵⁻ O2 O₂ (from Air) Cu_NH3_reg [Cu(NH₃)₄]²⁺ O2->Cu_NH3_reg Cu_S2O3_red_reg->Cu_NH3_reg Re-oxidized Cu_NH3_reg->Cu_NH3 Recycled

Caption: Mechanism of gold leaching with this compound.

References

Application Notes: The Catalytic Role of Copper Sulfate in Ammonium Thiosulfate Leaching

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ammonium thiosulfate leaching has emerged as a viable and environmentally safer alternative to traditional cyanidation for the extraction of precious metals, particularly gold and silver. Its effectiveness is pronounced for treating refractory ores, carbonaceous materials, and ores with high copper content, where cyanidation is often problematic.[1] The core of this hydrometallurgical process lies in the use of a copper-ammonia-thiosulfate system, where copper sulfate acts as a crucial catalyst. This document provides a detailed overview of the chemical mechanism, experimental protocols, and key operational parameters governing this process.

The Chemical Mechanism of Copper Catalysis

In the absence of a catalyst, the dissolution of gold in a thiosulfate-only solution is exceedingly slow.[2][3] Copper sulfate provides the necessary cupric ions (Cu²⁺) that, in an ammoniacal solution, form the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺. This complex is the primary oxidant responsible for the dissolution of gold.[3][4] The process unfolds through a catalytic cycle:

  • Oxidation of Gold: The cupric ammine complex oxidizes metallic gold (Au⁰) to the gold(I) state (Au⁺). The copper is simultaneously reduced to its cuprous (Cu⁺) state.

  • Complexation of Gold: Thiosulfate ions (S₂O₃²⁻) in the solution immediately complex with the newly formed Au⁺ ions to create the highly stable and soluble aurous thiosulfate complex, [Au(S₂O₃)₂]³⁻.

  • Catalyst Regeneration: Dissolved oxygen in the leaching solution re-oxidizes the cuprous ammine complex back to the cupric ammine complex, allowing it to participate in the oxidation of more gold.

This cycle illustrates that copper is not consumed in the overall reaction but acts as a true catalyst, continuously regenerated to facilitate the leaching process.

The principal chemical reactions are:

  • Gold Oxidation & Complexation: Au + [Cu(NH₃)₄]²⁺ + 2S₂O₃²⁻ → [Au(S₂O₃)₂]³⁻ + [Cu(NH₃)₄]⁺

  • Catalyst Regeneration: 4[Cu(NH₃)₄]⁺ + O₂ + 2H₂O → 4[Cu(NH₃)₄]²⁺ + 4OH⁻

  • Overall Leaching Reaction: 4Au + 8S₂O₃²⁻ + O₂ + 2H₂O → 4[Au(S₂O₃)₂]³⁻ + 4OH⁻

Ammonia plays a dual role: it stabilizes the cupric ion to prevent its precipitation and minimizes the degradation of thiosulfate, which can be catalyzed by free copper ions. Maintaining an alkaline pH (typically 9-10.5) is essential to ensure ammonia exists in its NH₃ form to effectively complex with copper.

Catalytic_Leaching_Mechanism cluster_main Catalytic Cycle Au Metallic Gold (Au) Oxidant Cupric Ammine [Cu(NH₃)₄]²⁺ (Oxidant) Reduced_Cu Cuprous Ammine [Cu(NH₃)x]⁺ Oxidant->Reduced_Cu Oxidizes Au⁰ to Au⁺ Reduced_Cu->Oxidant Re-oxidation by O₂ Au_Complex Aurous Thiosulfate [Au(S₂O₃)₂]³⁻ (Soluble) Thiosulfate Thiosulfate (S₂O₃²⁻) Thiosulfate->p1 Complexes Au⁺ Experimental_Workflow cluster_prep Preparation cluster_leach Leaching Process cluster_analysis Analysis N1 Prepare Lixiviant (Thiosulfate, CuSO₄, NH₃) N2 Adjust pH to 9.5-10.5 N1->N2 N4 Combine Ore and Lixiviant in Flask (Set Pulp Density) N2->N4 N3 Weigh Ore Sample N3->N4 N5 Agitate on Bottle Roller (e.g., 2-24 hours) N4->N5 N6 Withdraw Samples at Intervals N5->N6 N7 Filter Sample to get Pregnant Leach Solution N6->N7 N8 Analyze Au Concentration (AAS / ICP-MS) N7->N8 N9 Calculate Gold Extraction (%) N8->N9

References

Application Notes and Protocols for Ammonium Thiosulfate in Liquid Fertilizer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium thiosulfate (ATS), with the chemical formula (NH₄)₂S₂O₃, is a clear liquid fertilizer that serves as a valuable source of both nitrogen (12% N) and sulfur (26% S).[1][2][3] Its application in liquid fertilizer formulations has garnered significant interest due to its dual nutrient supply and its ability to improve nitrogen use efficiency.[4][5] This document provides detailed application notes, experimental protocols, and an overview of the relevant plant signaling pathways for researchers and scientists in the field.

Chemical and Physical Properties

This compound is a neutral to slightly basic solution with a pH range of 7.0 to 8.5. It is highly soluble in water and compatible with most liquid fertilizers, including urea ammonium nitrate (UAN) solutions, with which it is commonly mixed.

Table 1: Typical Properties of this compound (12-0-0-26S) Liquid Fertilizer

PropertyValueReference(s)
Total Nitrogen (N)12% (as ammoniacal nitrogen)
Total Sulfur (S)26%
DensityApproximately 11.1 lbs/gallon (1.33 kg/L )
pH7.0 - 8.5
Salt-out Temperature< -0°F (< -18°C)
AppearanceClear liquid

Agronomic Benefits and Mechanisms of Action

This compound offers several agronomic benefits, primarily centered around its role as a nutrient source and its impact on nitrogen cycling in the soil.

  • Dual Nutrient Supply : ATS provides readily available ammoniacal nitrogen and a combination of sulfate and elemental sulfur. Upon application to the soil, approximately half of the thiosulfate is rapidly oxidized to sulfate, which is immediately available for plant uptake, while the other half is converted to elemental sulfur, which becomes available over a period of weeks. This provides a sustained release of sulfur to the crop.

  • Nitrification Inhibition : ATS has been shown to inhibit the activity of nitrifying bacteria in the soil, slowing the conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻). This is significant because the ammonium form of nitrogen is less prone to leaching and denitrification, thus improving nitrogen use efficiency. The inhibitory effect is attributed to the thiosulfate molecule and its breakdown products.

  • Urease Inhibition : When used with urea-containing fertilizers like UAN, ATS can inhibit the activity of the urease enzyme. This slows the hydrolysis of urea into ammonia, reducing the potential for ammonia volatilization, especially in surface applications.

  • Increased Micronutrient Availability : The acidification that occurs during the oxidation of thiosulfate can help to lower the soil pH in the fertilizer band, which can increase the availability of micronutrients such as iron, manganese, and zinc.

Application Guidelines

This compound can be applied through various methods, including broadcast, banding, and fertigation. However, it is not recommended for in-furrow application (pop-up) as it can cause seedling damage.

Table 2: General Application Rates of this compound for Various Crops

CropApplication MethodRate (gallons/acre)NotesReference(s)
CornSidedress with UAN2.5 - 5To supplement sulfur needs and improve nitrogen efficiency.
WheatTopdress with UAN2 - 4Apply before jointing.
Soybeans2x2 Starter3Mixed with UAN.
AlfalfaBroadcast after cutting5 - 10Apply before regrowth.
Row and Vegetable CropsSidedress6 - 12Inject to meet crop's sulfur requirement.

Experimental Protocols

Protocol for Determining Nitrification Inhibition Potential

This protocol is adapted from soil incubation studies designed to assess the nitrification inhibitory effects of this compound.

Objective: To quantify the inhibitory effect of this compound on the rate of nitrification in a given soil.

Materials:

  • Freshly collected soil, sieved to <2 mm

  • This compound (ATS) solution

  • Urea or another ammonium-based nitrogen source

  • 2 M KCl extraction solution

  • Incubation containers (e.g., 250 mL Erlenmeyer flasks)

  • Shaker incubator

  • Spectrophotometer or autoanalyzer for ammonium, nitrite, and nitrate analysis

  • Analytical balance, pipettes, and other standard laboratory equipment

Procedure:

  • Soil Preparation: Weigh 15g of field-moist soil into each incubation flask. Determine the gravimetric water content of a separate subsample to adjust for moisture.

  • Treatment Application: Prepare working solutions of the nitrogen source (e.g., urea) and ATS. Apply the treatments to the soil to achieve the desired application rates. Include a control with only the nitrogen source and no ATS. A positive control with a known nitrification inhibitor (e.g., nitrapyrin) can also be included. Adjust the final moisture content of all samples to a consistent level (e.g., 50-60% of water holding capacity).

  • Incubation: Loosely cap the flasks to allow for gas exchange and place them in a shaker incubator at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: Destructively sample triplicate flasks for each treatment at predetermined time points (e.g., 0, 7, 14, 28, 42, and 56 days).

  • Extraction: Add 100 mL of 2 M KCl to each flask, shake for 1 hour, and then filter the soil slurry to obtain a clear extract.

  • Analysis: Analyze the extracts for ammonium (NH₄⁺-N), nitrite (NO₂⁻-N), and nitrate (NO₃⁻-N) concentrations using colorimetric methods on a spectrophotometer or an autoanalyzer.

  • Data Analysis: Calculate the net nitrification rate for each treatment by monitoring the decrease in ammonium and the increase in nitrate over time. The percentage of nitrification inhibition can be calculated relative to the control.

Protocol for Urease Activity Assay

This protocol is a colorimetric method to determine the inhibitory effect of this compound on soil urease activity.

Objective: To measure the rate of urea hydrolysis in soil in the presence and absence of this compound.

Materials:

  • Freshly collected soil, sieved to <2 mm

  • Urea solution (e.g., 25 mM in phosphate buffer, pH 6.8)

  • This compound (ATS) solution

  • Reagents for ammonium determination (e.g., modified Berthelot reaction: sodium salicylate, sodium nitroprusside, sodium dichloroisocyanurate)

  • Spectrophotometer

  • Incubator or water bath

  • Centrifuge and centrifuge tubes

  • Standard laboratory equipment

Procedure:

  • Sample Preparation: Homogenize 0.5 g of soil in 10 mL of 50 mM sodium acetate buffer (pH 5.0).

  • Reaction Mixture: In a microcentrifuge tube, combine a small aliquot of the soil homogenate with the urea solution. For the treatment group, add the desired concentration of ATS. For the control group, add an equal volume of deionized water. Include a blank with no soil homogenate.

  • Incubation: Incubate the reaction mixtures at 37°C for a set period (e.g., 2 hours).

  • Reaction Termination and Extraction: Stop the reaction by adding a solution that also extracts the ammonium produced (e.g., 2 M KCl). Centrifuge the tubes to pellet the soil particles.

  • Ammonium Determination: Take an aliquot of the supernatant and determine the ammonium concentration using a colorimetric method, such as the modified Berthelot reaction. This involves the addition of reagents that form a colored complex with ammonium, which can be measured spectrophotometrically at 670 nm.

  • Calculation: Construct a standard curve using known concentrations of ammonium chloride. Calculate the urease activity as the amount of ammonium produced per unit of soil per unit of time. The percentage of urease inhibition by ATS can be calculated by comparing the activity in the treatment group to the control group.

Data Presentation

Table 3: Effect of this compound on Corn Yield

LocationSoil TypeApplicationATS Rate (S lbs/acre)Yield Increase (bu/acre)Reference
Indiana (6 of 11 trials)VariousSidedress5 - 254 - 22
IllinoisNot specified2x0 with UAN3 gal/acre10 (6-year avg.)
Kansas (1 of 5 locations)Silt Loamwith UAN15Significant increase

Table 4: Effect of this compound on Wheat Yield

LocationApplicationATS Rate (S lbs/acre)Yield Increase (Mg/ha)Reference
Ontario, Canadawith Herbicide/FungicideNot specified0.20 - 0.34
Kansaswith UAN10, 20, 40Varied by N rate and variety
Kentuckywith UAN10No significant benefit

Table 5: Nitrification Inhibition by this compound in a 70-day Incubation Study

Soil TypeATS RateNitrification Inhibition (%)Reference
Tujunga loamy sandHigh S rate75 - 80
Sable silt loamHigh S rate40

Visualization of Signaling Pathways and Experimental Workflow

Plant Nitrogen and Sulfur Assimilation Pathways

The uptake and assimilation of nitrogen and sulfur are interconnected processes crucial for plant growth, particularly for the synthesis of proteins.

Nitrogen_Sulfur_Assimilation cluster_N Nitrogen Assimilation cluster_S Sulfur Assimilation NO3- Nitrate (NO₃⁻) in Soil NRT Nitrate Transporters NO3-->NRT NH4+ Ammonium (NH₄⁺) in Soil AMT Ammonium Transporters NH4+->AMT NR Nitrate Reductase (NR) NRT->NR Cytosol NH4+_plant NH4+_plant AMT->NH4+_plant Ammonium (NH₄⁺) in Plant NiR Nitrite Reductase (NiR) NR->NiR Nitrite (NO₂⁻) NiR->NH4+_plant Plastid GS Glutamine Synthetase (GS) GOGAT Glutamate Synthase (GOGAT) GS->GOGAT Glutamine Amino_Acids_N Amino Acids (e.g., Glutamine, Glutamate) GOGAT->Amino_Acids_N Glutamate Proteins_N Proteins Amino_Acids_N->Proteins_N OASTL O-acetylserine (thiol)lyase Amino_Acids_N->OASTL O-acetylserine (from Serine) Proteins_S Proteins NH4+_plant->GS SO4-- Sulfate (SO₄²⁻) in Soil SULTR Sulfate Transporters SO4--->SULTR ATPS ATP Sulfurylase SULTR->ATPS Sulfate (SO₄²⁻) in Plant APR APS Reductase ATPS->APR APS SiR Sulfite Reductase APR->SiR Sulfite (SO₃²⁻) SiR->OASTL Sulfide (S²⁻) Cysteine Cysteine OASTL->Cysteine Methionine Methionine Cysteine->Methionine Cysteine->Proteins_S Methionine->Proteins_S Experimental_Workflow start Experimental Design (Randomized Complete Block) site_selection Site Selection & Soil Characterization start->site_selection treatments Treatment Formulation (e.g., UAN +/- ATS) site_selection->treatments application Fertilizer Application (e.g., Sidedress) treatments->application data_collection In-Season Data Collection (Plant Tissue Analysis, SPAD readings) application->data_collection harvest Harvest & Yield Measurement data_collection->harvest soil_post Post-Harvest Soil Analysis (N, S, pH) harvest->soil_post analysis Statistical Analysis (ANOVA, Mean Separation) harvest->analysis soil_post->analysis conclusion Conclusion & Recommendations analysis->conclusion

References

Application of Ammonium Thiosulfate for Reducing Fumigant Emissions from Soil

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Scientists

Introduction

Soil fumigation is a critical agricultural practice for controlling soil-borne pathogens, nematodes, and weeds, particularly in high-value crops. However, the volatilization of fumigants such as 1,3-dichloropropene (1,3-D), chloropicrin (CP), and methyl bromide (MeBr) can lead to atmospheric emissions, posing environmental and health risks.[1][2] A promising strategy to mitigate these emissions is the application of ammonium thiosulfate (ATS), a common fertilizer, which can chemically degrade halogenated fumigants into non-volatile compounds.[3][4]

Thiosulfate (S₂O₃²⁻), the active component in ATS, is a strong nucleophile that reacts with halogenated compounds, effectively dehalogenating them and reducing their volatility.[5] This document provides detailed application notes, quantitative data summaries, and experimental protocols for utilizing ATS to reduce fumigant emissions from soil.

Principle of Action

The primary mechanism by which this compound reduces fumigant emissions is through nucleophilic substitution. The thiosulfate ion (S₂O₃²⁻) attacks the electrophilic carbon atom bonded to a halogen (e.g., chlorine or bromine) in the fumigant molecule. This reaction displaces the halide ion and forms a non-volatile, less toxic organic thiosulfate compound. The reaction is effective for a range of halogenated fumigants, including MeBr, 1,3-D, and CP. The rate of this degradation reaction is influenced by factors such as the ATS-to-fumigant molar ratio, soil temperature, and soil moisture.

Quantitative Data on Emission Reduction

The effectiveness of ATS in reducing fumigant emissions has been quantified in several laboratory and column studies. The data consistently show a significant reduction in fumigant half-life and overall emissions with increasing ATS application rates.

Table 1: Effect of this compound (ATS) on the Half-life (t½) of Soil Fumigants in Laboratory Studies.

FumigantSoil TypeATS:Fumigant Molar RatioTemperature (°C)Control t½ (hours)ATS-Treated t½ (hours)Source(s)
Methyl Bromide (MeBr) Arlington Sandy Loam4:120133< 5
1,3-Dichloropropene (1,3-D) Hanford Sandy Loam4:122 ± 386.09.5
Chloropicrin (CP) Hanford Sandy Loam4:122 ± 316.35.5

Table 2: Cumulative Emission Reduction of Fumigants Following ATS Application in Soil Column Studies.

FumigantInjection DepthATS Application Rate (kg ha⁻¹)Emission Reduction (%)Study Duration (days)Source(s)
Methyl Bromide (MeBr) 30 cm660> 83% (from 61% to <10%)Not Specified
1,3-Dichloropropene & Chloropicrin Not SpecifiedATS applied at various molar ratiosData indicates significant reduction in soil-gas concentration, implying emission reduction12

Experimental Protocols

Protocol 1: Laboratory Soil Incubation for Measuring Fumigant Degradation

This protocol details a laboratory experiment to determine the degradation kinetics of a fumigant in soil amended with ATS.

Materials:

  • Test soil (e.g., sandy loam), sieved (<4 mm)

  • Fumigant standard (e.g., 1,3-D, CP, MeBr)

  • This compound (ATS) solution (e.g., Thio-Sul®, 12-0-0-26)

  • Glass vials (e.g., 20 mL) with Teflon-faced septa and aluminum caps

  • Anhydrous sodium sulfate

  • Ethyl acetate (or other suitable extraction solvent)

  • Gas chromatograph (GC) with an appropriate detector (e.g., ECD)

  • Incubator

Procedure:

  • Soil Preparation: Air-dry and sieve the soil. Determine its water holding capacity.

  • ATS Amendment: Prepare a stock solution of ATS. In a series of glass vials, place a known mass of soil (e.g., 10 g dry weight equivalent). Amend the soil with the ATS solution to achieve the desired ATS:fumigant molar ratios (e.g., 0:1 for control, 1:1, 2:1, 4:1). Adjust the soil water content to a consistent level (e.g., 11-12% w/w).

  • Fumigant Spiking: Spike each vial with a known amount of the fumigant, typically dissolved in a carrier solvent like acetone, to achieve a target concentration (e.g., 0.5 mmol kg⁻¹).

  • Incubation: Immediately seal the vials and place them in an incubator set to a constant temperature (e.g., 20°C) in the dark.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 96 hours), remove triplicate vials for each treatment and immediately freeze them (-20°C) to halt the reaction.

  • Extraction: To extract the remaining fumigant, add a known amount of anhydrous sodium sulfate (to absorb water) and an extraction solvent (e.g., 10 mL ethyl acetate) to the still-frozen soil sample. Shake vigorously and allow the soil to settle.

  • Analysis: Analyze the fumigant concentration in the ethyl acetate extract using a GC.

  • Data Analysis: Plot the fumigant concentration over time for each treatment. Calculate the degradation rate and half-life (t½) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Protocol 2: Soil Column Study for Measuring Emission Reduction

This protocol describes a method to evaluate the effectiveness of a surface ATS application in reducing fumigant volatilization from a soil column.

Materials:

  • Stainless steel or glass columns (e.g., 25 cm height x 15.5 cm i.d.).

  • Test soil, packed to a known bulk density (e.g., 1.4 g cm⁻³).

  • Fumigant (e.g., Telone C35, a mix of 1,3-D and CP).

  • ATS solution.

  • Drip irrigation tubing.

  • Gas-tight syringes for sampling soil-gas.

  • Sorbent tubes for trapping volatilized fumigant.

  • Air sampling pump.

  • GC for analysis.

Procedure:

  • Column Preparation: Pack the columns with the test soil to the desired depth and bulk density.

  • Fumigant Injection: Inject a known quantity of the fumigant into the center of the column at a specific depth (e.g., 10-30 cm).

  • Equilibration: Allow the fumigant to distribute within the soil column for a set period (e.g., 6-22 hours).

  • ATS Application: Apply the ATS solution to the soil surface. This can be done by spraying or, more controllably, through a drip irrigation system installed just below the soil surface. A control column should receive only water.

  • Emission Measurement (Volatilization):

    • Mount a sampling chamber on top of the soil column.

    • Draw air from the chamber at a constant flow rate through a sorbent tube to trap the volatilized fumigant.

    • Change the sorbent tubes at regular intervals (e.g., every 3 hours initially, then less frequently).

  • Soil-Gas Measurement: At various depths within the column, use gas-tight syringes to collect soil-gas samples through sampling ports.

  • Analysis: Extract the fumigant from the sorbent tubes and analyze via GC. Directly inject the soil-gas samples into the GC.

  • Data Calculation: Calculate the emission flux (mass per unit area per time) and the cumulative emission loss as a percentage of the total amount applied. Compare the results from the ATS-treated columns to the control.

Visualizations: Workflows and Pathways

G cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Analysis A Collect and Sieve Soil B Pack Soil into Columns A->B C Install Monitoring Ports B->C D Inject Fumigant at Depth C->D E Equilibration Period D->E F Apply ATS Solution to Surface (or Water for Control) E->F G Collect Volatilized Fumigant from Headspace F->G H Collect Soil-Gas Samples at Various Depths F->H I GC Analysis of Samples G->I H->I J Calculate Emission Flux and Cumulative Loss I->J

Caption: Experimental workflow for a soil column study.

G Fumigant Halogenated Fumigant (e.g., R-Cl) Reaction Nucleophilic Substitution Fumigant->Reaction ATS This compound (NH₄)₂S₂O₃ Thiosulfate Thiosulfate Ion S₂O₃²⁻ ATS->Thiosulfate Dissociates in soil water Thiosulfate->Reaction Product Non-Volatile Product (R-S₂O₃⁻) Halide Halide Ion (Cl⁻) Reaction->Product Degradation Reaction->Halide Degradation

Caption: Chemical degradation pathway of fumigants by ATS.

Field Application Considerations

While laboratory results are promising, field application requires careful planning.

  • Application Method: ATS can be sprayed onto the soil surface or applied through drip irrigation systems. Drip application may be particularly suitable for raised-bed production systems, as it can deliver ATS directly to the zone where fumigant concentrations are highest.

  • Application Rate: The required amount of ATS depends on the fumigant application rate. Studies suggest that an ATS:fumigant molar ratio greater than 1:1 is needed for significant emission reduction. For a fumigant like 1,3-D, this could translate to approximately 75 gallons of a commercial ATS solution per acre.

  • Timing: ATS can be applied before, at the same time as, or after fumigant injection. Application after fumigation allows the fumigant to perform its pest control function before being degraded.

  • Potential Side Effects: High concentrations of thiosulfate and fumigants can lead to strong reactions in the soil, sometimes resulting in discoloration and unpleasant odors. The impact on soil microbiology and the efficacy of the fumigant against target pests should also be evaluated under field conditions.

Conclusion

The use of this compound presents a viable and effective method for reducing harmful emissions from soil fumigants. The chemical reaction between thiosulfate and halogenated fumigants is rapid and leads to the formation of non-volatile products. The provided protocols offer a framework for researchers to quantify the efficacy of ATS for various fumigants and soil conditions. Further field-scale research is necessary to optimize application rates and methods to ensure both maximum emission reduction and continued pest control efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ammonium Thiosulfate Concentration for Gold Leaching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ammonium thiosulfate for gold leaching.

Troubleshooting Guide

This section addresses common issues encountered during gold leaching experiments with this compound.

Issue Possible Causes Recommended Solutions
Low Gold Extraction - Sub-optimal this compound concentration.- Insufficient copper (II) concentration.- Inappropriate pH of the leaching solution.- Thiosulfate degradation.- Passivation of gold surface.[1]- Optimize the this compound concentration, typically in the range of 0.1 M to 0.5 M.[1][2][3]- Ensure adequate copper (II) concentration, which acts as a catalyst. A common range is 0.01 M to 0.1 M.[1]- Maintain the pH of the solution, generally between 9 and 10.5, to ensure the stability of the copper-ammonia complex.- Control aeration and cupric ion concentration to minimize thiosulfate oxidation.- The presence of ammonia helps to stabilize the system and prevent passivation.
High Reagent Consumption - Excessive thiosulfate oxidation due to high copper (II) concentration or aeration.- Decomposition of thiosulfate into polythionates.- Optimize the copper (II) concentration; excessive amounts can accelerate thiosulfate degradation.- The use of additives like ammonium dihydrogen phosphate (ADP) can reduce thiosulfate consumption.- Ammonia helps to minimize the decomposition of thiosulfate.
Precipitation in Leach Solution - Formation of insoluble copper compounds.- Maintain a sufficient excess of thiosulfate and ammonia relative to the soluble copper species.- At high copper ion concentrations (≥ 0.1 M), the solution can become unstable, leading to the formation of black copper sulfide precipitates.
Inconsistent Results - Fluctuation in key leaching parameters.- Carefully control and monitor parameters such as this compound concentration, ammonia concentration, copper concentration, pH, temperature, and leaching time.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration range for this compound in gold leaching?

The optimal concentration of this compound typically falls within the range of 0.1 M to 0.5 M. For instance, one study achieved over 99% gold extraction using 0.5 M this compound with 0.05 M CuSO₄ at 60°C. Another study reported 87% gold extraction with 0.5 M thiosulfate, 1.0 M ammonia, and 0.1 M Cu²⁺ at pH 12 and 25°C.

2. What is the role of copper and ammonia in the this compound leaching system?

Copper (II) ions act as a catalyst or oxidant in the gold leaching process. Ammonia serves multiple purposes: it stabilizes the copper (II) ions by forming the Cu(NH₃)₄²⁺ complex, helps maintain a stable pH, minimizes the decomposition of thiosulfate, and improves the leaching kinetics.

3. How does pH affect the efficiency of gold leaching with this compound?

The pH of the leaching solution is a critical factor. It is generally maintained in the alkaline range, typically between 9 and 10.5. This pH range ensures the stability of the copper-ammonia complex, which is essential for the leaching process. Leaching efficiency for both gold and silver has been shown to increase with an increasing pH value up to 9.5.

4. What are the common causes of thiosulfate degradation and how can it be minimized?

Thiosulfate degradation can be caused by a combination of factors, including aeration and the presence of cupric ions in the solution. High concentrations of copper (II) can significantly increase thiosulfate oxidation. To minimize degradation, it is crucial to optimize the copper concentration and control aeration. The presence of ammonia also helps to stabilize the thiosulfate.

5. Can additives be used to improve the leaching process?

Yes, additives can enhance the efficiency and cost-effectiveness of the leaching system. For example, the addition of ammonium dihydrogen phosphate (ADP) has been shown to increase gold extraction from 87% to 91% while reducing thiosulfate consumption.

Experimental Protocols

General Gold Leaching Experimental Workflow

This protocol outlines a typical procedure for a laboratory-scale gold leaching experiment using this compound.

Gold_Leaching_Workflow cluster_prep Preparation cluster_leaching Leaching cluster_analysis Analysis cluster_recovery Recovery Ore_Prep Ore Preparation (Crushing, Grinding) Leach_Solution_Prep Leaching Solution Preparation (this compound, Ammonia, Copper Sulfate) Leaching_Process Leaching Process (Controlled Temperature, Agitation, pH, and Time) Leach_Solution_Prep->Leaching_Process Sampling Periodic Sampling of Leachate Leaching_Process->Sampling Solid_Liquid_Sep Solid-Liquid Separation (Filtration) Leaching_Process->Solid_Liquid_Sep Analysis Analysis of Gold Concentration (e.g., AAS, ICP-MS) Sampling->Analysis Gold_Recovery Gold Recovery from Pregnant Solution Solid_Liquid_Sep->Gold_Recovery

Caption: General workflow for a gold leaching experiment.

Detailed Experimental Steps:
  • Ore Preparation: The gold-bearing ore is first crushed and then ground to a specific particle size to ensure adequate liberation of the gold particles.

  • Leaching Solution Preparation: Prepare the leaching solution by dissolving the required amounts of this compound, copper sulfate, and ammonia in deionized water to achieve the desired concentrations. The pH is adjusted using an appropriate reagent, such as sodium hydroxide.

  • Leaching Process: The leaching experiment is conducted in a reaction vessel, often with mechanical agitation to keep the ore particles suspended. Key parameters such as temperature, pH, and stirring rate are controlled and monitored throughout the experiment. The duration of the leaching can range from a few hours to 24 hours or more.

  • Sampling and Analysis: Aliquots of the leach solution are collected at regular intervals to monitor the progress of gold dissolution. The concentration of gold in these samples is typically determined by analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Solid-Liquid Separation: After the leaching process is complete, the pregnant leach solution containing the dissolved gold is separated from the solid residue (tailings) by filtration.

  • Gold Recovery: The gold is then recovered from the pregnant solution using methods such as cementation, ion exchange, or solvent extraction.

Data Presentation

The following tables summarize quantitative data from various studies on the optimization of this compound gold leaching.

Table 1: Effect of Reagent Concentrations on Gold Extraction

This compound (M)Ammonia (M)Copper (II) (M)pHTemp (°C)Time (h)Gold Extraction (%)Reference
0.51.00.11225287
0.5-0.059.5602>99
0.7-0.00210.560-53.1
0.21.20.01----
0.41.00.019.5--93
0.230.67--Room24-

Table 2: Influence of Additives on Gold Extraction and Reagent Consumption

AdditiveGold Extraction (%)Thiosulfate Consumption (M)Reference
None870.37
ADP910.30
Glycerol~80-

Signaling Pathways and Logical Relationships

The following diagram illustrates the key relationships and influencing factors in the this compound gold leaching system.

Gold_Leaching_Factors cluster_inputs Input Parameters cluster_process Leaching System cluster_outputs Outcomes cluster_side_reactions Side Reactions ATS This compound Concentration Leaching Gold Leaching Efficiency ATS->Leaching Cu Copper (II) Concentration Cu->Leaching Thiosulfate_Degradation Thiosulfate Degradation Cu->Thiosulfate_Degradation accelerates NH3 Ammonia Concentration NH3->Leaching NH3->Thiosulfate_Degradation inhibits pH pH pH->Leaching Temp Temperature Temp->Leaching Gold_Extraction Gold Extraction (%) Leaching->Gold_Extraction Reagent_Consumption Reagent Consumption Leaching->Reagent_Consumption Thiosulfate_Degradation->Leaching negatively impacts Thiosulfate_Degradation->Reagent_Consumption increases

Caption: Factors influencing gold leaching efficiency.

References

Effect of pH on ammonium thiosulfate stability and reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability and reactivity of ammonium thiosulfate (ATS). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability?

This compound solutions are most stable under neutral to slightly alkaline conditions. The typical pH of a commercial ATS solution is between 7.0 and 8.5.[1][2] For applications such as gold and silver leaching, a pH range of 9 to 10.5 is often recommended to ensure both the stability of the thiosulfate and the effectiveness of the leaching process.[3][4][5]

Q2: What happens if the pH of an this compound solution becomes acidic?

This compound is unstable in acidic conditions and will decompose. Mixing ATS with strong acids or other acidic materials below a pH of 6 should be avoided. The decomposition in acidic solution can produce elemental sulfur and sulfur dioxide.

Q3: Can I mix this compound with other chemicals?

This compound is incompatible with strong oxidizing agents, acids, and alkalis. Blending with strong acids should be avoided. It is compatible with many neutral to slightly acidic liquid fertilizers, such as urea ammonium nitrate (UAN) solutions. However, a jar test is always recommended to ensure physical compatibility before mixing large quantities. When used as a carrier for herbicides, keeping the ATS concentration below 10% of the total solution volume can reduce the risk of incompatibility.

Q4: How does pH affect the use of this compound in gold and silver leaching?

In gold and silver leaching, pH is a critical parameter. The process is typically carried out in an alkaline medium (pH 9-10.5) to prevent the decomposition of thiosulfate. Ammonia is often used to maintain the desired pH. Operating outside this optimal pH range can lead to reduced leaching efficiency due to thiosulfate degradation.

Q5: Does this compound affect soil pH when used as a fertilizer?

While the initial this compound solution is neutral to slightly basic, its application to soil can lead to a decrease in soil pH over time. This is because the thiosulfate is microbially oxidized to sulfate, which is an acidifying process. This property can be beneficial for managing high pH soils and improving the availability of certain micronutrients.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in this compound Solution
Possible Cause Troubleshooting Steps
Low pH Measure the pH of the solution. If it is acidic (below 6.0), the thiosulfate may be decomposing, leading to the precipitation of elemental sulfur. Adjust the pH to a neutral or slightly alkaline range (7.0-8.5) using a suitable base like ammonium hydroxide, if appropriate for your application.
Contamination The solution may be contaminated with an incompatible substance. Review the safety data sheet (SDS) for a list of incompatible materials. If contamination is suspected, the solution should be disposed of according to safety protocols.
Low Temperature This compound solutions can "salt out" or crystallize at low temperatures (around 43-45°F or 6-7°C). If crystallization has occurred, gentle warming and agitation may redissolve the crystals. Store the solution in a temperature-controlled environment.
Issue 2: Reduced Efficacy in Gold/Silver Leaching
Possible Cause Troubleshooting Steps
Incorrect pH The pH of the leaching solution is critical and should be maintained between 9.0 and 10.5 for optimal performance. Use a pH meter to monitor the solution and add ammonium hydroxide as needed to maintain the target pH.
Thiosulfate Decomposition If the pH has dropped or if the solution has been exposed to high temperatures, the thiosulfate may have decomposed. This will reduce its effectiveness as a lixiviant. Prepare a fresh solution and ensure proper pH control throughout the process.
Insufficient Copper Catalyst In many thiosulfate leaching systems, copper ions act as a catalyst. Ensure that the concentration of the copper source (e.g., copper sulfate) is within the optimal range for your specific ore.

Data Presentation

Table 1: pH Effects on this compound Stability and Reactivity

pH Range Stability Common Observations & Reactions Primary Applications
< 6.0 (Acidic) UnstableDecomposition to elemental sulfur, sulfur dioxide, and other products. Avoid mixing with strong acids.Not recommended for most applications.
6.0 - 8.5 (Neutral to Slightly Alkaline) StableOptimal for storage and general use. Commercial solutions are typically in this range.Fertilizer solutions, general laboratory use.
8.5 - 10.5 (Alkaline) StableOptimal for specific chemical reactions where alkaline conditions are required.Gold and silver leaching.
> 10.5 (Strongly Alkaline) Generally StableMay see reduced efficiency in some applications like gold leaching if pH is too high.Specific chemical syntheses.

Table 2: Recommended pH for Specific Applications

Application Recommended pH Range Reference
Gold Leaching from Electronic Waste10.0 - 10.5
Gold and Silver Leaching from Ores9.0 - 10.0
General Fertilizer Application (in solution)7.0 - 8.5

Experimental Protocols

Protocol 1: Determination of Optimal pH for Gold Leaching using this compound

This protocol is a generalized procedure based on methodologies described in the literature.

  • Ore Preparation: Crush and grind the gold-bearing ore to a desired particle size (e.g., <75 µm).

  • Leaching Solution Preparation: Prepare a stock solution of this compound (e.g., 0.1 M) and a stock solution of copper sulfate (e.g., 40 mM), which acts as a catalyst.

  • pH Adjustment: Prepare a series of leaching experiments in separate beakers. For each beaker, add a known mass of the prepared ore and the leaching solution to achieve a specific pulp density (e.g., 60 g/L). Adjust the initial pH of each slurry to a different value within the range of 8 to 11 using ammonium hydroxide.

  • Leaching Process: Place the beakers on a magnetic stirrer or mechanical agitator and stir at a constant rate at room temperature (25°C) for a set duration (e.g., 8 hours). Monitor and maintain the pH of each solution throughout the experiment, adjusting as necessary with ammonium hydroxide.

  • Sampling and Analysis: At regular intervals, take filtered samples of the leachate from each beaker. Analyze the concentration of dissolved gold in each sample using a suitable analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Analysis: Plot the percentage of gold extracted as a function of pH to determine the optimal pH for maximum gold recovery.

Visualizations

Stability_pH_Relationship cluster_conditions pH Conditions cluster_outcomes This compound State Acidic Acidic (pH < 6) Decomposition Decomposition (Sulfur, SO2) Acidic->Decomposition Leads to Neutral Neutral to Slightly Alkaline (pH 6-8.5) Stable Stable Solution Neutral->Stable Maintains Alkaline Alkaline (pH > 8.5) Reactive Stable & Reactive (e.g., for leaching) Alkaline->Reactive Enables

Caption: Logical relationship between pH and this compound stability.

Gold_Leaching_Workflow Ore 1. Ore Preparation (Crushing/Grinding) Solution 2. Prepare Leaching Solution (ATS + CuSO4) Ore->Solution pH_Adjust 3. pH Adjustment (Target: 9.0-10.5) Solution->pH_Adjust Leaching 4. Leaching (Agitation at 25°C) pH_Adjust->Leaching Sampling 5. Sampling & Filtration Leaching->Sampling Analysis 6. Gold Analysis (AAS or ICP-MS) Sampling->Analysis Result 7. Determine Optimal pH Analysis->Result

Caption: Experimental workflow for gold leaching with this compound.

References

Temperature effects on the rate of ammonium thiosulfate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ammonium thiosulfate reactions, with a focus on the effects of temperature.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound, particularly when investigating the effect of temperature on reaction rates.

Issue Possible Causes Troubleshooting Steps
Inconsistent Reaction Times at the Same Temperature 1. Inaccurate temperature control. 2. Variation in reactant concentrations. 3. Inconsistent mixing of reactants. 4. Contamination of glassware or reagents.1. Use a calibrated thermometer and a water bath for stable temperature control. 2. Prepare stock solutions carefully and use precise volume-measuring instruments. 3. Standardize the mixing procedure (e.g., swirl the flask a specific number of times). 4. Ensure all glassware is thoroughly cleaned and rinsed with deionized water.
Reaction Occurs Too Quickly to Measure Accurately, Especially at Higher Temperatures 1. Reactant concentrations are too high for the investigated temperature range. 2. The chosen method for observing the reaction endpoint is not suitable for rapid reactions.1. Decrease the concentration of one or both reactants. 2. Consider using a spectrophotometer to measure the change in turbidity for a more precise determination of the reaction rate.
No Observable Reaction or Very Slow Reaction at Low Temperatures 1. The temperature is below the activation energy threshold for a noticeable reaction rate. 2. Reactant concentrations are too low.1. Increase the temperature in small increments. 2. Increase the concentration of the reactants.
Formation of an Unwanted Precipitate or Side Products 1. Decomposition of this compound at elevated temperatures. This compound solutions can decompose, especially above 50°C.[1][2] 2. Reaction with impurities in the reagents or water.1. Avoid heating this compound solutions for prolonged periods or at excessively high temperatures. Prepare fresh solutions as needed. 2. Use high-purity reagents and deionized water.
Ammonia Odor Detected During the Experiment 1. Decomposition of the ammonium ion, which is accelerated by heat and alkaline conditions.[3]1. Ensure adequate ventilation in the laboratory. 2. Avoid making the solution alkaline.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the rate of this compound reactions?

A1: In general, increasing the temperature increases the rate of reaction. This is because a higher temperature leads to a greater kinetic energy of the reactant particles. This results in more frequent collisions and a higher proportion of collisions with sufficient energy to overcome the activation energy barrier of the reaction.[4]

Q2: What is the recommended temperature range for studying the kinetics of this compound reactions?

A2: A common temperature range for studying the kinetics of thiosulfate reactions (often using sodium thiosulfate as an analogue) is between 15°C and 55°C.[5] It is important to note that this compound solutions can begin to decompose more rapidly at temperatures above 50°C. For experiments at higher temperatures, the reaction may become too fast to measure accurately without specialized equipment.

Q3: What safety precautions should be taken when heating this compound solutions?

A3: When heating this compound, be aware that it can decompose, potentially releasing ammonia, hydrogen sulfide, and oxides of sulfur, which are toxic and irritating gases. Therefore, all experiments involving heating should be conducted in a well-ventilated laboratory or a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can I use a catalyst to speed up the reaction at lower temperatures?

A4: While catalysts can be used to increase reaction rates, their introduction would add another variable to your experiment. If the goal is to study the effect of temperature, it is best to avoid catalysts.

Q5: Why is my this compound solution turning cloudy over time, even without adding other reactants?

A5: this compound solutions can slowly decompose, especially when exposed to heat or light, which can lead to the formation of elemental sulfur, causing a cloudy appearance. It is recommended to use freshly prepared solutions for kinetic studies.

Experimental Protocols

Determining the Effect of Temperature on the Rate of the Thiosulfate-Acid Reaction

This protocol uses the reaction between a thiosulfate solution and a strong acid, which produces a sulfur precipitate, making the solution opaque. The rate of reaction is determined by measuring the time it takes for a mark placed under the reaction vessel to become obscured.

Note: Due to the ready availability of detailed experimental data for sodium thiosulfate and its similar chemical behavior to this compound, this protocol is based on the sodium thiosulfate-hydrochloric acid reaction. The same principles apply to this compound, but appropriate safety precautions for ammonium compounds must be followed.

Materials:

  • 0.1 M this compound Solution

  • 2 M Hydrochloric Acid (HCl)

  • Deionized water

  • Conical flasks (100 mL)

  • Measuring cylinders (50 mL and 10 mL)

  • Stopwatch

  • Thermometer

  • Water bath

  • White paper with a black cross marked on it

Procedure:

  • Place 50 mL of 0.1 M this compound solution into a conical flask.

  • Place the conical flask in a water bath to bring it to the desired temperature (e.g., 20°C).

  • Once the solution has reached the target temperature, place the conical flask on the white paper with the black cross.

  • Measure 5 mL of 2 M hydrochloric acid into a separate measuring cylinder.

  • Add the hydrochloric acid to the this compound solution and immediately start the stopwatch.

  • Swirl the flask once to mix the reactants.

  • Look down through the solution at the cross from directly above.

  • Stop the stopwatch as soon as the cross is no longer visible.

  • Record the time and the temperature of the reaction mixture.

  • Repeat the experiment at different temperatures (e.g., 30°C, 40°C, 50°C, and 60°C).

Data Presentation

Table 1: Effect of Temperature on Reaction Time
Temperature (°C)Time for Cross to Disappear (s)
20120
3060
4030
5015
608

Note: The data in this table is illustrative and will vary based on the specific experimental conditions.

Table 2: Calculated Reaction Rates

The rate of reaction can be approximated as being inversely proportional to the time taken for the cross to disappear (Rate ∝ 1/time).

Temperature (°C)Time (s)Rate (1/s)
201200.0083
30600.0167
40300.0333
50150.0667
6080.1250

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_ats Prepare 0.1 M This compound measure_ats Measure 50 mL This compound prep_ats->measure_ats prep_hcl Prepare 2 M Hydrochloric Acid measure_hcl Measure 5 mL HCl prep_hcl->measure_hcl heat Heat to Target Temperature in Water Bath measure_ats->heat mix Mix Reactants & Start Stopwatch heat->mix measure_hcl->mix observe Observe Disappearance of Cross mix->observe record Record Time and Temperature observe->record calculate_rate Calculate Rate (1/time) record->calculate_rate plot Plot Rate vs. Temperature calculate_rate->plot

Caption: Experimental workflow for determining the effect of temperature on reaction rate.

Logical_Relationship cluster_factors Controlling Factors cluster_collision_theory Collision Theory Temp Temperature KE Kinetic Energy of Particles Temp->KE increases Conc Concentration CollisionFreq Collision Frequency Conc->CollisionFreq increases Pressure Pressure (for gases) Catalyst Catalyst KE->CollisionFreq increases SuccessfulCollisions Successful Collisions KE->SuccessfulCollisions increases proportion with E > Ea CollisionFreq->SuccessfulCollisions increases ActivationEnergy Activation Energy ReactionRate Reaction Rate SuccessfulCollisions->ReactionRate increases

Caption: Relationship between temperature and reaction rate according to collision theory.

References

Technical Support Center: Overcoming Passivation in Gold Leaching with Ammonium Thiosulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium thiosulfate leaching of gold. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Understanding Passivation

Q1: What is passivation in the context of gold leaching with this compound?

A1: Passivation refers to the formation of a non-reactive layer on the gold surface that inhibits its dissolution. During this compound leaching, by-products of the chemical reactions can adsorb onto the gold, effectively blocking the leaching agent (lixiviant) from reaching the metal surface and stopping the leaching process.[1][2]

Q2: What are the primary causes of gold passivation in this system?

A2: The primary causes of passivation are the decomposition products of thiosulfate. These can include elemental sulfur, polythionates, and in the presence of copper, copper sulfide species.[1][3] These species form a film on the gold surface, hindering further leaching.[1] The presence of certain sulfide minerals in the ore can also catalyze the decomposition of thiosulfate and contribute to passivation.

Q3: How can I visually identify if my gold sample is passivated?

A3: A visual indication of passivation is a darkening or change in color of the gold surface. This discoloration is often due to the formation of a thin film of sulfidic compounds.

Troubleshooting Poor Gold Extraction

Q4: My gold extraction has suddenly stopped or is extremely slow. What are the likely causes?

A4: This is a classic sign of passivation. The most likely causes are:

  • Incorrect Reagent Concentrations: An imbalance in the concentrations of this compound, ammonia, and copper can lead to the formation of passivating layers. High concentrations of thiosulfate and copper can sometimes be detrimental.

  • Thiosulfate Decomposition: Thiosulfate is unstable and can decompose, especially in the presence of certain minerals or at elevated temperatures, leading to the formation of passivating species like elemental sulfur.

  • Low Ammonia Concentration: Insufficient ammonia can fail to stabilize the copper(II) ions, leading to side reactions that consume thiosulfate and produce passivating agents.

  • pH Out of Optimal Range: The pH of the leaching solution is critical. A pH between 9 and 10 is generally preferred to ensure ammonia is present in a form that can complex with copper.

Q5: How do I optimize the concentrations of thiosulfate, ammonia, and copper to prevent passivation?

A5: The optimal concentrations can vary depending on the specific ore being treated. However, some general guidelines are:

  • Ammonia to Thiosulfate Ratio: Maintaining a suitable ratio of ammonia to thiosulfate is crucial. A common starting point is a molar ratio of ammonia to thiosulfate between 2:1 and 4:1.

  • Copper Concentration: Copper ions act as a catalyst, but excessive concentrations can lead to increased thiosulfate consumption and passivation. A typical range for copper sulfate concentration is 0.05 M to 0.1 M.

  • Thiosulfate Concentration: Higher thiosulfate concentrations do not always lead to better results and can even hinder gold dissolution. A concentration of around 0.5 M this compound is often a good starting point.

Q6: Can additives be used to prevent passivation and improve gold extraction?

A6: Yes, certain additives can enhance gold recovery and reduce reagent consumption. For instance, ammonium dihydrogen phosphate (ADP) has been shown to increase gold extraction while reducing copper dissolution and thiosulfate consumption. Other chelating agents like diethylenetriamine (DETA) can help stabilize copper ions and prevent their unwanted precipitation.

Experimental Conditions

Q7: What is the optimal pH for this compound gold leaching?

A7: The optimal pH is generally in the alkaline range, typically between 9 and 10. This pH range helps to maintain the stability of the copper-ammonia complex, which is essential for the leaching process.

Q8: What is the effect of temperature on the leaching process?

A8: Increasing the temperature can increase the rate of gold dissolution. However, excessively high temperatures can also accelerate the decomposition of thiosulfate, leading to passivation and increased reagent consumption. A temperature range of 40°C to 60°C is often a good compromise.

Q9: How does the solid-to-liquid ratio affect gold extraction?

A9: A lower pulp density (a higher liquid-to-solid ratio) generally leads to a higher gold leaching efficiency. For example, a solid-to-liquid ratio of 1:5 (or 20% solids) is a common starting point.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of different parameters on gold extraction.

Table 1: Effect of Reagent Concentration on Gold Extraction

This compound (M)Ammonia (M)Copper Sulfate (M)Gold Extraction (%)Leaching Time (h)Reference
0.51.00.1872
0.50.050.1<201
0.5-0.05>992
0.11.0-Decreases with increasing thiosulfate5
0.51.00.001Varies with ore type5

Table 2: Effect of pH and Temperature on Gold Extraction

pHTemperature (°C)Gold Extraction (%)Leaching Time (h)Reference
7.060~654
9.560>994
1225872
-40Increases with temperature-
>11.430Optimum condition-

Table 3: Effect of Additives on Gold Extraction and Thiosulfate Consumption

Additive (0.1 M)Gold Extraction (%)Thiosulfate Consumption (M)Reference
None880.37
Ammonium Dihydrogen Phosphate (ADP)910.28

Experimental Protocols

Protocol 1: General Gold Leaching Experiment

This protocol provides a general procedure for a batch leaching experiment.

  • Preparation of Leaching Solution:

    • Prepare a solution with the desired concentrations of this compound, ammonia, and copper sulfate in distilled water. A typical starting solution could be 0.5 M (NH₄)₂S₂O₃, 1.0 M NH₃, and 0.1 M CuSO₄.

  • Experimental Setup:

    • Use a glass reactor placed in a heating mantle to control the temperature.

    • Employ a mechanical stirrer to ensure the pulp is well-mixed (e.g., 350-400 rpm).

    • Insert a pH meter to monitor and adjust the pH of the solution.

  • Leaching Process:

    • Once the leaching solution reaches the desired temperature (e.g., 25°C or 60°C), add the gold-bearing ore to achieve the desired solid-to-liquid ratio (e.g., 10% solids).

    • Start the mechanical stirrer.

    • Maintain the pH at the desired level (e.g., 9.5 or 12) by adding a suitable pH modifier like NaOH.

    • Take samples of the solution at regular time intervals (e.g., 1, 2, 4, 6 hours).

  • Sample Analysis:

    • Filter the collected samples to separate the solution from the solids.

    • Analyze the concentration of gold in the solution using a suitable analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Calculation:

    • Calculate the gold extraction percentage based on the initial gold content of the ore and the amount of gold dissolved in the solution.

Protocol 2: Investigating the Effect of an Additive (e.g., ADP)

This protocol is designed to evaluate the impact of an additive on the leaching process.

  • Follow Protocol 1 for the preparation of the leaching solution and experimental setup.

  • Parallel Experiments:

    • Run a control experiment without any additive.

    • Run a parallel experiment under the exact same conditions but with the addition of the desired concentration of the additive (e.g., 0.1 M ADP) to the leaching solution.

  • Monitoring and Analysis:

    • In both experiments, collect solution samples at the same time intervals.

    • In addition to analyzing the gold concentration, also measure the concentration of thiosulfate in the solution at the beginning and end of the experiment to determine the thiosulfate consumption. Ion chromatography is a suitable technique for this.

  • Comparison:

    • Compare the gold extraction percentages and thiosulfate consumption between the control experiment and the experiment with the additive to determine its effectiveness.

Visualizations

Below are diagrams illustrating key concepts in the gold leaching process.

PassivationMechanism cluster_solution Leaching Solution cluster_gold Gold Surface Thiosulfate Thiosulfate (S₂O₃²⁻) Gold Gold (Au) Thiosulfate->Gold Leaching PassivationLayer Passivation Layer (Sulfur, Polythionates, CuS) Thiosulfate->PassivationLayer Decomposition Copper Copper(II) Ammine ([Cu(NH₃)₄]²⁺) Copper->Gold Leaching Copper->PassivationLayer Side Reactions Ammonia Ammonia (NH₃) Ammonia->Gold Leaching PassivationLayer->Gold Blocks Leaching

Caption: Mechanism of gold surface passivation.

TroubleshootingFlowchart Start Low Gold Extraction CheckReagents Check Reagent Concentrations (Thiosulfate, NH₃, Cu²⁺) Start->CheckReagents CheckpH Measure and Adjust pH (Optimal: 9-10) CheckReagents->CheckpH CheckTemp Verify Temperature (Optimal: 40-60°C) CheckpH->CheckTemp ConsiderAdditives Consider Additives (e.g., ADP) CheckTemp->ConsiderAdditives Optimize Re-run Experiment with Optimized Parameters ConsiderAdditives->Optimize

Caption: Troubleshooting workflow for low gold extraction.

References

Preventing seedling damage from in-furrow application of ammonium thiosulfate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ammonium Thiosulfate (ATS) In-Furrow Application

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing seedling damage when using this compound (ATS) in-furrow during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATS) and why is it used in agricultural research?

This compound (ATS) is a liquid fertilizer with a typical analysis of 12-0-0-26S, meaning it contains 12% nitrogen and 26% sulfur.[1][2] It is a popular choice for researchers and growers to provide sulfur to crops and can be mixed with other liquid nitrogen solutions.[3][4] Beyond its nutritional value, ATS also exhibits properties of a nitrification and urease inhibitor, which can improve nitrogen use efficiency by delaying the conversion of urea and ammonium to nitrate, a form more susceptible to leaching.[3]

Q2: Why is in-furrow application of ATS often discouraged?

In-furrow, or "pop-up," application of ATS is generally not recommended because it can cause significant damage to germinating seeds and young seedlings. This damage can manifest as inhibited germination, root damage, and reduced plant stands. The primary causes of this phytotoxicity are ammonia toxicity and high salt concentration near the seed.

Q3: What are the primary mechanisms of ATS-induced seedling damage?

There are two main mechanisms through which in-furrow ATS application can harm seedlings:

  • Ammonia Toxicity: this compound can liberate free ammonia (NH₃) in the soil, which is toxic to plant cells and can freely move through the cell wall. This is particularly problematic in alkaline soil conditions.

  • Salt Injury (Osmotic Stress): Fertilizers have a salt index, which measures the salt concentration they induce in the soil solution. A high concentration of fertilizer salts near the seed creates a high osmotic pressure, causing water to move out of the plant cells and into the soil. This desiccation leads to a condition known as "fertilizer burn," which can kill the plant tissue. ATS is considered a high-salt-index fertilizer.

Troubleshooting Guide

Q4: I'm observing poor or uneven seedling emergence after in-furrow ATS application. What could be the cause?

Poor or uneven emergence is a classic symptom of fertilizer injury. The likely causes are ammonia toxicity and/or salt injury from the ATS being in direct contact with the seeds. Several factors can exacerbate this issue:

  • Application Rate: Higher rates of in-furrow ATS increase the concentration of ammonia and salts around the seed, leading to greater damage.

  • Soil Texture: Sandy, low-organic-matter soils have a lower capacity to buffer against changes in salt concentration and are therefore at a higher risk for fertilizer burn. It is recommended that the maximum application rate for coarse-textured soils be 50% or less than that for loam soils.

  • Soil Moisture: Dry soil conditions prevent the diffusion and dilution of fertilizer salts, keeping them concentrated near the seed and increasing the risk of injury.

  • Soil Temperature: In cold soils, root growth is slow, which prolongs the exposure of the seedling to the high concentration of fertilizer in the furrow.

Q5: How can I prevent seedling damage when using ATS in my experimental protocols?

The most effective way to prevent seedling damage from ATS is to avoid direct seed contact. Consider the following mitigation strategies:

  • Placement: The standard and safest application method is to band the fertilizer 2 inches to the side and 2 inches below the seed (2x2 placement). This separation provides a safe zone for germination while still allowing the developing roots to access the nutrients. Surface banding is another alternative.

  • Rate Reduction: If in-furrow application is unavoidable, use very low rates. Research from the University of Minnesota showed that while final plant population was not noticeably affected until rates exceeded 5 gallons per acre, the above-ground plant mass steadily decreased even at the lowest application rates.

  • Alternative Sulfur Sources: For in-furrow applications, consider using safer alternatives to ATS if sulfur is required in your starter fertilizer blend. Ammonium sulfate is another sulfur-containing fertilizer, but it also carries a risk of ammonia toxicity, especially in high pH soils, and should be used with caution for in-furrow placement.

  • Ensure Adequate Soil Moisture: Good soil moisture allows fertilizer salts to diffuse away from the seed, reducing their concentration and the potential for injury. Irrigation after application can also help mitigate the risk.

Data Presentation

Table 1: Effect of In-Furrow this compound (ATS) Application Rate on Corn Plant Population and Growth

ATS Application Rate (gallons/acre)Relative Plant Population (% of control)Relative Above-Ground Plant Mass (% of control)
0100%100%
>0 to <5Not noticeably reducedSteadily decreased with increasing rate
>5Noticeably reducedSignificantly decreased

Source: Adapted from University of Minnesota Extension research. Note that even at rates that did not reduce the final plant stand, a reduction in early plant growth was observed.

Table 2: General Guidelines for In-Furrow Starter Fertilizer (N + K₂O) Rates in Corn

Soil TextureMaximum Recommended Rate (lbs/acre of N + K₂O)
Non-sandy soils≤ 10
Sandy soils≤ 4-5

Note: These general guidelines do not apply to all fertilizer products, especially those with a high potential for seedling damage like this compound.

Experimental Protocols

Protocol 1: Evaluating Seedling Safety of In-Furrow Fertilizer Applications

  • Experimental Design: Establish a randomized complete block design with multiple replications. Treatments should include a non-fertilized control and various rates of the fertilizer being tested (e.g., ATS at 1, 2, 3, 4, and 5 gallons per acre).

  • Application: Calibrate the planter to accurately deliver the specified fertilizer rates directly in the seed furrow at the time of planting.

  • Data Collection:

    • Emergence Counts: Count the number of emerged plants in a designated length of row in each plot at regular intervals (e.g., daily or every other day) until emergence is complete.

    • Plant Stand Assessment: At a specific vegetative stage (e.g., V2 or V3), record the final plant population.

    • Early Vigor and Biomass: At a designated time point (e.g., two weeks after emergence), visually rate seedling vigor and collect above-ground plant tissue from a defined area in each plot. Dry the tissue to a constant weight to determine biomass.

  • Analysis: Statistically analyze the data to compare the effects of different fertilizer rates on plant population and early growth relative to the control.

Mandatory Visualizations

cluster_0 In-Furrow Environment cluster_1 Seedling Response ATS This compound (ATS) In-Furrow Soil Soil Solution ATS->Soil Dissolves ATS->Soil Liberates Free Ammonia (NH3) Seed Seed Damage Seedling Damage: - Inhibited Germination - Root Damage - Fertilizer Burn Seed->Damage Leads to Soil->Seed High Salt Conc. (Osmotic Stress)

Caption: Mechanism of ATS-induced seedling damage in-furrow.

Caption: Decision workflow for mitigating ATS seedling damage.

References

Technical Support Center: Managing the Corrosive Effects of Ammonium Thiosulfate on Equipment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive effects of ammonium thiosulfate (ATS) on laboratory and industrial equipment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it corrosive?

This compound ((NH₄)₂S₂O₃) is a widely used chemical in various applications, including as a fertilizer, in photographic processing, and in the leaching of precious metals.[1][2] Its corrosive nature stems from its ability to form complex ions with metals and the potential to decompose, releasing corrosive byproducts. Thiosulfate ions can promote localized corrosion, such as pitting and stress corrosion cracking, in susceptible metals.[3]

Q2: Which materials are most vulnerable to corrosion by this compound?

Copper, zinc, and their alloys (e.g., brass, bronze, galvanized metals) are highly susceptible to corrosion by this compound.[4] Carbon steel can also experience significant corrosion, although the rate can vary with the concentration of the ATS solution.

Q3: Are stainless steels resistant to this compound?

Stainless steels generally exhibit good resistance to this compound, with corrosion rates significantly lower than those of copper-based alloys and carbon steel.[5] However, the specific grade of stainless steel and the operating conditions (temperature, concentration) are crucial factors. For optimal resistance, 316 stainless steel is often preferred over 304 stainless steel.

Q4: What is the compatibility of this compound with common plastics and elastomers?

The compatibility of ATS with plastics and elastomers varies. Materials like PTFE and PEEK are generally considered to have excellent resistance. Some elastomers, such as Viton® (FKM), are recommended for use with this compound, while others may experience swelling, embrittlement, or degradation. It is always advisable to consult specific chemical compatibility charts and conduct testing for critical applications.

Q5: How can I minimize corrosion when working with this compound?

To minimize corrosion, it is essential to:

  • Select appropriate materials for your equipment based on their compatibility with ATS.

  • Ensure proper handling and storage procedures are followed, avoiding contact with incompatible materials.

  • Operate within recommended temperature and concentration limits.

  • Regularly inspect equipment for any signs of corrosion.

  • Consider the use of corrosion inhibitors where appropriate.

Troubleshooting Guide

Issue: Visible signs of corrosion (e.g., discoloration, pitting, rust) on equipment after exposure to this compound.

1. Identify the Affected Material:

  • Determine the material of construction of the corroded equipment. Refer to the material compatibility tables below.

2. Isolate the Cause:

  • Material Incompatibility: Cross-reference the material with the compatibility data. If the material is rated as poor or fair for use with ATS, it is likely the primary cause.
  • Contamination: Check for the presence of other chemicals that could accelerate corrosion.
  • Operating Conditions: Verify that the temperature and concentration of the ATS solution are within the acceptable limits for the material.

3. Corrective Actions:

  • Immediate: Safely remove the this compound solution from the affected equipment. Clean and neutralize any residue according to safety protocols.
  • Short-term: If the corrosion is minor, the equipment may be temporarily repaired and monitored closely.
  • Long-term: Replace the corroded components with a material that has excellent compatibility with this compound. For new equipment, select materials based on the provided compatibility data.

4. Preventive Measures:

  • Implement a routine inspection schedule for all equipment in contact with ATS.
  • Review and update your standard operating procedures to ensure proper material selection and handling.

Data Presentation: Material Compatibility with this compound

Table 1: Metal Compatibility with this compound

MaterialCompatibility RatingQuantitative Corrosion Rate (at 100°C)Notes
Carbon SteelFair to PoorNot specified, but generally highCorrosion rate can be influenced by ATS concentration.
Stainless Steel 304Good< 440 g/(m²·year)
Stainless Steel 316Excellent< 440 g/(m²·year)Generally offers better resistance than 304 SS.
AluminumNot RecommendedNot specified
Copper and Copper Alloys (Brass, Bronze)Severe> 10,000 g/(m²·year)Highly susceptible to corrosion.
High Silicon Cast IronGood< 4,400 g/(m²·year)

Table 2: Polymer and Elastomer Compatibility with this compound

MaterialCompatibility RatingNotes
PEEK (Polyetheretherketone)ExcellentGenerally resistant to a wide range of chemicals.
PTFE (Polytetrafluoroethylene)ExcellentHighly resistant to most chemicals.
Viton® (FKM)ExcellentRecommended for use with ATS.
EPDM (Ethylene Propylene Diene Monomer)Fair to GoodSwelling and degradation may occur. Testing is recommended.
Buna-N (Nitrile)Poor to FairSignificant effects on material properties are possible.
SiliconeFairMay exhibit swelling and loss of physical properties.

Disclaimer: The compatibility ratings are for general guidance only. It is crucial to conduct specific testing for your application's conditions (temperature, pressure, and concentration).

Experimental Protocols

Protocol: Material Compatibility Testing by Immersion

1. Objective: To determine the compatibility of a material with this compound solution under specific experimental conditions.

2. Materials and Equipment:

  • Material coupons with known surface area and weight.
  • This compound solution of the desired concentration.
  • Glass beakers or other inert containers with lids.
  • Analytical balance (accurate to 0.1 mg).
  • Oven for drying.
  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

3. Methodology:

  • Preparation:
  • Clean the material coupons with a suitable solvent (e.g., acetone) to remove any grease or contaminants.
  • Dry the coupons in an oven at a temperature appropriate for the material until a constant weight is achieved.
  • Measure and record the initial weight (W₁) and surface area (A) of each coupon.
  • Immersion:
  • Place each coupon in a separate container.
  • Add a sufficient volume of the this compound solution to completely submerge the coupon.
  • Cover the containers to prevent evaporation.
  • Maintain the containers at the desired experimental temperature for a specified duration (e.g., 48 hours, 7 days, or longer).
  • Post-Immersion Analysis:
  • Carefully remove the coupons from the solution.
  • Gently clean the coupons to remove any corrosion products, using a soft brush or ultrasonic bath if necessary.
  • Rinse the coupons with deionized water and then with a suitable solvent.
  • Dry the coupons in an oven until a constant weight is achieved.
  • Measure and record the final weight (W₂) of each coupon.
  • Corrosion Rate Calculation:
  • Calculate the weight loss (ΔW) = W₁ - W₂.
  • Calculate the corrosion rate (CR) using the formula: CR (g/m²·day) = ΔW / (A * T) where T is the immersion time in days.

4. Evaluation:

  • Visually inspect the coupons for any signs of corrosion, such as pitting, discoloration, or cracking.
  • Compare the calculated corrosion rate with acceptable limits for your application.

Mandatory Visualizations

CorrosionMechanism cluster_solution This compound Solution cluster_metal Metal Surface (e.g., Copper) cluster_reaction Corrosion Process ATS (NH₄)₂S₂O₃ Thiosulfate S₂O₃²⁻ (Thiosulfate ion) ATS->Thiosulfate Ammonium NH₄⁺ (Ammonium ion) ATS->Ammonium Complexation Metal-Thiosulfate Complex Formation [M(S₂O₃)ₓ]ⁿ⁻ Thiosulfate->Complexation Metal Metal (M) Oxidation Metal Oxidation M → Mⁿ⁺ + ne⁻ Metal->Oxidation Anodic Reaction CorrosionProduct Corrosion Product (e.g., Metal Sulfide) Complexation->CorrosionProduct Decomposition/ Further Reaction Oxidation->Complexation Metal ions react

Caption: Corrosion mechanism of metals in this compound solution.

TroubleshootingWorkflow start Corrosion Observed identify_material Identify Equipment Material start->identify_material check_compatibility Check Material Compatibility Chart identify_material->check_compatibility compatible Material is Compatible check_compatibility->compatible Yes incompatible Material is Incompatible check_compatibility->incompatible No check_conditions Investigate Operating Conditions (Temp, Concentration, Contaminants) compatible->check_conditions replace_material Replace with Compatible Material incompatible->replace_material conditions_ok Conditions within Spec check_conditions->conditions_ok OK conditions_bad Conditions out of Spec check_conditions->conditions_bad Not OK monitor Clean, Repair, and Monitor conditions_ok->monitor adjust_conditions Adjust Operating Conditions conditions_bad->adjust_conditions end_good Problem Resolved replace_material->end_good adjust_conditions->monitor monitor->end_good end_bad Further Investigation Needed monitor->end_bad If corrosion persists

Caption: Troubleshooting workflow for this compound corrosion issues.

References

Technical Support Center: Conversion of Thiosulfate to Sulfate in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the conversion of thiosulfate to sulfate in soil.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the conversion of thiosulfate to sulfate in soil?

A1: The conversion of thiosulfate to sulfate in soil is a complex process primarily influenced by a combination of biological and chemical factors. The most critical factors include:

  • Microbial Activity: The oxidation is predominantly a microbial process driven by sulfur-oxidizing bacteria, most notably of the Thiobacillus genus.[1] The presence and activity of these microorganisms are paramount for the conversion.

  • Soil pH: Soil pH significantly affects both the microbial populations and the chemical stability of sulfur compounds. The optimal pH for thiosulfate oxidation is generally near neutral (pH 6.0-8.0).[1][2][3]

  • Temperature: Temperature influences the metabolic rate of the sulfur-oxidizing bacteria. Oxidation rates increase with temperature, with studies showing rapid conversion at 25°C, slower rates at 15°C, and significantly reduced rates at 5°C.[4]

  • Soil Moisture: Adequate soil moisture is necessary for microbial activity and for the dissolution and transport of thiosulfate and sulfate.

  • Oxygen Availability: The conversion of thiosulfate to sulfate is an oxidative process, requiring the presence of oxygen.

  • Soil Type and Composition: Soil properties such as texture (e.g., sandy, loamy, clay), organic matter content, and the presence of other minerals can influence the rate of conversion.

Q2: What is the chemical pathway for the conversion of thiosulfate to sulfate in soil?

A2: The conversion of thiosulfate (S₂O₃²⁻) to sulfate (SO₄²⁻) in soil is generally understood to occur in a two-step process. First, thiosulfate is oxidized to tetrathionate (S₄O₆²⁻). Subsequently, tetrathionate is further oxidized to sulfate. While the first step can have an abiotic component, the second step is considered to be primarily biological.

Q3: How long does it typically take for thiosulfate to convert to sulfate in soil?

A3: The time required for complete conversion can vary significantly depending on the influencing factors mentioned above. Under optimal conditions (e.g., warm, moist, and microbially active soils), the conversion can be relatively rapid, often completing within one to two weeks. However, at lower temperatures, the process can be substantially slower, taking several weeks to months.

Q4: Can the application of fertilizers or other chemicals affect the conversion process?

A4: Yes, the addition of other substances can impact the conversion rate. For instance, some studies have shown that ammonium thiosulfate can inhibit nitrification, the microbial conversion of ammonium to nitrate. The presence of other nutrients and compounds can either stimulate or inhibit the activity of sulfur-oxidizing bacteria.

Troubleshooting Guide

IssuePotential CausesRecommended Actions
No or very slow conversion of thiosulfate to sulfate. 1. Low microbial activity: The soil may have a low population of sulfur-oxidizing bacteria. 2. Suboptimal pH: The soil pH may be too acidic or too alkaline for the bacteria to thrive. 3. Low temperature: The incubation temperature may be too low, slowing down microbial metabolism. 4. Inadequate moisture: The soil may be too dry for microbial activity. 5. Lack of oxygen: Anaerobic conditions will prevent the oxidative conversion.1. Inoculation: Consider inoculating the soil with a known culture of sulfur-oxidizing bacteria. 2. pH Adjustment: Measure the soil pH and adjust it to a range of 6.0-8.0 using appropriate amendments. 3. Temperature Control: Ensure the incubation temperature is optimal for microbial activity (e.g., 25-30°C). 4. Moisture Adjustment: Adjust the soil moisture to an optimal level (e.g., 60% of water holding capacity). 5. Aeration: Ensure adequate aeration of the soil samples during incubation.
Inconsistent or highly variable results between replicates. 1. Heterogeneity of soil samples: The soil used in the experiment may not be homogenous. 2. Inconsistent application of thiosulfate: The thiosulfate solution may not have been applied evenly to all replicates. 3. Variations in incubation conditions: There may be slight differences in temperature or moisture between the replicate containers. 4. Analytical errors: Inaccuracies in the extraction or measurement of thiosulfate and sulfate.1. Homogenize Soil: Thoroughly mix and sieve the soil before distributing it into experimental units. 2. Uniform Application: Use a precise method to apply the thiosulfate solution to ensure even distribution. 3. Controlled Environment: Use a temperature-controlled incubator and ensure consistent moisture levels in all replicates. 4. Method Validation: Calibrate all analytical instruments and validate the extraction and measurement protocols.
Sulfate concentrations decrease over time. 1. Microbial immobilization: Sulfate may be taken up by microorganisms and incorporated into their biomass. 2. Leaching: If the experimental setup allows, sulfate may be lost through leaching. 3. Sulfate reduction: Under anaerobic conditions, sulfate can be reduced to sulfide by sulfate-reducing bacteria.1. Analyze Microbial Biomass: Consider analyzing the microbial biomass for sulfur content. 2. Experimental Design: Use a closed system or a design that prevents leaching. 3. Maintain Aerobic Conditions: Ensure the soil remains aerobic throughout the experiment to prevent sulfate reduction.
Intermediate products (e.g., tetrathionate) accumulate. 1. Differential microbial activity: The bacteria responsible for the second step of oxidation (tetrathionate to sulfate) may be less active or present in lower numbers than those responsible for the first step (thiosulfate to tetrathionate). 2. Inhibitory conditions for the second step: Certain environmental conditions may favor the first oxidation step while inhibiting the second.1. Microbial Community Analysis: Analyze the microbial community to identify the types and abundance of sulfur-oxidizing bacteria present. 2. Optimize Conditions: Adjust experimental conditions (e.g., pH, temperature) to favor the complete oxidation to sulfate.

Quantitative Data Summary

The following tables summarize the impact of key factors on the conversion of thiosulfate to sulfate in soil.

Table 1: Effect of Temperature on Thiosulfate Oxidation

Temperature (°C)Time for Complete OxidationObservationsReference
251-2 weeksVery rapid oxidation.
152-3 weeksSlower oxidation compared to 25°C.
5> 4 weeksSignificantly slower oxidation, with potential for sulfur immobilization.

Table 2: Effect of Soil pH on Thiosulfate Oxidation

Soil pHRelative Oxidation RateObservationsReference
< 5.0SlowAcidic conditions can inhibit microbial activity.
5.8SlowerOxidation of tetrathionate to sulfate is slower in more acidic loamy soil.
6.0 - 8.0OptimalGenerally considered the optimal range for sulfur-oxidizing bacteria.
> 8.5SlowHighly alkaline conditions can also inhibit microbial activity.

Note: Quantitative data on the direct impact of microbial population size on the conversion rate is limited in the reviewed literature. However, it is a well-established principle that a larger and more active population of sulfur-oxidizing bacteria will lead to a faster conversion rate.

Experimental Protocols

1. Protocol for Determination of Thiosulfate and Sulfate in Soil

This protocol outlines the extraction and analysis of thiosulfate and sulfate from soil samples.

Materials:

  • 50 mL centrifuge tubes

  • Analytical balance

  • Shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Ion chromatograph (IC) with a conductivity detector

  • Extraction solution (e.g., 0.01 M monocalcium phosphate)

  • Standard solutions of thiosulfate and sulfate

Procedure:

  • Soil Sampling and Preparation:

    • Collect representative soil samples from the experimental plots.

    • Air-dry the soil samples at room temperature for 48-72 hours.

    • Sieve the dried soil through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

    • Add 20 mL of the extraction solution to the tube.

    • Cap the tube and shake it for 30 minutes at a constant speed.

    • Centrifuge the tubes at 4000 rpm for 10 minutes to pellet the soil particles.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

  • Analysis by Ion Chromatography (IC):

    • Prepare a series of standard solutions of thiosulfate and sulfate of known concentrations.

    • Calibrate the IC system using the standard solutions to generate a calibration curve.

    • Inject the filtered soil extracts into the IC system.

    • Identify and quantify the thiosulfate and sulfate peaks in the chromatograms based on their retention times and the calibration curve.

    • Calculate the concentration of thiosulfate and sulfate in the soil samples (e.g., in mg/kg of soil).

2. Protocol for a Soil Incubation Experiment to Study Thiosulfate Conversion

This protocol provides a framework for conducting a laboratory-based soil incubation study.

Materials:

  • Incubation vessels (e.g., 250 mL glass jars with lids that allow for gas exchange)

  • Soil, sieved (2 mm)

  • Thiosulfate solution (e.g., potassium thiosulfate, K₂S₂O₃) of a known concentration

  • Deionized water

  • Incubator

  • Analytical equipment for thiosulfate and sulfate analysis (as described in the protocol above)

Procedure:

  • Soil Preparation and Characterization:

    • Collect a sufficient amount of soil for the experiment.

    • Characterize the soil for its key properties, including pH, texture, organic matter content, and initial thiosulfate and sulfate concentrations.

    • Adjust the soil moisture to a desired level (e.g., 60% of its water holding capacity).

  • Experimental Setup:

    • Weigh a specific amount of the prepared soil (e.g., 100 g) into each incubation vessel.

    • Prepare a thiosulfate solution to achieve the desired application rate (e.g., 100 mg S/kg soil).

    • Add the thiosulfate solution to the soil in each vessel and mix thoroughly to ensure even distribution.

    • Prepare control samples with no thiosulfate addition (add only deionized water).

    • Prepare a sufficient number of replicates for each treatment and time point.

  • Incubation:

    • Place the incubation vessels in an incubator set at a constant temperature (e.g., 25°C).

    • Ensure the lids of the vessels allow for gas exchange to maintain aerobic conditions.

    • Monitor and maintain the soil moisture content throughout the incubation period by periodically adding deionized water.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), destructively sample a set of replicates from each treatment.

    • Immediately extract the thiosulfate and sulfate from the soil samples as described in the protocol above.

    • Analyze the extracts to determine the concentrations of thiosulfate and sulfate.

  • Data Analysis:

    • Plot the concentrations of thiosulfate and sulfate over time for each treatment.

    • Calculate the rate of thiosulfate disappearance and sulfate appearance.

    • Statistically analyze the data to determine the significance of the treatment effects.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_setup Experimental Setup cluster_incubation Incubation Phase cluster_analysis Analysis Phase soil_collection Soil Collection & Sieving soil_characterization Soil Characterization (pH, texture, etc.) soil_collection->soil_characterization moisture_adjustment Moisture Adjustment soil_characterization->moisture_adjustment weigh_soil Weigh Soil into Incubation Vessels moisture_adjustment->weigh_soil add_thiosulfate Add Thiosulfate Solution weigh_soil->add_thiosulfate prepare_controls Prepare Control Samples add_thiosulfate->prepare_controls incubate Incubate at Constant Temperature prepare_controls->incubate maintain_moisture Maintain Soil Moisture incubate->maintain_moisture sample_collection Collect Samples at Time Intervals maintain_moisture->sample_collection extraction Extract Thiosulfate & Sulfate sample_collection->extraction ic_analysis Analyze by Ion Chromatography extraction->ic_analysis data_analysis Data Analysis & Interpretation ic_analysis->data_analysis influencing_factors cluster_factors Influencing Factors Thiosulfate_Conversion Thiosulfate to Sulfate Conversion Rate Microbial_Activity Microbial Activity (e.g., Thiobacillus sp.) Microbial_Activity->Thiosulfate_Conversion Soil_pH Soil pH Soil_pH->Thiosulfate_Conversion Temperature Temperature Temperature->Thiosulfate_Conversion Soil_Moisture Soil Moisture Soil_Moisture->Thiosulfate_Conversion Oxygen_Availability Oxygen Availability Oxygen_Availability->Thiosulfate_Conversion Soil_Type Soil Type & Composition Soil_Type->Thiosulfate_Conversion

References

Reducing reagent consumption in thiosulfate leaching processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing thiosulfate leaching processes and reducing reagent consumption.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during thiosulfate leaching experiments.

Question 1: What are the primary causes of high thiosulfate consumption in my leaching experiments?

High thiosulfate consumption is a common challenge and can be attributed to several factors:

  • Oxidation by Cupric Ions (Cu(II)) : The cupric-ammonia complex, essential for catalyzing gold dissolution, is a strong oxidizing agent that also promotes the oxidation of thiosulfate to tetrathionate and other species.[1][2] This is often the main reason for excessive reagent loss.

  • Presence of Certain Minerals : Sulfide minerals such as pyrite, pyrrhotite, chalcopyrite, and arsenopyrite can accelerate the decomposition of thiosulfate.[1]

  • Inappropriate Reaction Conditions :

    • pH : A pH range of 9-10 is generally considered optimal to stabilize both thiosulfate and the copper-ammonia complex.[1] Deviations from this range can increase decomposition.

    • Temperature : While higher temperatures can increase the rate of gold dissolution, they also accelerate the oxidation of thiosulfate.[3]

    • Dissolved Oxygen : Excessive dissolved oxygen can lead to high consumption of thiosulfate. However, a certain level of oxygen is necessary to regenerate Cu(II) from Cu(I).

    • High Reagent Concentrations : Using overly concentrated thiosulfate and copper solutions can lead to increased degradation.

Question 2: How can I effectively reduce thiosulfate consumption without compromising gold recovery?

Several strategies can be employed to minimize thiosulfate loss:

  • Control of Reaction Conditions :

    • Maintain the pH between 9 and 10.

    • Operate at ambient or slightly elevated temperatures to balance leaching kinetics and thiosulfate stability.

    • Control the supply of oxygen. In some cases, a limited oxygen supply or even anaerobic conditions can decrease thiosulfate consumption.

    • Utilize lower concentrations of reagents. Satisfactory gold dissolution with negligible thiosulfate consumption has been achieved with low concentrations of ammonia (0.2 M), thiosulfate (0.2 M), and Cu(II) (1.6 mM).

  • Use of Additives :

    • Sulfite and Sulfide : These can reduce tetrathionate and trithionate back to thiosulfate. However, sulfide can precipitate dissolved gold.

    • Glycine : Can be used as a substitute for ammonia, forming stable complexes with copper and reducing thiosulfate degradation.

    • Organic Compounds : Additives like EDTA, sodium citrate, and carboxymethyl compounds can stabilize copper ions and reduce their oxidative effect on thiosulfate.

  • Alternative Catalysts : Replacing the traditional cupric-ammonia catalyst with nickel- or cobalt-based catalysts can significantly reduce thiosulfate consumption by lowering the redox potential of the leach solution.

  • In-situ Generation of Thiosulfate : This approach involves generating thiosulfate within the leaching circuit, which can help to offset its consumption.

Question 3: My gold recovery is low despite using high concentrations of thiosulfate. What could be the issue?

High thiosulfate concentrations do not always guarantee high gold recovery and can sometimes be detrimental.

  • Passivation : High levels of thiosulfate can lead to the formation of passivation layers on the gold surface, hindering further dissolution. This can be a product of the reaction between copper(II) and thiosulfate.

  • Reduced Cu(II) Activity : Excess thiosulfate can complex with cupric ions, reducing their activity as an oxidant for gold.

  • Ammonia Concentration : While ammonia stabilizes the cupric-ammonia complex, very high concentrations can also hinder gold dissolution by excessively stabilizing Cu(II) and reducing its oxidizing power.

Question 4: What is the optimal ratio of copper to thiosulfate?

The optimal ratio is crucial for balancing gold dissolution and thiosulfate stability. The mixed potential of the pulp, determined by the Cu(II)/Cu(I) ratio, is a key factor. While a specific universal ratio cannot be given as it depends on the ore type and other conditions, literature suggests that a molar ratio of thiosulfate to cupric ion of 2.5 to 1 is required for the complete conversion of cupric ions to the cuprous-ammonium-thiosulfate complex. It is recommended to determine the optimal ratio experimentally for your specific system.

Data Presentation

Table 1: Effect of Reagent Concentration on Gold Recovery and Thiosulfate Consumption

Thiosulfate (M)Ammonia (M)Copper (mM)Gold Recovery (%)Thiosulfate ConsumptionReference
0.20.21.6SatisfactoryNegligible
0.7-248Not specified
0.7-1033Significant
0.181.020Not specifiedNot specified
0.07270.2661098 (from PCBs)Not specified
0.51.0100870.37 M

Table 2: Influence of Additives on Thiosulfate Leaching

AdditiveEffect on Gold RecoveryEffect on Thiosulfate ConsumptionReference
GlycineIncreased to 89.3%Reduced
Ammonium Dihydrogen Phosphate (ADP)Increased from 87% to 91%Reduced from 0.37 M to 0.3 M
Diethylenetriamine (DETA)Initial increase, then reductionInitial increase, then decrease
Glycerol~80% Au extractionMinimized decomposition

Experimental Protocols

1. General Protocol for a Thiosulfate Leaching Experiment

This protocol provides a general framework. Specific concentrations and conditions should be optimized for your particular ore or material.

  • Ore Preparation : Grind the ore to the desired particle size (e.g., P80 of 75 µm).

  • Pulp Preparation : Prepare a slurry of the ground ore with deionized water to the desired pulp density (e.g., 40% w/w).

  • Reagent Solution Preparation : Prepare stock solutions of sodium thiosulfate, copper sulfate, and ammonia.

  • Leaching :

    • Transfer the pulp to a baffled leaching vessel equipped with a mechanical stirrer.

    • Adjust the pH of the pulp to the desired value (e.g., 9.5) using a suitable reagent like NaOH or H₂SO₄.

    • Add the required volumes of the stock solutions to achieve the target concentrations of thiosulfate, copper, and ammonia.

    • Commence stirring at a constant rate (e.g., 400 rpm) and maintain the desired temperature (e.g., 25°C).

    • If required, sparge air or a specific gas mixture at a controlled flow rate.

  • Sampling : At regular time intervals, withdraw samples of the slurry.

  • Sample Analysis :

    • Filter the slurry samples to separate the pregnant solution from the solids.

    • Analyze the pregnant solution for gold concentration using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Analyze the thiosulfate concentration in the pregnant solution using methods like iodometric titration or ion chromatography.

  • Data Analysis : Calculate the gold recovery and thiosulfate consumption at each time point.

2. Analytical Method: Iodometric Titration for Thiosulfate Concentration

This is a common method for determining thiosulfate concentration.

  • Principle : Thiosulfate reacts with iodine in a stoichiometric manner. The endpoint of the titration is detected using a starch indicator.

  • Reagents :

    • Standardized iodine solution (e.g., 0.01 N).

    • Starch indicator solution (1% w/v).

    • Acetic acid.

  • Procedure :

    • Pipette a known volume of the pregnant leach solution into a flask.

    • Acidify the solution with acetic acid.

    • Add a few drops of the starch indicator solution. The solution should turn blue if iodine is present.

    • Titrate with the standardized iodine solution until the blue color disappears.

    • The concentration of thiosulfate can be calculated based on the volume of iodine solution consumed.

Visualizations

Thiosulfate_Leaching_Pathway cluster_leaching Thiosulfate Leaching Process cluster_consumption Thiosulfate Consumption Pathways cluster_stabilization Stabilization Strategies Au Gold (Au) Au_S2O3 Aurothiosulfate Complex [Au(S₂O₃)₂]³⁻ Au->Au_S2O3 Forms complex with S2O3 Thiosulfate (S₂O₃²⁻) S2O3->Au_S2O3 Cu_NH3 Cupric Ammine Complex [Cu(NH₃)₄]²⁺ Cu_NH3->Au_S2O3 Catalyzes S2O3_ox Thiosulfate (S₂O₃²⁻) Degradation_Products Degradation Products (S₄O₆²⁻, SO₄²⁻) S2O3_ox->Degradation_Products Oxidation Oxidants Oxidants (e.g., Cu²⁺, O₂) Oxidants->Degradation_Products Sulfide_Minerals Sulfide Minerals (e.g., Pyrite) Sulfide_Minerals->Degradation_Products Catalyzes Oxidation Additives Additives (e.g., Glycine, Sulfite) Thiosulfate_stable Stable Thiosulfate Additives->Thiosulfate_stable Stabilize Alternative_Catalysts Alternative Catalysts (Ni, Co) Alternative_Catalysts->Thiosulfate_stable Reduce Oxidation Potential

Caption: Key pathways in thiosulfate leaching and strategies for reducing consumption.

Experimental_Workflow start Start: Ore Sample ore_prep 1. Ore Preparation (Grinding) start->ore_prep pulp_prep 2. Pulp Preparation ore_prep->pulp_prep leaching 3. Leaching (Add Reagents, Control pH, Temp, Agitation) pulp_prep->leaching sampling 4. Periodic Sampling leaching->sampling analysis 5. Sample Analysis (AAS/ICP, Titration) sampling->analysis data_analysis 6. Data Analysis (Recovery, Consumption) analysis->data_analysis end End: Optimized Process data_analysis->end

Caption: A typical experimental workflow for thiosulfate leaching studies.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions High_Consumption High Thiosulfate Consumption Cause1 High [Cu²⁺] or O₂ High_Consumption->Cause1 Cause2 Incorrect pH High_Consumption->Cause2 Cause3 High Temperature High_Consumption->Cause3 Cause4 Presence of Sulfide Minerals High_Consumption->Cause4 Solution1 Optimize Reagent Concentrations Cause1->Solution1 Solution5 Consider Alternative Catalysts Cause1->Solution5 Solution2 Adjust and Control pH (9-10) Cause2->Solution2 Solution3 Lower Leaching Temperature Cause3->Solution3 Solution4 Use Additives (e.g., Glycine) Cause4->Solution4

Caption: Troubleshooting logic for addressing high thiosulfate consumption.

References

Technical Support Center: Ammonium Thiosulfate (ATS) as a Slow-Release Fertilizer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the slow-release properties of ammonium thiosulfate (ATS) as a fertilizer.

Frequently Asked Questions (FAQs)

1. What are the basic slow-release properties of this compound (ATS)?

This compound (ATS) is a liquid fertilizer with a typical analysis of 12-0-0-26S, meaning it contains 12% nitrogen and 26% sulfur.[1] Its slow-release characteristics are primarily associated with the sulfur component. The sulfur in ATS is in the thiosulfate (S₂O₃²⁻) form, which is not directly available for plant uptake.[2][3] Through microbial and chemical processes in the soil, thiosulfate is first converted to tetrathionate (S₄O₆²⁻) and then oxidizes to sulfate (SO₄²⁻), the form of sulfur that plants can absorb.[2][4] This conversion process provides a gradual release of sulfate to the soil solution.

2. How long does it take for the sulfur in ATS to become plant-available?

The conversion of thiosulfate to plant-available sulfate can take from one to several weeks. The rate of this conversion is influenced by several factors, most notably soil temperature and moisture. In warm, moist soils, the process is faster, with approximately half of the thiosulfate becoming plant-available within about a week.

3. Does ATS also exhibit slow-release properties for its nitrogen component?

While primarily known for its slow-release sulfur, ATS can also influence nitrogen availability. It has been shown to have nitrification-inhibiting properties, slowing the microbial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻). This can reduce the potential for nitrate leaching and denitrification, keeping nitrogen in the more stable ammonium form for a longer period. ATS has also been documented to inhibit urease, the enzyme that breaks down urea into ammonia gas, which can reduce nitrogen loss through volatilization when co-applied with urea-containing fertilizers. However, its inhibitory effects are generally not as potent or consistent as dedicated nitrification and urease inhibitors.

4. What are the main factors that influence the nutrient release rate of ATS?

The key factors influencing the rate of nutrient release from ATS are:

  • Soil Temperature: Higher soil temperatures accelerate the microbial and chemical processes that convert thiosulfate to sulfate.

  • Soil Moisture: Adequate soil moisture is necessary for the microbial activity that drives the oxidation of thiosulfate.

  • Soil pH: Soil pH can affect the microbial populations involved in sulfur and nitrogen cycling.

  • Soil Type and Organic Matter: The composition of the soil, including its texture and organic matter content, can influence microbial communities and water holding capacity, thereby affecting ATS breakdown.

Troubleshooting Guide

Issue 1: Slower-than-expected sulfur release and signs of sulfur deficiency in plants.

  • Question: My experiment is showing signs of sulfur deficiency (e.g., yellowing of younger leaves) even after applying ATS. What could be the cause?

  • Answer:

    • Low Soil Temperature: As illustrated in the data table below, the conversion of thiosulfate to sulfate is significantly slower at lower soil temperatures. If your experiments are conducted in cool soil conditions (e.g., early spring), the release of plant-available sulfate will be delayed.

    • Dry Soil Conditions: Insufficient soil moisture can limit the microbial activity required for thiosulfate oxidation. Ensure your experimental setup maintains adequate soil moisture.

    • Soil pH: Extreme soil pH levels can inhibit the activity of sulfur-oxidizing bacteria. Check the pH of your soil medium and adjust if necessary.

    • Leaching: Although ATS has slow-release properties, the intermediate products (thiosulfate and tetrathionate) and the final product (sulfate) are mobile in the soil and can be lost to leaching, especially in sandy soils with heavy rainfall or irrigation.

Issue 2: Evidence of phytotoxicity, such as poor seed germination or root damage.

  • Question: I've observed reduced seed germination and/or root browning in my ATS-treated pots. What could be causing this?

  • Answer:

    • Direct Seed Contact: this compound should not be placed in direct contact with seeds (in-furrow application). The concentration of salts and the potential for ammonia release can be damaging to germinating seeds and young seedlings.

    • High Application Rate: Excessive application rates of ATS, especially in localized bands, can lead to high concentrations of ammonia and salts, causing phytotoxicity. Review your application rates and methods. For sensitive plants, consider broadcasting and incorporating ATS rather than banding it near the roots.

    • Ammonia Toxicity: The ammonium in ATS can be converted to ammonia gas, especially in alkaline soils, which is toxic to plant cells.

Issue 3: Inconsistent results when tank-mixing ATS with other chemicals, such as herbicides.

  • Question: I'm seeing reduced efficacy of my herbicide when I tank-mix it with ATS. Why is this happening?

  • Answer:

    • Physical Incompatibility: ATS can be physically incompatible with some herbicide formulations, leading to the formation of precipitates that can clog spray nozzles and result in uneven application. It is generally recommended to keep the proportion of ATS in a tank mix below 10% of the total solution volume.

    • Chemical Antagonism: ATS can reduce the effectiveness of certain herbicides, such as glyphosate. This can be due to the thiosulfate ions interfering with the herbicide's activity or by altering the pH of the spray solution.

    • pH Alteration: The addition of ATS can increase the pH of the spray solution, which may affect the stability and absorption of some herbicides.

    • Recommendation: Always perform a jar test to check for physical compatibility before mixing a new combination of ATS and other chemicals. If possible, consult herbicide labels or compatibility charts for known interactions.

Issue 4: Unexpected changes in soil pH after ATS application.

  • Question: I've noticed a significant drop in the pH of my soil after applying ATS. Is this expected?

  • Answer:

    • Acidification Potential: Yes, the application of ATS can lead to a decrease in soil pH over time. This is due to two main processes: the oxidation of the sulfur component to sulfuric acid and the nitrification of the ammonium component, which releases hydrogen ions. This acidifying effect can be beneficial in alkaline soils, as it can help to increase the availability of micronutrients like iron and zinc. However, in already acidic soils, further acidification can be detrimental. It is advisable to monitor soil pH throughout your experiment.

Data Presentation

Table 1: Effect of Soil Temperature on the Oxidation of Thiosulfate to Sulfate

Soil TemperatureTime for Complete OxidationObservations
25°C (77°F)1-2 weeksRapid conversion of thiosulfate to sulfate.
15°C (59°F)2-3 weeksSlower, but nearly complete oxidation.
5°C (41°F)> 4 weeksSignificantly slower oxidation, with potential for temporary sulfur immobilization in some soil types.

Experimental Protocols

Protocol 1: Determination of Nutrient Release Rate in Water

This protocol is adapted from standard methods for evaluating slow-release fertilizers.

Objective: To determine the rate of nitrogen and sulfur release from ATS in an aqueous solution over time.

Materials:

  • This compound (ATS) solution

  • Deionized water

  • Incubator or water bath set to a constant temperature (e.g., 25°C)

  • Sealed containers (e.g., flasks with stoppers)

  • Analytical equipment for measuring ammonium and sulfate concentrations (e.g., ion chromatograph, spectrophotometer)

Procedure:

  • Prepare a stock solution of ATS in deionized water of a known concentration.

  • Dispense a known volume of the ATS stock solution into a series of sealed containers.

  • Place the containers in an incubator or water bath at a constant temperature.

  • At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), remove a container for analysis.

  • Analyze the concentration of ammonium and sulfate in the solution.

  • Plot the cumulative release of ammonium and sulfate as a percentage of the total applied amount over time.

Protocol 2: Soil Column Leaching Experiment

This protocol is based on established methods for assessing nutrient leaching in soil.

Objective: To evaluate the mobility and release of nitrogen and sulfur from ATS in a soil column under simulated rainfall.

Materials:

  • Soil columns (e.g., glass or PVC, approximately 30 cm in length)

  • Sieved soil with known physical and chemical properties

  • This compound (ATS) solution

  • Simulated rainwater solution (e.g., 0.01M CaCl₂)

  • Peristaltic pump or other device for applying simulated rain

  • Collection vessels for leachate

  • Equipment for extracting and analyzing ammonium, nitrate, and sulfate from soil and water samples.

Procedure:

  • Pack the soil columns uniformly with the prepared soil to a consistent bulk density.

  • Saturate the soil columns with the simulated rainwater solution and allow them to drain.

  • Apply a known amount of ATS solution evenly to the surface of the soil columns.

  • Apply simulated rainwater at a constant rate for a specified duration (e.g., simulating a rainfall event).

  • Collect the leachate that drains from the bottom of the columns at regular intervals.

  • At the end of the experiment, section the soil columns into segments (e.g., every 5 cm).

  • Analyze the leachate and each soil segment for ammonium, nitrate, and sulfate concentrations.

  • Calculate the mass balance of nitrogen and sulfur to determine the extent of leaching and retention in the soil profile.

Visualizations

ATS_Breakdown_Pathway cluster_soil Soil Environment ATS This compound ((NH₄)₂S₂O₃) Tetrathionate Tetrathionate (S₄O₆²⁻) ATS->Tetrathionate Microbial & Chemical Oxidation Ammonium Ammonium (NH₄⁺) ATS->Ammonium Sulfate Sulfate (SO₄²⁻) Tetrathionate->Sulfate Microbial Oxidation Plant_Uptake_S Plant Uptake Sulfate->Plant_Uptake_S Plant_Uptake_N Plant Uptake Ammonium->Plant_Uptake_N Nitrification Nitrate (NO₃⁻) Ammonium->Nitrification Nitrification Nitrification->Plant_Uptake_N

Caption: Chemical transformation pathway of this compound in the soil.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Soil_Prep Soil Preparation (Sieving, Characterization) Column_Packing Soil Column Packing Soil_Prep->Column_Packing Application Apply ATS to Soil Surface Column_Packing->Application ATS_Solution Prepare ATS Solution ATS_Solution->Application Leaching Simulated Rainfall Application Application->Leaching Collection Collect Leachate Samples Leaching->Collection Soil_Sectioning Section Soil Columns Leaching->Soil_Sectioning Extraction Extract Nutrients from Soil and Leachate Collection->Extraction Soil_Sectioning->Extraction Measurement Measure N and S Concentrations (IC, Spectrophotometry) Extraction->Measurement Data_Analysis Data Analysis and Mass Balance Calculation Measurement->Data_Analysis Conclusion Draw Conclusions on Release and Mobility Data_Analysis->Conclusion

Caption: Workflow for a soil column leaching experiment with ATS.

References

Mitigating the interference of copper in gold recovery from PCBs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the recovery of gold from printed circuit boards (PCBs). The high concentration of copper in PCBs often interferes with gold leaching processes, reducing efficiency and purity. This guide addresses common challenges and provides detailed experimental protocols to mitigate copper interference.

Frequently Asked Questions (FAQs)

Q1: Why is copper a problem in gold recovery from PCBs?

A1: Copper is a major component of PCBs and its presence can interfere with gold recovery in several ways:

  • Increased Reagent Consumption: Leaching agents intended for gold, such as cyanide and thiourea, also react with copper, leading to excessive consumption of expensive chemicals.[1][2]

  • Passivation: In some leaching systems, dissolved copper can re-precipitate onto the gold surface, forming a passivating layer that prevents further leaching.[1][3]

  • Complex Solution Chemistry: The presence of high concentrations of copper ions in the leaching solution can complicate the subsequent gold recovery steps, such as electrowinning or precipitation.[4]

  • Decomposition of Lixiviants: Copper can accelerate the decomposition of certain leaching agents, like thiourea, reducing their effectiveness for gold dissolution.

Q2: What is the general strategy to mitigate copper interference?

A2: The most common and effective strategy is a multi-stage hydrometallurgical process. This typically involves:

  • Pre-treatment/Dismantling: Mechanical separation of components from the PCB.

  • Base Metal Leaching: Selective leaching of copper and other base metals using acids or other reagents.

  • Precious Metal Leaching: Leaching of the remaining solid residue to recover gold and other precious metals.

This sequential approach ensures that the majority of the copper is removed before the gold leaching step, thereby improving the efficiency and selectivity of the overall process.

Q3: What are the common reagents used for selective copper leaching?

A3: Several reagents can be used for the selective removal of copper from PCBs:

  • Sulfuric Acid with Hydrogen Peroxide: A widely used mixture that effectively dissolves copper.

  • Nitric Acid: Can be used to leach copper, but its concentration needs to be controlled to avoid dissolving gold.

  • Ammoniacal Solutions: Solutions of ammonia and an oxidizing agent can selectively leach copper as a soluble amine complex.

  • Hydrochloric Acid with an Oxidant: This combination can also be employed for copper leaching.

Q4: Can I use cyanide for gold leaching even with copper present?

A4: While cyanide is a very effective lixiviant for gold, its use in the presence of high copper concentrations is problematic due to the formation of stable copper-cyanide complexes, which leads to high cyanide consumption. If cyanide is to be used, a preliminary copper leaching step is highly recommended to improve the economic viability and environmental footprint of the process.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Gold Recovery Copper Interference: High copper content is consuming the leaching agent or passivating the gold surface.Implement a pre-leaching step to remove copper using sulfuric acid and hydrogen peroxide or another suitable method.
Incomplete Liberation of Gold: Gold particles may be encapsulated within the PCB matrix.Ensure adequate grinding of the PCBs to a fine powder to expose the gold surfaces.
Incorrect Leaching Parameters: Suboptimal temperature, pH, or reagent concentrations.Optimize leaching conditions based on the specific lixiviant being used. Refer to the experimental protocols section.
High Reagent Consumption Reaction with Copper: The leaching agent is being consumed by the high concentration of copper in the PCBs.Perform a selective leaching of copper prior to gold extraction.
Decomposition of Lixiviant: Some lixiviants, like thiourea, are unstable in the presence of copper.Remove copper first. Consider using an alternative, more stable lixiviant if copper removal is incomplete.
Difficulty in Gold Precipitation/Recovery Complex Pregnant Solution: High concentrations of copper and other dissolved metals interfere with selective gold recovery.A two-step leaching process will result in a cleaner pregnant leach solution for gold, simplifying subsequent recovery steps.
Co-precipitation of Copper: Copper ions in the solution may co-precipitate with gold, reducing the purity of the final product.Improve the selectivity of the copper removal stage to minimize its concentration in the gold leaching solution.

Experimental Protocols

Protocol 1: Two-Stage Leaching with Sulfuric Acid/Hydrogen Peroxide and Thiosulfate

This protocol describes a common method to first remove copper and then leach gold using a less toxic thiosulfate solution.

Objective: To selectively recover copper and then gold from crushed PCBs.

Methodology:

  • Copper Leaching:

    • Place 10 g of crushed and ground PCB powder into a 250 mL beaker.

    • Add 100 mL of a 2 M sulfuric acid (H₂SO₄) solution.

    • Add 20 mL of 30% hydrogen peroxide (H₂O₂) to the solution.

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the slurry to separate the solid residue from the copper-rich leachate.

    • Wash the solid residue with deionized water and dry it.

  • Gold Leaching:

    • Transfer the dried solid residue to a clean 250 mL beaker.

    • Prepare a leaching solution containing 0.12 M sodium thiosulfate (Na₂S₂O₃), 0.2 M ammonium hydroxide (NH₄OH), and 20 mM copper sulfate (CuSO₄) as a catalyst.

    • Add 100 mL of the thiosulfate leaching solution to the solid residue.

    • Heat the mixture to 40°C and stir for 4 hours.

    • Filter the solution to separate the gold-bearing pregnant solution from the final solid waste.

Protocol 2: Nitric Acid Leaching for Base Metal Removal Followed by Aqua Regia for Gold

This protocol uses strong acids for a high recovery rate. Caution: Aqua regia is extremely corrosive and produces toxic fumes. This should only be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To achieve high recovery of gold through a two-step acid leaching process.

Methodology:

  • Base Metal Leaching:

    • Place 10 g of ground PCBs in a beaker.

    • Add 100 mL of 1.0 M nitric acid (HNO₃).

    • Stir the mixture for 1-2 hours at room temperature to dissolve copper and other base metals.

    • Filter, wash, and dry the solid residue.

  • Gold Leaching:

    • Place the dried residue in a beaker under a fume hood.

    • Prepare aqua regia by mixing hydrochloric acid (HCl) and nitric acid (HNO₃) in a 3:1 volume ratio. For example, 30 mL of HCl and 10 mL of HNO₃.

    • Carefully add the aqua regia to the solid residue.

    • Stir the mixture for 1-2 hours until the gold is dissolved.

    • The resulting solution contains dissolved gold as tetrachloroaurate(III) ([AuCl₄]⁻).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on copper and gold recovery from PCBs.

Table 1: Copper Leaching Efficiency with Different Reagents

Leaching ReagentConcentrationTemperature (°C)Time (h)Copper Recovery (%)Reference
H₂SO₄ + H₂O₂2 M H₂SO₄, 30% H₂O₂Ambient2-4~75
H₂SO₄ + H₂O₂2 M H₂SO₄, 0.2 M H₂O₂Ambient< 482
HNO₃1.0 MAmbient1-2>95
CuSO₄ + NaCl + H₂SO₄0.4 M CuSO₄, 4 M NaCl, 0.5 M H₂SO₄Ambient1>95

Table 2: Gold Leaching Efficiency Post-Copper Removal

Leaching ReagentConcentrationTemperature (°C)Time (h)Gold Recovery (%)Reference
Thiosulfate0.12 M Na₂S₂O₃, 0.2 M NH₄OH, 20 mM CuSO₄404~15
ThioureaNot specifiedAmbient1>90
H₂SO₄ + NaBr3 M H₂SO₄, 3 M NaBr70Not specifiedComplete
Aqua Regia3:1 HCl:HNO₃Ambient1-2>99

Visualizations

Experimental Workflow for Two-Stage Leaching

TwoStageLeaching PCBs Crushed PCBs CuLeaching Copper Leaching (e.g., H₂SO₄ + H₂O₂) PCBs->CuLeaching Filtration1 Filtration CuLeaching->Filtration1 CuSolution Copper-Rich Solution Filtration1->CuSolution Liquid SolidResidue Solid Residue (Au-enriched) Filtration1->SolidResidue Solid AuLeaching Gold Leaching (e.g., Thiosulfate) SolidResidue->AuLeaching Filtration2 Filtration AuLeaching->Filtration2 AuSolution Gold Pregnant Solution Filtration2->AuSolution Liquid FinalResidue Final Solid Waste Filtration2->FinalResidue Solid

Caption: Workflow for selective copper and gold recovery from PCBs.

Logical Relationship of Copper Interference

CopperInterference HighCu High Copper in PCBs DirectAuLeaching Direct Gold Leaching HighCu->DirectAuLeaching Leads to issues in ReagentConsumption Increased Reagent Consumption DirectAuLeaching->ReagentConsumption Passivation Gold Surface Passivation DirectAuLeaching->Passivation ComplexSolution Complex Pregnant Solution DirectAuLeaching->ComplexSolution LowRecovery Low Gold Recovery & Purity ReagentConsumption->LowRecovery Passivation->LowRecovery ComplexSolution->LowRecovery

Caption: The negative impact of copper on direct gold leaching.

References

Technical Support Center: Optimizing Ammonium Thiosulfate (ATS) as a Urease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ammonium thiosulfate (ATS) as a urease inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and consistency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (ATS) as a urease inhibitor?

A1: this compound (ATS) functions as an indirect urease inhibitor. Unlike inhibitors that bind directly to the active site of the urease enzyme, ATS's inhibitory effect is contingent on its interaction with soil components. In the soil environment, thiosulfate (S₂O₃²⁻) is oxidized to tetrathionate (S₄O₆²⁻). Tetrathionate is the primary active inhibitor that subsequently interacts with the sulfhydryl groups of the urease enzyme, leading to a reduction in its catalytic activity.[1] Additionally, this process can involve the release of iron (Fe²⁺) and manganese (Mn²⁺) ions in the soil, which can also contribute to urease inhibition.[1] It is important to note that ATS itself does not inhibit purified urease in the absence of soil.[1]

Q2: What are the key factors that influence the efficiency of ATS as a urease inhibitor?

A2: The effectiveness of ATS as a urease inhibitor is highly dependent on several soil properties and environmental conditions. These include:

  • Soil pH: The inhibitory effect of tetrathionate, the active form of the inhibitor derived from ATS, increases with higher soil pH.[2]

  • Soil Texture and Organic Matter: The efficiency of ATS can be influenced by the soil's clay and organic carbon content.[2] Higher organic matter can sometimes lead to the persistence of urease activity due to the protective mechanisms exerted by soil components on the enzyme.

  • Temperature: Temperature affects the rate of ATS conversion to its active inhibitory form and the overall urease activity. Studies have shown that the inhibitory effect of ATS can vary at different temperatures.

  • Application Method: Banding ATS with urea ammonium nitrate (UAN) solutions can concentrate the inhibitor in a smaller soil volume, potentially enhancing its effectiveness.

Q3: How does the performance of ATS compare to other urease inhibitors like NBPT?

A3: While ATS has demonstrated urease inhibitory properties, its performance is often reported as less consistent and potent compared to N-(n-butyl) thiophosphoric triamide (NBPT), a widely used urease inhibitor. Research has shown that the inhibition from ATS may not be as long-lasting as that from NBPT. However, ATS offers the dual benefit of being a source of both nitrogen and sulfur for plants.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected urease inhibition with ATS.

  • Possible Cause 1: Inappropriate Soil Conditions. The efficacy of ATS is highly soil-specific. Soils with low pH or high organic matter content may exhibit reduced ATS effectiveness.

    • Troubleshooting Tip: Characterize your soil's pH, organic matter content, and texture before initiating your experiment. Consider conducting a preliminary study with a range of ATS concentrations to determine the optimal dose for your specific soil type.

  • Possible Cause 2: Suboptimal ATS Concentration. The inhibitory effect of ATS is dose-dependent. Low concentrations may not be sufficient to achieve significant urease inhibition.

    • Troubleshooting Tip: Review the literature for effective ATS concentrations in similar soil types. It is often necessary to use a higher concentration of ATS compared to other more potent inhibitors like NBPT.

  • Possible Cause 3: Degradation of ATS or its active components. Thiosulfate and tetrathionate are susceptible to microbial degradation in the soil, which can reduce the duration of the inhibitory effect.

    • Troubleshooting Tip: The inhibitory effect of ATS is often moderate and short-term. For longer-term inhibition, a more stable inhibitor or repeated applications of ATS might be necessary.

Issue 2: Difficulty in replicating results from other studies.

  • Possible Cause 1: Differences in Experimental Protocols. Minor variations in experimental setup, such as incubation time, temperature, and moisture levels, can significantly impact the results.

    • Troubleshooting Tip: Adhere strictly to a detailed experimental protocol. Ensure that all environmental parameters are carefully controlled and monitored throughout the experiment.

  • Possible Cause 2: Variability in Soil Microbial Communities. The conversion of ATS to its active inhibitor and the degradation of the inhibitor are mediated by soil microorganisms. Differences in the microbial population between soil samples can lead to variability in results.

    • Troubleshooting Tip: Whenever possible, use a homogenized soil sample for your experiments to minimize variability. Acknowledging the inherent biological variability of soil is crucial when interpreting results.

Data Presentation

Table 1: Urease Inhibition Efficiency of this compound (ATS) under Different Conditions

Soil TypeATS Concentration (mg S-ATS/kg soil)Urease Activity Inhibition (%)Reference
Sandy Soil2570
Sandy Soil10088
Sandy-loam Soil2537
Sandy-loam Soil10068
Not SpecifiedIn mixture with UAN18-48

Experimental Protocols

Protocol 1: Determination of Soil Urease Activity with ATS Inhibition

This protocol is a generalized procedure for assessing the inhibitory effect of ATS on soil urease activity.

1. Materials:

  • Fresh soil samples, sieved (2 mm)

  • This compound (ATS) solution of desired concentrations

  • Urea solution (e.g., 1 M)

  • Potassium chloride (KCl) solution (e.g., 2 M)

  • Reagents for ammonia quantification (e.g., Berthelot reaction reagents)

  • Incubator

  • Spectrophotometer

  • Shaker

  • Centrifuge and centrifuge tubes

  • Standard laboratory glassware

2. Procedure:

  • Soil Preparation: Weigh a specific amount of fresh, sieved soil (e.g., 5 g) into incubation flasks.

  • Treatment Application:

    • Control Group: Add a specific volume of deionized water to the soil.

    • ATS Treatment Group(s): Add the same volume of the respective ATS solution(s) to the soil.

    • Gently mix the contents of each flask to ensure even distribution.

  • Pre-incubation (optional): Pre-incubate the treated soil samples for a defined period (e.g., 24 hours) at a controlled temperature to allow for the conversion of ATS to its active form.

  • Urea Hydrolysis: Add a specific volume of urea solution to each flask to initiate the urease reaction.

  • Incubation: Incubate all flasks at a constant temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 2-4 hours). The incubation time should be optimized to ensure measurable ammonia production without substrate depletion.

  • Extraction: Stop the reaction by adding a sufficient volume of KCl solution to each flask. Shake the flasks for a set time (e.g., 30 minutes) to extract the ammonium.

  • Ammonia Quantification:

    • Centrifuge the soil suspensions to obtain a clear supernatant.

    • Analyze the ammonium concentration in the supernatant using a suitable colorimetric method, such as the Berthelot reaction, with a spectrophotometer.

  • Calculation of Urease Inhibition:

    • Calculate the amount of ammonium produced in both control and ATS-treated samples.

    • Determine the percentage of urease inhibition using the following formula:

Mandatory Visualizations

Urease_Inhibition_Pathway cluster_soil Soil Environment cluster_enzyme Urease Enzyme ATS This compound (NH₄)₂S₂O₃ Thiosulfate Thiosulfate (S₂O₃²⁻) ATS->Thiosulfate Dissociation Tetrathionate Tetrathionate (S₄O₆²⁻) (Primary Inhibitor) Thiosulfate->Tetrathionate Oxidation Fe_Mn_reduced Fe²⁺ / Mn²⁺ (Contributing Inhibitors) Thiosulfate->Fe_Mn_reduced Urease Urease (Active) Tetrathionate->Urease Inhibits Soil_Microbes Soil Microorganisms & Oxidizing Agents Soil_Microbes->Tetrathionate Fe_Mn Fe³⁺ / Mn⁴⁺ Fe_Mn->Fe_Mn_reduced Reduction Fe_Mn_reduced->Urease Inhibits Urease_Inactive Urease (Inactive) Ammonia Ammonia (NH₃) + Carbon Dioxide (CO₂) Urease->Ammonia Hydrolysis Urea Urea Urea->Urease

Caption: Indirect inhibition of urease by this compound in the soil environment.

Experimental_Workflow start Start soil_prep Soil Sample Preparation (Sieving) start->soil_prep treatment_app Application of ATS and Control Solutions soil_prep->treatment_app incubation Incubation (Controlled Temperature) treatment_app->incubation urea_add Addition of Urea Solution incubation->urea_add hydrolysis Urea Hydrolysis urea_add->hydrolysis extraction Ammonium Extraction with KCl hydrolysis->extraction quantification Ammonia Quantification (e.g., Berthelot Reaction) extraction->quantification analysis Data Analysis: % Urease Inhibition quantification->analysis end End analysis->end

Caption: Standard experimental workflow for evaluating ATS urease inhibitory activity.

References

Validation & Comparative

A Comparative Guide to Ammonium Thiosulfate and Sodium Thiosulfate for Gold Leaching

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and environmentally benign gold extraction methods has led to extensive research into alternatives to traditional cyanidation. Thiosulfate leaching has emerged as a promising candidate, with ammonium thiosulfate and sodium thiosulfate being two of the most commonly investigated lixiviants. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.

Performance Comparison: Leaching Efficiency and Reagent Consumption

Experimental evidence suggests a trade-off between the rate of gold extraction and the consumption of the thiosulfate reagent when comparing ammonium and sodium salts.

Studies have shown that this compound can achieve higher gold leaching rates compared to sodium thiosulfate under similar molar concentrations. This is often attributed to the role of the ammonium ion in the leaching process. Conversely, sodium thiosulfate has been observed to exhibit lower thiosulfate consumption, a critical factor in the economic viability of the process.

Table 1: Comparison of Gold Leaching Performance

ParameterThis compoundSodium ThiosulfateKey Observations
Gold Leaching Rate Generally HigherGenerally LowerAmmonium ions are thought to enhance the gold dissolution kinetics.
Thiosulfate Consumption HigherLowerThe stability of the thiosulfate ion can be greater in the presence of sodium cations.
Optimal pH Range 8 - 108 - 10Both systems operate in a similar alkaline pH range to ensure the stability of the thiosulfate complex.
Typical Temperature 25 - 60°C25 - 60°CLeaching rates for both systems are temperature-dependent.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are representative methodologies for evaluating gold leaching performance using both ammonium and sodium thiosulfate.

Experimental Protocol 1: Batch Leaching in a Stirred Reactor

This protocol is designed to assess the overall gold extraction and reagent consumption over a set period.

  • Ore Preparation: A representative sample of gold-bearing ore is crushed and ground to a specific particle size (e.g., 80% passing 75 μm).

  • Leach Solution Preparation:

    • This compound Lixiviant: Prepare a solution containing a specific concentration of this compound (e.g., 0.1 M), copper sulfate (e.g., 15 mM) as a catalyst, and ammonia to adjust the pH to the desired level (e.g., 9.5).

    • Sodium Thiosulfate Lixiviant: Prepare a solution with the same molar concentrations of sodium thiosulfate, copper sulfate, and ammonia as the this compound lixiviant.

  • Leaching Procedure:

    • A known mass of the prepared ore is added to a baffled reactor vessel to create a slurry of a specific pulp density (e.g., 40% w/v).

    • The prepared lixiviant is added to the reactor.

    • The slurry is agitated at a constant speed (e.g., 400 rpm) and maintained at a constant temperature (e.g., 25°C) for the duration of the experiment (e.g., 24 hours).

    • Samples of the leach solution are collected at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Analysis:

    • The collected solution samples are filtered and analyzed for gold concentration using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • The concentration of thiosulfate in the solution is determined by titration to calculate reagent consumption.

    • The final solid residue is also analyzed for remaining gold content to calculate the overall extraction efficiency.

Experimental Protocol 2: Electrochemical Leaching Rate Measurement

This method utilizes a rotating electrochemical quartz crystal microbalance (REQCM) to provide real-time data on the rate of gold dissolution.

  • Electrode Preparation: A gold-coated quartz crystal is used as the working electrode.

  • Electrochemical Cell Setup: The gold electrode is placed in an electrochemical cell containing the prepared ammonium or sodium thiosulfate lixiviant. A reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) complete the three-electrode setup.

  • Leaching Rate Measurement:

    • The gold electrode is rotated at a constant speed to ensure consistent mass transport.

    • The frequency of the quartz crystal is monitored in real-time. Changes in frequency are directly proportional to changes in the mass of the gold electrode, allowing for the calculation of the instantaneous leaching rate.

    • The experiment is conducted under controlled temperature and pH.

Chemical Pathways and Mechanisms

The fundamental chemistry of gold leaching in thiosulfate solutions involves the oxidation of metallic gold (Au) to form a stable gold(I)-thiosulfate complex, Au(S₂O₃)₂³⁻. The process is catalyzed by the presence of copper(II) ions, which are stabilized in the alkaline solution by ammonia, forming the cupric tetraammine complex, Cu(NH₃)₄²⁺.

The primary difference in the mechanism between the ammonium and sodium thiosulfate systems lies in the influence of the cation on the overall reaction kinetics and stability of the reactants.

GoldLeachingPathway cluster_reaction Leaching Reactions Au Gold (Au) Oxidation Gold Oxidation Au->Oxidation Oxidized by Cu(NH₃)₄²⁺ S2O3 Thiosulfate (S₂O₃²⁻) Complexation Complex Formation S2O3->Complexation CuNH3 Cupric Ammine (Cu(NH₃)₄²⁺) CuNH3->Oxidation NH3 Ammonia (NH₃) O2 Oxygen (O₂) Oxidation->Complexation Au⁺ Au_S2O3 Gold Thiosulfate Complex (Au(S₂O₃)₂³⁻) Complexation->Au_S2O3

Caption: General chemical pathway for gold leaching in a copper-ammonia-thiosulfate system.

The ammonium ion (NH₄⁺) is believed to participate in the formation of ion pairs with the thiosulfate anion, which may influence the rate of the gold oxidation and complexation steps. In contrast, the sodium ion (Na⁺) is considered to be more of a spectator ion, having less of a direct impact on the reaction mechanism.

ExperimentalWorkflow cluster_prep Preparation cluster_leaching Leaching cluster_analysis Analysis cluster_results Results OrePrep Ore Crushing & Grinding BatchLeach Batch Reactor Leaching OrePrep->BatchLeach LixiviantPrep Lixiviant Preparation (Ammonium or Sodium Thiosulfate) LixiviantPrep->BatchLeach Sampling Periodic Sampling BatchLeach->Sampling ResidueAnalysis Residue Analysis BatchLeach->ResidueAnalysis AAS_ICP Gold Analysis (AAS/ICP-MS) Sampling->AAS_ICP Titration Thiosulfate Analysis (Titration) Sampling->Titration LeachRate Leaching Rate Calculation AAS_ICP->LeachRate Consumption Reagent Consumption Calculation Titration->Consumption Efficiency Extraction Efficiency Calculation ResidueAnalysis->Efficiency

Caption: A typical experimental workflow for comparing thiosulfate leaching agents.

Conclusion

The choice between this compound and sodium thiosulfate for gold leaching is not straightforward and depends on the specific priorities of the research or industrial application.

  • This compound may be preferred when a higher leaching rate is the primary objective, potentially reducing the required residence time in the leaching circuit.

  • Sodium thiosulfate presents an advantage in terms of lower reagent consumption, which can significantly impact the overall process economics.

Further research is warranted to optimize the leaching conditions for both systems, potentially mitigating the drawbacks of each. For instance, additives could be explored to reduce thiosulfate consumption in the ammonium system, or catalysts could be developed to enhance the leaching kinetics in the sodium system. Ultimately, a thorough economic and technical evaluation based on the specific ore characteristics is necessary to make an informed decision.

A Comparative Analysis of Ammonium Thiosulfate and Cyanide for Silver Extraction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of two primary lixiviants in silver hydrometallurgy, comparing their efficacy, environmental impact, and operational parameters.

The extraction of silver from its ores has historically been dominated by cyanidation, a process valued for its efficiency and cost-effectiveness. However, the high toxicity of cyanide and the increasing prevalence of complex and refractory ores have spurred research into alternative lixiviants. Among these, ammonium thiosulfate has emerged as a promising, non-toxic alternative. This guide provides a detailed comparative analysis of this compound and cyanide for silver extraction, supported by experimental data and protocols to aid researchers and scientists in making informed decisions.

Performance Comparison: this compound vs. Cyanide

The choice between this compound and cyanide leaching depends on various factors, including the specific mineralogy of the ore, desired recovery rates, and environmental regulations.

ParameterThis compoundCyanideKey Considerations
Silver Recovery Can achieve high recovery rates, in some cases exceeding 90%.[1]Generally high and well-established recovery rates, often above 90%.[1]Ore mineralogy plays a crucial role. Thiosulfate can be more effective for certain refractory ores.
Leaching Kinetics Generally slower than cyanidation but can be enhanced with catalysts like copper ions.[2][3]Faster leaching kinetics under optimal conditions.The presence of copper (II) ions is crucial for the thiosulfate process to act as an oxidant.[4]
Reagent Stability Less stable; prone to oxidation and decomposition, which can increase consumption.Relatively stable under alkaline conditions.Thiosulfate decomposition can lead to the formation of polythionates, impacting efficiency.
Toxicity Relatively non-toxic and environmentally benign.Highly toxic to humans and wildlife, requiring stringent safety and environmental protocols.The low toxicity of thiosulfate is a significant advantage, especially in jurisdictions with strict environmental laws.
pH Sensitivity Highly sensitive to pH, typically requiring alkaline conditions (pH 9-10) for optimal performance.Effective in a stable alkaline pH range, typically 10-11, to prevent the formation of toxic hydrogen cyanide gas.Precise pH control is critical for both processes to ensure efficiency and safety.
Reagent Cost Can be more expensive than cyanide, and consumption rates can be higher.Relatively low cost.The overall economic viability of thiosulfate leaching depends on reagent consumption and the value of the recovered silver.
Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results in leaching studies.

1. Sample Preparation:

  • Objective: To prepare a representative ore sample with a consistent particle size for leaching experiments.

  • Protocol:

    • Crush and grind the silver-bearing ore to a fine powder. A typical target particle size is -200 to +270 mesh (53–74 μm).

    • Homogenize the powdered sample to ensure uniformity.

    • Characterize the sample for its elemental composition (including silver and gold content) and mineralogy using techniques like Atomic Absorption Spectrometry (AAS) and X-ray Diffraction (XRD).

2. Leaching Experiments:

  • Objective: To determine the silver extraction efficiency under various conditions for both lixiviants.

  • Protocol for Cyanide Leaching:

    • Prepare a leaching solution with a specific sodium cyanide (NaCN) concentration (e.g., 5 × 10⁻² to 5.1 × 10⁻³ M).

    • Adjust the pH of the solution to between 10 and 11 using a suitable alkali like sodium hydroxide (NaOH).

    • Conduct the leaching in a stirred reactor at a constant temperature (e.g., 288 to 333 K) and stirring speed (e.g., 750 rpm).

    • Maintain a fixed solid-to-liquid ratio (e.g., 40 g/L).

    • Collect solution samples at regular intervals to analyze for dissolved silver content using AAS.

  • Protocol for this compound Leaching:

    • Prepare a leaching solution containing this compound ((NH₄)₂S₂O₃) at a specific concentration (e.g., 0.2 to 2.4 M).

    • Add a catalyst, typically copper sulfate (CuSO₄), to the solution.

    • Adjust the pH to between 9 and 10.

    • Perform the leaching in a stirred reactor at a controlled temperature (e.g., 288 to 333 K) and stirring speed.

    • Maintain a constant solid-to-liquid ratio.

    • Periodically sample the solution to determine the concentration of dissolved silver.

Chemical Reactions and Mechanisms

The underlying chemical reactions dictate the efficiency and byproducts of each extraction process.

Cyanidation:

In the presence of oxygen, cyanide ions (CN⁻) react with metallic silver (Ag) to form a stable, soluble silver-cyanide complex (

[Ag(CN)2][Ag(CN)₂]⁻[Ag(CN)2​]−
).

This compound Leaching:

This process involves the oxidation of silver, typically by cupric ions (

[Cu(NH3)4]2+[Cu(NH₃)₄]^{2+}[Cu(NH3​)4​]2+
), followed by the complexation of the resulting silver ions with thiosulfate ions (
S2O32S₂O₃^{2-}S2​O32−​
) to form a soluble silver-thiosulfate complex (
[Ag(S2O3)2]3[Ag(S₂O₃)₂]^{3-}[Ag(S2​O3​)2​]3−
).

Visualizing the Processes

Diagrams illustrating the core workflows and chemical pathways provide a clearer understanding of the comparative chemistries.

SilverExtractionWorkflows cluster_Cyanide Cyanide Leaching Workflow cluster_Thiosulfate This compound Leaching Workflow Ore_C Silver Ore Crushing_C Crushing & Grinding Ore_C->Crushing_C Leaching_C Cyanide Leaching (NaCN, O2, pH 10-11) Crushing_C->Leaching_C SL_Separation_C Solid-Liquid Separation Leaching_C->SL_Separation_C Pregnant_Solution_C Pregnant Leach Solution ([Ag(CN)2]⁻) SL_Separation_C->Pregnant_Solution_C Tailings_C Tailings SL_Separation_C->Tailings_C Silver_Recovery_C Silver Recovery (e.g., Merrill-Crowe) Pregnant_Solution_C->Silver_Recovery_C Silver_Bullion_C Silver Bullion Silver_Recovery_C->Silver_Bullion_C Detoxification_C Cyanide Detoxification Tailings_C->Detoxification_C Disposal_C Tailings Disposal Detoxification_C->Disposal_C Ore_T Silver Ore Crushing_T Crushing & Grinding Ore_T->Crushing_T Leaching_T Thiosulfate Leaching ((NH4)2S2O3, Cu²⁺, pH 9-10) Crushing_T->Leaching_T SL_Separation_T Solid-Liquid Separation Leaching_T->SL_Separation_T Pregnant_Solution_T Pregnant Leach Solution ([Ag(S2O3)2]³⁻) SL_Separation_T->Pregnant_Solution_T Tailings_T Tailings SL_Separation_T->Tailings_T Silver_Recovery_T Silver Recovery (e.g., Resin-in-Pulp) Pregnant_Solution_T->Silver_Recovery_T Silver_Bullion_T Silver Bullion Silver_Recovery_T->Silver_Bullion_T Reagent_Recovery_T Reagent Recovery/Treatment Tailings_T->Reagent_Recovery_T Disposal_T Tailings Disposal Reagent_Recovery_T->Disposal_T

Caption: Comparative workflows of silver extraction.

ChemicalPathways cluster_CyanideReaction Cyanide Leaching Chemistry cluster_ThiosulfateReaction This compound Leaching Chemistry Ag_C Ag (Silver) AgCN2_C [Ag(CN)₂]⁻ (Soluble Complex) Ag_C->AgCN2_C O2_C O₂ (Oxygen) O2_C->AgCN2_C CN_C CN⁻ (Cyanide) CN_C->AgCN2_C Ag_T Ag (Silver) Ag_plus Ag⁺ Ag_T->Ag_plus Oxidation CuNH3_T [Cu(NH₃)₄]²⁺ (Oxidant) CuNH3_T->Ag_plus S2O3_T S₂O₃²⁻ (Thiosulfate) AgS2O3_T [Ag(S₂O₃)₂]³⁻ (Soluble Complex) S2O3_T->AgS2O3_T Ag_plus->AgS2O3_T Complexation

Caption: Chemical pathways for silver dissolution.

Conclusion

The selection of a lixiviant for silver extraction is a multifaceted decision. While cyanidation remains a robust and economical method, its significant environmental and health risks are undeniable. This compound presents a viable, less toxic alternative, particularly for ores that are not amenable to traditional cyanidation. Although challenges such as higher reagent consumption and process complexity exist with thiosulfate, ongoing research is focused on optimizing these parameters. Ultimately, the optimal choice will depend on a thorough techno-economic evaluation and consideration of the specific environmental and regulatory context of a given mining operation.

References

A Comparative Analysis of Ammonium Thiosulfate and Dicyandiamide as Nitrification Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient use of nitrogen fertilizers is a cornerstone of modern agriculture. However, the rapid conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) through nitrification can lead to significant nitrogen loss via leaching and denitrification, posing both economic and environmental challenges. Nitrification inhibitors are chemical compounds designed to slow this conversion, thereby enhancing nitrogen use efficiency. This guide provides an in-depth comparison of two such inhibitors: Ammonium Thiosulfate (ATS) and Dicyandiamide (DCD).

Executive Summary

Both this compound (ATS) and Dicyandiamide (DCD) have demonstrated efficacy in inhibiting nitrification in soils, though their performance can vary depending on soil type, temperature, and application rates.[1][2] Generally, studies indicate that DCD provides a more potent and prolonged inhibitory effect on nitrification compared to ATS.[3][4][5] While ATS can be an effective nitrification inhibitor, particularly at higher application rates, its primary role is often as a sulfur fertilizer. DCD, on the other hand, is a dedicated nitrification inhibitor that has been extensively studied and utilized for this purpose.

Mechanism of Action

Nitrification is a two-step process carried out by distinct groups of microorganisms. The first and rate-limiting step is the oxidation of ammonium (NH₄⁺) to nitrite (NO₂⁻), primarily by ammonia-oxidizing bacteria (AOB) and archaea (AOA). The second step is the oxidation of nitrite to nitrate (NO₃⁻) by nitrite-oxidizing bacteria (NOB). Both ATS and DCD primarily target the first step of this process.

Dicyandiamide (DCD): DCD acts as a specific inhibitor of the ammonia monooxygenase (AMO) enzyme, which is crucial for the initial oxidation of ammonium. By deactivating AMO, DCD effectively blocks the conversion of ammonium to nitrite, thereby slowing down the entire nitrification process.

This compound (ATS): The inhibitory mechanism of ATS is less direct. When applied to soil, thiosulfate is oxidized to intermediate sulfur compounds, such as tetrathionate. It is believed that these intermediate products, rather than thiosulfate itself, exert a toxic effect on the nitrifying organisms, particularly the ammonia oxidizers. Some studies suggest that ATS may also inhibit the second step of nitrification, the oxidation of nitrite to nitrate, which can sometimes lead to a temporary accumulation of nitrite in the soil.

Comparative Efficacy: A Review of Experimental Data

Numerous incubation and field studies have been conducted to evaluate and compare the effectiveness of ATS and DCD as nitrification inhibitors. The following tables summarize key quantitative data from these experiments.

Table 1: Comparative Nitrification Inhibition and Nitrogen Transformation
InhibitorNitrification Inhibition (%)Delay in Nitrification ProcessImpact on NH₄⁺-N DisappearanceImpact on NO₂⁻-N ProductionApparent N Recovery Increase (%)Soil TypeReference
DCD 72.630 daysPrevented by 63.0%Suppressed by 97.41%55.2Latosolic red soil
Thiosulfate 33.110 daysPrevented by 13.6%Increased by 14.6%4.8Latosolic red soil
ATS (High Rate) 75Day 14 to 63---Tujunga loamy sand
ATS (High Rate) 40Day 42 to 70---Sable silt loam
DCD Comparable to high rates of ATS----Tujunga loamy sand & Sable silt loam

Note: The study on latosolic red soil used potassium thiosulfate, which is expected to have a similar inhibitory effect to this compound due to the thiosulfate anion.

Table 2: Effect of Inhibitors on Ammonia-Oxidizing Bacteria (AOB)
InhibitorEffect on AOB amoA Gene Copy NumbersReference
DCD Significant inhibition, stronger than thiosulfate
Thiosulfate Significant inhibition

Experimental Protocols

The following sections detail the methodologies employed in key comparative studies.

Study 1: Comparison in a Latosolic Red Soil (Incubation Experiment)
  • Objective: To compare the effects of DCD and potassium thiosulfate (K₂S₂O₃) on nitrogen transformations.

  • Soil: Latosolic red soil.

  • Treatments:

    • Control (CK)

    • Nitrogen (N) as urea

    • N + DCD

    • N + K₂S₂O₃

  • Incubation: Soil samples were incubated for 50 days.

  • Analysis: Concentrations of mineral nitrogen (NH₄⁺-N, NO₂⁻-N, NO₃⁻-N) were determined periodically. The abundance of the amoA gene of ammonia-oxidizing bacteria (AOB) was estimated using qPCR after 10 days of incubation.

Study 2: Evaluation of ATS and KTS in Three Soil Types (Incubation Experiment)
  • Objective: To evaluate the effectiveness of this compound (ATS) and potassium thiosulfate (KTS) to inhibit nitrification.

  • Soils:

    • Marvyn loamy sand

    • Tujunga loamy sand

    • Sable silt loam

  • Treatments:

    • Untreated control

    • Urea

    • Urea + Ammonium Sulfate

    • Urea + Dicyandiamide (DCD)

    • Urea + two rates of ATS

    • Urea + two rates of KTS

  • Incubation: Two runs of a 10-week incubation experiment were performed.

  • Analysis: Soil ammonium-N (NH₄⁺-N), nitrite-N (NO₂⁻-N), and nitrate-N (NO₃⁻-N) concentrations were measured.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the nitrification pathway and the experimental workflow of a typical soil incubation study.

Nitrification_Pathway cluster_nitrification Nitrification Process cluster_inhibitors Inhibitor Action Ammonium Ammonium (NH₄⁺) Nitrite Nitrite (NO₂⁻) Ammonium->Nitrite Ammonia-Oxidizing Bacteria & Archaea (AOB/AOA) Enzyme: Ammonia Monooxygenase (AMO) Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate Nitrite-Oxidizing Bacteria (NOB) DCD Dicyandiamide (DCD) DCD->Ammonium Inhibits AMO enzyme ATS This compound (ATS) (via oxidation products) ATS->Ammonium Inhibits AOB/AOA

Diagram 1: The Nitrification Pathway and Points of Inhibition by DCD and ATS.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Collection and Analysis soil_collection Soil Collection (e.g., Latosolic red soil) treatments Application of Treatments - Control - Nitrogen (Urea) - N + DCD - N + ATS soil_collection->treatments incubation Incubation (e.g., 50 days at constant temperature) treatments->incubation sampling Periodic Soil Sampling incubation->sampling n_analysis Mineral N Analysis (NH₄⁺, NO₂⁻, NO₃⁻) sampling->n_analysis qpcr qPCR Analysis (AOB amoA gene abundance) sampling->qpcr data_analysis Statistical Analysis and Comparison n_analysis->data_analysis qpcr->data_analysis

Diagram 2: A Generalized Experimental Workflow for Comparing Nitrification Inhibitors.

Conclusion

The decision to use ATS or DCD as a nitrification inhibitor depends on the specific agricultural context and objectives.

  • Dicyandiamide (DCD) is a potent and well-documented nitrification inhibitor that provides a longer period of ammonium stabilization in the soil. It is the preferred choice when the primary goal is to maximize nitrogen retention and minimize losses.

  • This compound (ATS) offers a dual benefit as both a sulfur fertilizer and a moderate nitrification inhibitor. Its inhibitory effect is generally less pronounced and of shorter duration than that of DCD. ATS may be a suitable option when a sulfur amendment is also required, and a moderate level of nitrification inhibition is acceptable.

The effectiveness of both inhibitors is influenced by soil properties, with factors such as texture, organic matter content, and microbial populations playing a significant role. Therefore, site-specific evaluation is recommended to determine the most effective strategy for improving nitrogen use efficiency.

References

A Comparative Guide to Spectroscopic and Alternative Analytical Techniques for Validating Ammonium Thiosulfate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of ammonium thiosulfate ((NH₄)₂S₂O₃) purity is critical in various applications, from pharmaceutical manufacturing to specialized chemical synthesis. This guide provides an objective comparison of spectroscopic and alternative analytical methods for the validation of this compound purity, supported by experimental data and detailed protocols.

Spectroscopic Methods for Purity Analysis

Spectroscopic techniques offer rapid and non-destructive approaches to analyze the purity of this compound by probing its molecular vibrations and electronic transitions.

1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for the qualitative identification and quantitative analysis of this compound. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the compound. For quantitative analysis, the intensity of specific absorption bands is correlated with the concentration of the analyte.[1][2][3]

Key Vibrational Bands for this compound:

  • Ammonium (NH₄⁺): A prominent absorption band is typically observed around 1420 cm⁻¹ corresponding to the N-H bending vibration.[4]

  • Thiosulfate (S₂O₃²⁻): Characteristic bands for the thiosulfate ion include the S-O stretching vibrations.

While FTIR is a powerful qualitative tool, its application for quantifying the purity of a single analyte in a solid matrix can be challenging due to potential variations in sample preparation and particle size.[3] However, it can be effectively used for identifying and quantifying certain impurities.

2. Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It involves inelastic scattering of monochromatic light from a laser source. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules in the sample. Studies have demonstrated a linear relationship between the concentration of the thiosulfate ion (S₂O₃²⁻) and the intensity of its characteristic Raman peaks, making it suitable for quantitative analysis.

Key Raman Peaks for this compound:

  • Thiosulfate (S₂O₃²⁻): Typical Raman peaks for the thiosulfate ion in solution are readily observable. The stretching vibrational wavenumbers include S-S at approximately 403 cm⁻¹ and S-O between 1027 cm⁻¹ and 1219 cm⁻¹.

3. UV-Vis Spectrophotometry

UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a substance in solution. While ammonium and thiosulfate ions themselves do not have strong chromophores in the standard UV-Vis range, indirect methods can be employed for their quantification. For instance, the determination of thiosulfate can be achieved by its reaction with other reagents to produce a colored complex that can be measured. For ammonium, methods involving derivatization to form a colored compound are common. The absorbance of the resulting solution is directly proportional to the concentration of the analyte.

Alternative Analytical Methods

For a comprehensive purity assessment, spectroscopic methods are often complemented or compared with more traditional and modern separation and titration techniques.

1. Ion Chromatography (IC)

Ion chromatography is a highly sensitive and specific method for the analysis of ionic species. It has been proposed as a modern replacement for traditional titration methods for the assay of sodium thiosulfate and its impurities in pharmacopeia. IC can simultaneously separate and quantify the thiosulfate anion and common ionic impurities such as sulfate (SO₄²⁻) and sulfite (SO₃²⁻).

2. Titrimetric Method (Iodometry)

Iodometric titration is a classic and reliable method for the determination of thiosulfate. This redox titration involves the reaction of thiosulfate with a standardized solution of iodine. The endpoint is typically detected using a starch indicator, which forms a distinct blue-black complex with excess iodine.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical methods for the validation of this compound purity.

Parameter FTIR Spectroscopy Raman Spectroscopy UV-Vis Spectrophotometry (Indirect) Ion Chromatography (IC) Iodometric Titration
Principle Vibrational AbsorptionVibrational ScatteringElectronic AbsorptionIon Exchange SeparationRedox Titration
Primary Use Identification, Impurity ProfilingQuantitative Assay, IdentificationQuantitative Assay of IonsQuantitative Assay, Impurity ProfilingQuantitative Assay
Linearity Range Method DependentLinear relationship reported0.6–3.5 mM (for NH₃)0.2 to 150 µg/mL (for Thiosulfate)N/A (Titrimetric)
Limit of Detection (LOD) 1.2 µg/cm² (for Ammonium Sulfate)0.27 mg/L reported for a method0.095 µg/ml (for Thiosulfate)0.05 µg/mL (for Thiosulfate)Dependent on indicator and titrant concentration
Limit of Quantification (LOQ) N/AN/AN/A0.17 µg/mL (for Thiosulfate)Dependent on indicator and titrant concentration
Precision (%RSD) < 2% reported for some methods< 6.0% reported for a method< 4.0% (for NH₃)< 2.0%Typically < 1%
Specificity for Impurities Can detect organic and some inorganic impuritiesCan distinguish between different sulfur oxyanionsLow, susceptible to interferencesHigh, can separate and quantify ionic impuritiesModerate, other reducing or oxidizing agents can interfere

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the key analytical techniques.

FTIR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the this compound sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. For quantitative analysis, a known concentration of the sample is used.

  • Instrumentation: A Fourier Transform Infrared Spectrophotometer.

  • Procedure:

    • Acquire a background spectrum of the pure KBr pellet.

    • Place the sample pellet in the sample holder and acquire the sample spectrum.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the absorbance spectrum of the sample.

    • Identify characteristic peaks for ammonium and thiosulfate ions.

    • For quantitative analysis, create a calibration curve by measuring the absorbance of specific peaks for a series of standards of known concentrations.

Ion Chromatography Protocol for Thiosulfate Assay and Impurities
  • Instrumentation: An ion chromatograph equipped with a guard column, an analytical column (e.g., Dionex IonPac™ AS12A), a self-regenerating suppressor, and a conductivity detector.

  • Reagents:

    • Deionized water (Type I reagent grade).

    • Eluent: A solution of sodium carbonate and sodium bicarbonate.

    • Standard Solutions: Prepare a stock standard solution of sodium thiosulfate and individual stock solutions for expected impurities (e.g., sodium sulfate, sodium sulfite).

  • Procedure:

    • Prepare a series of calibration standards by diluting the stock solutions.

    • Accurately weigh and dissolve the this compound sample in deionized water. Dilute as necessary to fall within the calibration range.

    • Set up the IC system with the appropriate eluent and flow rate.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solution.

    • The software will identify and quantify the thiosulfate peak and any impurity peaks based on their retention times and the calibration curves.

Iodometric Titration Protocol for Thiosulfate Assay
  • Reagents:

    • Standardized iodine solution (e.g., 0.1 N).

    • Starch indicator solution (freshly prepared).

    • Deionized water.

  • Procedure:

    • Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of deionized water in an Erlenmeyer flask.

    • Titrate the sample solution with the standardized iodine solution from a burette.

    • As the endpoint is approached (the solution turns pale yellow), add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.

    • Continue the titration dropwise until the blue-black color disappears, indicating the endpoint.

    • Record the volume of iodine solution used and calculate the purity of the this compound.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the analytical processes described.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Result Sample This compound Sample Solid_Prep Solid Sample Prep (e.g., KBr Pellet) Sample->Solid_Prep Solution_Prep Aqueous Solution Prep Sample->Solution_Prep FTIR FTIR Analysis Solid_Prep->FTIR Raman Raman Analysis Solid_Prep->Raman Solution_Prep->Raman UV_Vis UV-Vis Analysis Solution_Prep->UV_Vis Qualitative Qualitative ID (Peak Position) FTIR->Qualitative Raman->Qualitative Quantitative Quantitative Analysis (Peak Intensity vs. Conc.) Raman->Quantitative UV_Vis->Quantitative Purity Purity Validation Qualitative->Purity Quantitative->Purity

Caption: Workflow for Spectroscopic Analysis of this compound.

Analytical_Method_Comparison cluster_methods Analytical Methods cluster_spectro_types cluster_alt_types cluster_evaluation Evaluation Criteria Spectroscopic Spectroscopic Methods FTIR FTIR Raman Raman UV_Vis UV-Vis Alternative Alternative Methods IC Ion Chromatography Titration Titration Speed Speed FTIR->Speed Fast Specificity Specificity FTIR->Specificity Moderate Quantitation Quantitation Capability FTIR->Quantitation Possible Impurity_Detection Impurity Detection FTIR->Impurity_Detection Good for Organics Raman->Speed Fast Raman->Specificity High Raman->Quantitation Good UV_Vis->Speed Fast UV_Vis->Specificity Low UV_Vis->Quantitation Good (Indirect) IC->Speed Moderate IC->Specificity Very High IC->Quantitation Excellent IC->Impurity_Detection Excellent for Ions Titration->Speed Slow Titration->Specificity Moderate Titration->Quantitation Excellent

References

Electrochemical studies of gold dissolution in ammonium thiosulfate solutions

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Gold Leaching Agents: Ammonium Thiosulfate vs. Cyanide

The quest for environmentally benign and efficient gold extraction methods has positioned this compound as a leading alternative to the traditionally used but highly toxic cyanide. This guide provides a comparative analysis of gold dissolution in this compound solutions, supported by electrochemical studies and experimental data. It is intended for researchers and professionals in metallurgical and chemical sciences seeking to understand the underlying mechanisms and performance of thiosulfate-based leaching systems.

Comparative Overview: Thiosulfate vs. Cyanide Leaching

This compound leaching presents several distinct advantages over the conventional cyanidation process, primarily concerning environmental safety and effectiveness with specific ore types. However, it also has unique chemical challenges that must be managed for optimal performance.

FeatureThis compound LeachingCyanide Leaching
Toxicity Non-toxic and environmentally safe. The main reagents are common fertilizers.[1][2]Highly toxic to humans and wildlife, requiring stringent safety and disposal protocols.[2][3]
Leaching Kinetics Can exhibit faster gold dissolution rates in the presence of catalysts like copper or cobalt.[4]Generally effective and well-understood kinetics, but can be slow for certain ore types.
Ore Suitability Particularly effective for treating carbonaceous or "preg-robbing" ores where cyanide recovery is poor.Less effective with preg-robbing ores due to the adsorption of the gold-cyanide complex onto carbonaceous material.
Operating pH Alkaline, typically in the range of pH 9 to 10.Alkaline, typically pH 10 to 11, to prevent the formation of toxic hydrogen cyanide gas.
Reagent Stability Thiosulfate is metastable and prone to oxidative decomposition, which can increase consumption.Cyanide is relatively stable under proper alkaline conditions.
Cost Considered a relatively cheap and low-cost reagent.Costs can be significant, especially when including detoxification and environmental compliance measures.

The Electrochemical Mechanism of Gold Dissolution

The dissolution of gold in ammoniacal thiosulfate solutions is fundamentally an electrochemical corrosion process. It involves simultaneous anodic (oxidation) and cathodic (reduction) reactions occurring on the gold surface. The process is significantly enhanced by the presence of a catalyst, typically copper(II) or cobalt(III) complexes.

Anodic Reaction (Gold Oxidation): At the anode, metallic gold (Au) is oxidized to gold(I) ions (Au⁺). This reaction is catalyzed by ammonia (NH₃), which forms an intermediate gold-ammonia complex, [Au(NH₃)₂]⁺. This complex is then substituted by thiosulfate ions (S₂O₃²⁻) to form the more stable gold-thiosulfate complex, [Au(S₂O₃)₂]³⁻, which dissolves into the solution.

Cathodic Reaction (Oxidant Reduction): At the cathode, the oxidant is reduced, providing the electrons needed for gold oxidation. In the widely studied copper-ammonia system, the cupric tetraamine complex, [Cu(NH₃)₄]²⁺, acts as the primary oxidant, getting reduced to a cuprous thiosulfate complex. Dissolved oxygen in the solution plays a crucial role by re-oxidizing the cuprous species back to the cupric state, thus regenerating the catalyst. Similarly, in cobalt-catalyzed systems, Co(NH₃)₆³⁺ facilitates the reduction of dissolved oxygen.

Gold_Dissolution cluster_anode Anodic Site (Gold Surface) cluster_cathode Cathodic Site (Gold Surface) Au Au (solid) Au_NH3 [Au(NH₃)₂]⁺ Au->Au_NH3 + 2NH₃ - e⁻ Au_S2O3 [Au(S₂O₃)₂]³⁻ (dissolved) Au_NH3->Au_S2O3 + 2S₂O₃²⁻ Cu_II [Cu(NH₃)₄]²⁺ (Oxidant) Cu_I [Cu(S₂O₃)₃]⁵⁻ Cu_II->Cu_I + e⁻ Cu_I->Cu_II + O₂ O2 O₂ (dissolved)

Caption: Electrochemical mechanism of gold dissolution in a copper-ammonia-thiosulfate system.

Performance Data: Factors Influencing Gold Dissolution

The efficiency of gold leaching in this compound is sensitive to several operational parameters. The following table summarizes quantitative data from various electrochemical studies, illustrating the impact of these factors.

ParameterConditionResultReference
Thiosulfate Conc. Increase from 0.1 M to 0.3 MGold dissolution increased from 0.45 to 0.68 mg/cm².
Average dissolution rate increased from 6.35x10⁻¹⁰ to 9.59x10⁻¹⁰ mol cm⁻² s⁻¹.
Ammonia Conc. Increase from 0.4 M to 1.0 MAverage gold dissolution rate increased from 3.92x10⁻¹⁰ to 7.69x10⁻¹⁰ mol cm⁻² s⁻¹.
Catalyst (Cu²⁺) Conc. Increase from 0 M to 0.045 MGold extraction from PCBs after 6 hours increased from 1.66% to 93.7%.
Catalyst (Co³⁺) Conc. Increasing Co³⁺ concentrationIncreased the amount of gold dissolution.
pH VariedOptimal gold dissolution observed at pH 10.0 in a cobalt-ammonia catalyzed system.
Temperature Increase from 25°C to 40°CIncreased gold dissolution; apparent activation energy of 41.15 kJ/mol suggests the process is chemically controlled.
Additive (EDTA) Addition of 0.05–0.2 g/LReduced corrosion potential and increased corrosion current density, facilitating gold dissolution.

Experimental Protocols in Electrochemical Analysis

The study of gold dissolution in thiosulfate solutions relies heavily on electrochemical techniques to probe reaction mechanisms and kinetics.

1. Cyclic Voltammetry (CV): This technique is used to investigate the oxidative and reductive processes occurring at the gold electrode surface.

  • Methodology: A potentiostat is used to sweep the potential of a gold working electrode linearly with time between two set values in the thiosulfate solution. The resulting current is measured and plotted against the applied potential.

  • Purpose: The resulting voltammogram reveals the potentials at which gold oxidation and other redox reactions (e.g., catalyst reduction) occur, providing insight into the electrochemical behavior of the system.

2. Chronoamperometry: Chronoamperometry is employed to measure the rate of gold dissolution under a constant applied potential.

  • Methodology: The potential of the gold electrode is stepped to a value where gold oxidation occurs (e.g., 0.25 V), and this potential is held constant for a period (e.g., 1 hour). The current is recorded as a function of time.

  • Purpose: The current measured is proportional to the rate of the electrochemical reaction. By integrating the current over time and using Faraday's law, the mass of dissolved gold can be calculated, thus verifying the occurrence and rate of dissolution.

3. Polarization Curves: This method is used to determine the corrosion characteristics and dissolution kinetics of gold in the leaching environment.

  • Methodology: The potential of the gold electrode is scanned slowly from its open-circuit potential towards more positive (anodic polarization) or negative (cathodic polarization) values. The resulting current density is plotted against the potential.

  • Purpose: Anodic polarization curves show the rate of gold oxidation as a function of potential. Cathodic curves show the rate of the oxidant reduction. These plots are essential for understanding the catalytic mechanism and identifying rate-limiting steps.

4. Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for investigating the properties of the electrode-solution interface and the mechanism of the dissolution process.

  • Methodology: A small amplitude AC potential signal is applied to the gold electrode over a range of frequencies. The resulting AC current response is measured to determine the impedance of the system.

  • Purpose: By modeling the impedance data with equivalent electrical circuits, researchers can distinguish between different process controls (e.g., charge transfer vs. diffusion control) and study the formation of any passivating films on the gold surface that might inhibit dissolution.

References

The Catalytic Role of Copper Ions in Thiosulfate Leaching: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The quest for a more environmentally benign alternative to traditional cyanidation for precious metal extraction has led to significant research into thiosulfate leaching. Central to the efficacy of this process is the catalytic role of copper ions, which dramatically enhance the kinetics of gold and silver dissolution. This guide provides a comprehensive comparison of copper-catalyzed thiosulfate leaching with other methods, supported by experimental data, detailed protocols, and mechanistic diagrams.

The Mechanism of Copper Catalysis

In ammoniacal thiosulfate solutions, copper(II) ions form a stable cupric ammine complex, Cu(NH₃)₄²⁺, which acts as the primary oxidant for gold[1][2]. This complex facilitates the oxidation of metallic gold (Au) to aurous ions (Au⁺), which then form a stable complex with thiosulfate ions (S₂O₃²⁻), primarily as Au(S₂O₃)₂³⁻[3]. The cuprous ions (Cu⁺) formed during this process are subsequently re-oxidized to cupric ions by dissolved oxygen, completing the catalytic cycle. The presence of ammonia is crucial as it stabilizes the cupric ions, preventing their reduction by thiosulfate and subsequent precipitation as copper sulfides[1].

The key reactions can be summarized as follows:

  • Gold Oxidation: Au + Cu(NH₃)₄²⁺ + 2S₂O₃²⁻ → Au(S₂O₃)₂³⁻ + Cu(NH₃)₂⁺ + 2NH₃

  • Catalyst Regeneration: Cu(NH₃)₂⁺ + 2NH₃ + ¼O₂ + ½H₂O → Cu(NH₃)₄²⁺ + OH⁻

Comparative Performance of Leaching Systems

Experimental studies have demonstrated that the performance of copper-catalyzed thiosulfate leaching is comparable to, and in some cases exceeds, that of traditional cyanidation, particularly for copper-rich or carbonaceous ores[4]. A notable advantage of the thiosulfate system is its reduced toxicity and faster leaching kinetics under optimal conditions.

However, a significant challenge in copper-catalyzed thiosulfate leaching is the high consumption of thiosulfate, which can be an economic impediment to its commercial application. Researchers are exploring various strategies to mitigate this issue, including the use of alternative stabilizing agents like glycine and tartrate, and investigating other catalytic systems based on nickel or cobalt.

Quantitative Data Comparison

The following tables summarize key quantitative data from various experimental studies, comparing the performance of different leaching systems under optimized conditions.

Table 1: Comparison of Gold Recovery under Different Leaching Systems

Leaching SystemOre TypeGold Recovery (%)Leaching Time (hours)Reference
Thiosulfate-Glycine-CopperAuriferous Ore89.36
CyanidationAuriferous Ore89.824
Ammoniacal ThiosulfateAuriferous Ore586
Copper-Catalyzed ThiosulfateLow-Grade Oxidized Gold Ore8348
CyanidationLow-Grade Oxidized Gold Ore8624
Copper-Ammonia-ThiosulfateHigh Copper Gold Concentrate>9032 (multi-stage)
Copper-Ammonia-ThiosulfateCarbonaceous Gold Ore872

Table 2: Effect of Copper Concentration on Gold Leaching

Copper Concentration (M)Gold Dissolution Rate (relative)ObservationsReference
0.00Very Low
0.02Increasing
0.04Maximum
0.04593.7% extraction after 6hFrom PCBs
> 0.04DecreasingSolution instability, copper sulfide precipitation
0.10DecreasingSolution instability, copper sulfide precipitation

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

1. Gold Leaching in Thiosulfate-Glycine-Copper System

  • Ore: Auriferous ore with 10 g/t of Au.

  • Leaching Solution: 0.7 M sodium thiosulfate, 1.75 M glycine, 5 mM copper sulfate.

  • pH: 9.3.

  • Temperature: 60 °C.

  • Leaching Time: 6 hours.

  • Oxidant: Potassium permanganate (0.004–0.04 M) added every 2 hours.

  • Procedure: Leaching tests were conducted by varying the concentrations of thiosulfate, glycine, copper sulfate, and potassium permanganate, as well as pH and temperature, to find the optimal conditions.

2. Copper-Catalyzed Thiosulfate Leaching of Low-Grade Gold Ore

  • Ore: Low-grade oxidized gold ore.

  • Leaching Solution: 0.20 M thiosulfate, 0.00625 M sulfite, 0.001 M Cu²⁺, 0.09 M NH₄OH.

  • Leaching Time: 48 hours.

  • Atmosphere: Air.

  • Procedure: Fractional factorial screening tests were used to investigate the effects of thiosulfate, sulfite, copper, and ammonia concentrations, as well as atmosphere and leaching time on gold extraction and thiosulfate consumption.

3. Ammoniacal Thiosulfate Leaching of High Copper Gold Concentrate

  • Ore: High copper gold concentrate.

  • Leaching Solution (multi-stage): 0.15 M copper ion, 0.3 M thiosulfate, 1.5 M ammonia.

  • Temperature: 40 °C.

  • pH: 9-10.

  • Liquid-Solid Ratio: 5:1.

  • Stirring Speed: 400 rpm.

  • Leaching Time: 32 hours.

  • Procedure: A multi-stage leaching process was employed where the residue from the previous stage was used as the raw material for the next stage after washing.

Visualizing the Catalytic Process

The following diagrams illustrate the key mechanisms and workflows involved in copper-catalyzed thiosulfate leaching.

Copper_Catalyzed_Thiosulfate_Leaching cluster_leaching Leaching Process cluster_regeneration Catalyst Regeneration Au Gold (Au) Au_S2O3 Gold-Thiosulfate Complex Au(S₂O₃)₂³⁻ Au->Au_S2O3 Oxidation & Complexation Cu_II Cupric Ammine Complex Cu(NH₃)₄²⁺ Cu_I Cuprous Ammine Complex Cu(NH₃)₂⁺ Cu_II->Cu_I Reduction Cu_I_regen Cuprous Ammine Complex Cu(NH₃)₂⁺ O2 Oxygen (O₂) Cu_II_regen Cupric Ammine Complex Cu(NH₃)₄²⁺ O2->Cu_II_regen Cu_I_regen->Cu_II_regen Oxidation Cu_II_regen->Cu_II Recycled Catalyst

Caption: Catalytic cycle of copper in ammoniacal thiosulfate leaching of gold.

Experimental_Workflow Ore Ore Sample Leaching Leaching (Thiosulfate, Copper, Ammonia/Glycine) Ore->Leaching SolidLiquid Solid-Liquid Separation Leaching->SolidLiquid Parameters Control Parameters (pH, Temp, Time) Parameters->Leaching PregnantSolution Pregnant Leach Solution SolidLiquid->PregnantSolution Residue Leached Residue SolidLiquid->Residue Analysis Analysis (AAS, etc.) PregnantSolution->Analysis Residue->Analysis Recovery Gold Recovery (%) Analysis->Recovery

References

A Comparative Analysis of Fixing Speed: Ammonium Thiosulfate vs. Sodium Thiosulfate in Photographic Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In photographic processing, the fixing stage is critical for stabilizing the image by removing unexposed silver halide crystals from the emulsion. The choice of fixing agent significantly impacts the efficiency and outcome of this process. This guide provides an objective comparison of the fixing speeds of two common thiosulfate salts: ammonium thiosulfate ((NH₄)₂S₂O₃) and sodium thiosulfate (Na₂S₂O₃), supported by experimental data and detailed protocols.

Chemical Mechanism of Photographic Fixing

The fundamental chemistry of photographic fixing involves the reaction of thiosulfate ions (S₂O₃²⁻) with silver halide (AgX, where X is typically Br⁻ or I⁻) to form soluble silver-thiosulfate complexes. These water-soluble complexes are then washed away, leaving a stable silver image. The primary reactions are:

  • AgX(s) + 2S₂O₃²⁻(aq) → [Ag(S₂O₃)₂]³⁻(aq) + X⁻(aq)

  • AgX(s) + 3S₂O₃²⁻(aq) → [Ag(S₂O₃)₃]⁵⁻(aq) + X⁻(aq)

While both ammonium and sodium thiosulfate facilitate this process, the cation (NH₄⁺ vs. Na⁺) plays a significant role in the reaction kinetics.

Comparative Fixing Speed: Quantitative Data

This compound is widely recognized as a "rapid fixer," exhibiting a significantly faster fixing action compared to sodium thiosulfate, often referred to as "hypo" or a conventional fixer. According to photographic chemistry literature, this compound can be up to 400% faster than sodium thiosulfate. This increased speed is attributed to the smaller size and greater solubility of the ammonium-silver complexes, which allows for more rapid diffusion out of the emulsion layer.

The following table summarizes typical clearing times for different fixer types on various film emulsions. The clearing time is a direct measure of the fixing speed; the total fixing time is generally recommended to be two to three times the clearing time.

Fixing AgentFilm TypeTypical Clearing TimeSource
This compound General Film Emulsions15 - 20 seconds
(Rapid Fixer)
Sodium Thiosulfate Arista EDU Ultra 100 & 200~2.5 minutes (150 seconds)
(Conventional Fixer)Efke 50~5 minutes (300 seconds)
Ilford Delta 400~2 minutes 15 seconds (135 seconds)

Experimental Protocol: Determination of Fixing Speed (Clearing Time Test)

The fixing speed of a photographic fixer is experimentally determined by measuring the "clearing time." This test, also known as the "clip test," provides a reliable method for comparing the efficacy of different fixing solutions.

Materials:

  • Unprocessed photographic film (a strip or leader)

  • The fixer solution to be tested (this compound or Sodium Thiosulfate)

  • A small beaker or container for the fixer

  • A dropper or pipette

  • A stopwatch or timer

  • A well-ventilated area with adequate lighting for observation

Procedure:

  • Preparation: Cut a small piece of unprocessed film. Pour a sufficient amount of the fixer solution into the beaker to fully submerge the film strip.

  • Initial Spotting: In a lighted area, place a single drop of the fixer solution onto the emulsion side of the film strip.

  • Immersion and Timing: After a brief interval (e.g., 30 seconds), completely immerse the entire film strip into the beaker containing the fixer solution. Start the stopwatch immediately.

  • Observation: Continuously observe the film strip. The area where the initial drop was placed will clear first, becoming transparent. The goal is to time how long it takes for the surrounding, initially opaque area of the film to reach the same level of transparency as the initial spot.

  • Endpoint Determination: The clearing time is the elapsed time from the moment of immersion until the distinction between the initial spot and the rest of the film is no longer visible.

  • Calculating Fixing Time: The minimum recommended fixing time for the film is typically two to three times the measured clearing time.

Diagram of the Experimental Workflow for Determining Clearing Time

G cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis A Cut Film Strip C Apply Fixer Drop A->C B Prepare Fixer Solution D Immerse Film & Start Timer B->D C->D E Observe Clearing D->E F Record Clearing Time E->F G Calculate Fixing Time (2-3x Clearing Time) F->G

Caption: Workflow for the clearing time test.

Signaling Pathway of Photographic Fixing

The process of photographic fixing can be visualized as a signaling pathway where the fixing agent initiates a series of reactions leading to the final stable image.

A Comparative Analysis of Chelating Agents in Ammonium Thiosulfate Leaching for Gold Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and environmentally benign gold extraction methods has led to significant research into non-cyanide leaching processes. Among these, the ammonium thiosulfate leaching system has emerged as a promising alternative. A critical challenge in this system is the inherent instability of the thiosulfate ion, particularly in the presence of copper (II) ions, which are essential catalysts for gold dissolution. The decomposition of thiosulfate not only increases reagent consumption but can also lead to the formation of passivating layers on the gold surface, hindering extraction. To mitigate these issues, various chelating agents are employed to stabilize the copper (II) ions. This guide provides a comparative study of different chelating agents used in conjunction with this compound, supported by experimental data, to aid researchers in selecting the optimal agent for their specific applications.

The Role of Chelating Agents in Thiosulfate Leaching

In the copper-ammonia-thiosulfate system, cupric ions (Cu(II)) act as an oxidant to facilitate the dissolution of gold. However, these cupric ions also readily oxidize the thiosulfate ions. Chelating agents, also known as complexing or sequestering agents, are organic compounds that can form stable, soluble complexes with metal ions. In this context, they bind with Cu(II) ions, preventing them from reacting with and degrading the thiosulfate. This stabilization maintains the catalytic activity of copper for gold leaching while minimizing reagent loss. The selection of an appropriate chelating agent can significantly impact the efficiency and economics of the gold extraction process.

Comparative Performance of Chelating Agents

Several chelating agents have been investigated for their efficacy in the this compound leaching system. The most commonly studied include Ethylenediaminetetraacetic acid (EDTA), Diethylenetriamine (DETA), glycine, and Ammonium Dihydrogen Phosphate (ADP). The following tables summarize the quantitative data from various studies, comparing their performance in terms of gold extraction efficiency and thiosulfate consumption.

Chelating AgentInitial Gold Extraction (%)Gold Extraction with Agent (%)Change in Gold Extraction (%)Thiosulfate Consumption (without agent)Thiosulfate Consumption (with agent)Change in Thiosulfate Consumption (%)Reference
ADP 8791+4.60.37 M0.28 - 0.3 M-18.9 to -24.3[1]
EDTA 80>87.23+9.029 kg/t ~22 kg/t -24.1[2]
NTA 80>87.23+9.029 kg/t ~22 kg/t -24.1[2]
Glycine 5889.3+53.9---[3]

Table 1: Comparative Gold Extraction and Thiosulfate Consumption with Various Chelating Agents. Note: The baseline conditions and ore types may vary between studies, affecting direct comparability.

Chelating AgentOre TypeInitial Thiosulfate ConsumptionThiosulfate Consumption with AgentReduction in ConsumptionGold RecoveryReference
EDTA Sulfide Ore9.63 kg/t 3.85 kg/t 60%100%[4]
EDTA & NTA Mild-refractory copper-bearing gold ore29 kg/t ~22 kg/t ~24%>87.23%

Table 2: Effect of EDTA and NTA on Thiosulfate Consumption in Different Ore Types.

Experimental Protocols

The following provides a generalized experimental protocol for a comparative study of chelating agents in this compound leaching of gold. Specific parameters may need to be optimized based on the ore mineralogy and experimental objectives.

Materials and Reagents:
  • Gold-bearing ore or concentrate (characterized for gold content and mineralogy)

  • This compound ((NH₄)₂S₂O₃)

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ammonia solution (NH₃·H₂O)

  • Selected chelating agents (e.g., EDTA, DETA, glycine, ADP)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Leaching vessel (e.g., baffled reactor, stirred tank)

  • Overhead stirrer with speed control

  • pH meter and Oxidation-Reduction Potential (ORP) meter

  • Filtration apparatus

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for gold analysis

  • Titration equipment for thiosulfate analysis

Leaching Procedure:
  • Ore Preparation: The ore is crushed and ground to a desired particle size (e.g., -75 µm). A representative sample is taken for head analysis to determine the initial gold concentration.

  • Leach Solution Preparation: A stock solution of this compound is prepared. For each experiment, a specific volume of the stock solution is taken, and the required amounts of copper sulfate, ammonia, and the chelating agent are added to achieve the desired concentrations (e.g., 0.1 M (NH₄)₂S₂O₃, 0.03 M CuSO₄, 0.6 M NH₃). The pH of the solution is adjusted to the target value (typically between 9 and 10.5) using HCl or NaOH.

  • Leaching: The prepared ore slurry (at a specific pulp density, e.g., 40% w/v) is placed in the leaching vessel. The leach solution is added, and the mixture is agitated at a constant stirring speed (e.g., 400 rpm) and maintained at a constant temperature (e.g., 25°C) for a predetermined duration (e.g., 24 hours).

  • Sampling: Samples of the leach slurry are withdrawn at regular intervals (e.g., 2, 4, 8, 12, 24 hours). The samples are immediately filtered to separate the pregnant leach solution from the solid residue.

  • Analysis:

    • The gold concentration in the pregnant leach solution is determined using AAS or ICP-MS.

    • The residual thiosulfate concentration in the solution is determined by iodometric titration.

    • The solid residue is washed, dried, and assayed for any remaining gold to calculate the extraction efficiency.

  • Data Calculation:

    • Gold extraction (%) = [(Mass of gold in solution) / (Initial mass of gold in ore)] x 100

    • Thiosulfate consumption ( kg/t of ore) is calculated based on the difference between the initial and final thiosulfate concentrations.

Visualizing the Mechanisms and Workflow

To better understand the chemical interactions and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

G cluster_reactants Reactants cluster_products Products & Complexes cluster_inhibition Inhibited Reaction Au Gold (Au) Au_S2O3 Gold Thiosulfate Complex [Au(S₂O₃)₂]³⁻ Au->Au_S2O3 Leaching S2O3 Thiosulfate (S₂O₃²⁻) S2O3->Au_S2O3 Cu_I Cuprous Thiosulfate Complex [Cu(S₂O₃)₃]⁵⁻ S2O3->Cu_I Cu_NH3 Cupric Ammine Complex [Cu(NH₃)₄]²⁺ Cu_NH3->Au_S2O3 Oxidizes Cu_Chelator Copper-Chelate Complex [Cu(Chelator)]²⁺ Cu_NH3->Cu_Chelator Stabilizes Cu_NH3->Cu_I Reduces S2O3_decomp Thiosulfate Decomposition Cu_NH3->S2O3_decomp Causes Chelator Chelating Agent (e.g., EDTA) Chelator->Cu_Chelator Complexes Cu_Chelator->S2O3_decomp Prevents

Caption: Signaling pathway of chelate-assisted thiosulfate leaching of gold.

G start Start ore_prep Ore Preparation (Crushing, Grinding) start->ore_prep leach_prep Leach Solution Preparation (this compound, CuSO₄, NH₃, Chelating Agent) ore_prep->leach_prep leaching Leaching (Controlled Temp, pH, Agitation) leach_prep->leaching sampling Periodic Sampling leaching->sampling filtration Filtration sampling->filtration analysis Analysis (AAS/ICP-MS for Au, Titration for S₂O₃²⁻) filtration->analysis data_eval Data Evaluation (Extraction Efficiency, Reagent Consumption) analysis->data_eval end End data_eval->end

Caption: Experimental workflow for comparing chelating agents.

Conclusion

The addition of chelating agents to the this compound leaching system is a critical strategy for improving its efficiency and economic viability. Experimental data consistently demonstrates that chelating agents such as EDTA, DETA, glycine, and ADP can significantly enhance gold extraction rates while concurrently reducing the consumption of thiosulfate. The choice of the most suitable chelating agent will depend on various factors, including the specific mineralogy of the ore, processing costs, and environmental considerations. This guide provides a foundational understanding and a methodological framework for researchers to conduct their own comparative studies and optimize the thiosulfate leaching process for gold recovery.

References

In-Situ Monitoring of Thiosulfate Leaching: A Comparative Guide to Real-Time Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in precious metal recovery and related fields, the ability to monitor chemical reactions in real-time is paramount for process optimization, efficiency, and safety. Thiosulfate leaching, a promising and more environmentally benign alternative to traditional cyanidation for gold and silver extraction, involves complex aqueous chemistry that necessitates robust in-situ monitoring. This guide provides an objective comparison of in-situ Raman spectroscopy with other viable analytical techniques for real-time monitoring of thiosulfate leaching reactions, supported by available experimental insights.

The thiosulfate leaching process involves a delicate interplay of various sulfur-containing species, including thiosulfate (S₂O₃²⁻), tetrathionate (S₄O₆²⁻), trithionate (S₃O₆²⁻), and elemental sulfur (S₈). The concentrations of these species, along with the precious metal complexes, dictate the efficiency and success of the leaching operation. Traditional offline analysis methods are often time-consuming and do not provide the immediate feedback required for precise process control. In-situ monitoring technologies offer a solution by providing continuous, real-time data from within the reaction vessel.

This guide focuses on a comparative analysis of four key in-situ monitoring techniques: Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy, and Electrochemical Sensors.

Comparative Analysis of In-Situ Monitoring Techniques

The selection of an appropriate in-situ monitoring technique depends on various factors, including the specific analytical requirements, the chemical and physical nature of the leaching system, and practical considerations such as cost and ease of implementation. The following table summarizes the key performance characteristics of the compared techniques for the application of monitoring thiosulfate leaching.

Parameter Raman Spectroscopy UV-Vis Spectroscopy ATR-FTIR Spectroscopy Electrochemical Sensors
Principle of Operation Inelastic scattering of monochromatic light by vibrating molecules, providing a unique spectral fingerprint.Measurement of the absorption of ultraviolet or visible light by molecules, corresponding to electronic transitions.Measurement of the absorption of infrared radiation by molecules via an evanescent wave at the surface of an ATR crystal.Measurement of an electrical signal (potential or current) generated by a specific chemical reaction at an electrode surface.
Species Detected Thiosulfate, tetrathionate, trithionate, polythionates, elemental sulfur, metal-thiosulfate complexes.[1]Thiosulfate, some metal complexes.[2][3] Limited for complex mixtures due to broad overlapping bands.Thiosulfate and other sulfur oxyanions. Can be sensitive to changes in the solvent environment.Specific ions such as thiosulfate or metal ions, depending on the sensor design.[4]
Selectivity High. Characteristic narrow bands allow for the identification of multiple species simultaneously in complex mixtures.Low to moderate. Broad absorption bands often overlap, making it difficult to distinguish between similar species without chemometrics.Moderate to high. Provides characteristic vibrational bands, but water absorption can be a significant interference.High. Designed to be selective for a specific analyte. However, cross-interferences from other ions can occur.
Sensitivity / Limit of Detection (LOD) Typically in the millimolar (mM) range. Can be enhanced using Surface-Enhanced Raman Scattering (SERS).Can reach micromolar (µM) levels for strongly absorbing species.Generally in the millimolar (mM) range.Can range from micromolar (µM) to nanomolar (nM) depending on the sensor type and analyte.
Response Time Fast (seconds to minutes).Very fast (seconds).Fast (seconds to minutes).Very fast (seconds to minutes).
In-situ Applicability Excellent. Fiber optic probes can be directly immersed in the leaching slurry. Less sensitive to water.Good. Flow-through cells or immersible probes can be used. Sensitive to turbidity.Good. ATR probes can be immersed in the solution, but are susceptible to fouling. Strong water absorption can be a challenge.Excellent. Probes can be directly immersed in the process stream.
Quantitative Analysis Good. Peak intensity is proportional to concentration, often requiring calibration with standards.Excellent. Follows the Beer-Lambert law, providing a direct relationship between absorbance and concentration.Good. Absorbance is proportional to concentration, but non-linearities can occur at high concentrations.Good. The sensor response is calibrated against known concentrations of the analyte.
Cost High initial investment for the spectrometer and probe.Low to moderate initial cost.Moderate to high initial cost for the spectrometer and ATR probe.Low to moderate cost per sensor, but may require a more complex data acquisition system.
Major Limitations Potential for fluorescence interference from organic additives or mineral components. Raman scattering is an inherently weak phenomenon.Limited selectivity in complex mixtures. Susceptible to interference from suspended solids (turbidity).Strong infrared absorption by water can obscure the signals of interest. The ATR crystal can be prone to fouling by precipitates.Sensor drift, fouling, and limited lifetime. Requires frequent calibration. Selectivity can be an issue in complex matrices.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for implementing each of the discussed in-situ monitoring techniques for thiosulfate leaching.

In-Situ Raman Spectroscopy

Objective: To monitor the concentration of thiosulfate and its oxidation products (tetrathionate, etc.) in real-time during a leaching experiment.

Methodology:

  • System Setup: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is connected via a fiber optic cable to an immersion probe. The probe is sealed and designed to withstand the chemical and physical conditions of the leaching slurry.

  • Probe Insertion: The Raman probe is inserted directly into the leaching reactor, ensuring the probe window is fully submerged in the solution or slurry.

  • Background Collection: A background spectrum of the initial leaching solution (without the precious metal source or after initial mixing of reagents) is collected to account for the spectral contributions of the solvent and initial reagents.

  • Data Acquisition: Raman spectra are collected at regular intervals (e.g., every 1-5 minutes) throughout the leaching process. Acquisition parameters such as laser power and integration time should be optimized to achieve a good signal-to-noise ratio without causing sample degradation.

  • Data Analysis: The collected spectra are processed to remove background and cosmic rays. The intensity of characteristic Raman peaks for thiosulfate (e.g., ~450 cm⁻¹), tetrathionate (e.g., ~395 cm⁻¹), and other species of interest are monitored over time. For quantitative analysis, a calibration curve is generated by measuring the Raman intensity of standard solutions of known concentrations.

In-Situ UV-Vis Spectroscopy

Objective: To monitor the concentration of thiosulfate in the leaching solution.

Methodology:

  • System Setup: A UV-Vis spectrophotometer is connected to a flow-through cell or an immersion probe. If a flow-through cell is used, a peristaltic pump continuously circulates a filtered sample of the leaching solution through the cell.

  • Probe/Cell Integration: The immersion probe is placed directly in the reactor, or the flow-through cell is connected to the reactor via tubing with an inline filter to prevent clogging by solid particles.

  • Blank Measurement: A blank spectrum is recorded using the initial leaching solution before the start of the reaction.

  • Data Acquisition: Absorbance spectra are recorded at frequent intervals (e.g., every 30-60 seconds) at the wavelength of maximum absorbance for thiosulfate (around 215-220 nm).

  • Data Analysis: The change in absorbance at the specific wavelength is monitored over time. A calibration curve based on the Beer-Lambert law is created using standard solutions to convert absorbance values to concentration.

In-Situ ATR-FTIR Spectroscopy

Objective: To monitor the concentration of sulfur-containing species at the solid-liquid interface or in the bulk solution.

Methodology:

  • System Setup: An FTIR spectrometer is equipped with an ATR immersion probe, typically with a diamond or zinc selenide crystal.

  • Probe Insertion: The ATR probe is inserted into the leaching reactor, ensuring good contact between the ATR crystal and the solution.

  • Background Spectrum: A background spectrum of the initial leaching solution is collected.

  • Data Acquisition: FTIR spectra are collected in real-time. The spectral region containing the characteristic absorption bands for thiosulfate and other relevant species is monitored.

  • Data Analysis: The change in the absorbance of specific peaks is tracked over time. Quantitative analysis can be performed by creating a calibration curve from standards. It is important to account for any baseline shifts or changes in water absorption bands.

In-Situ Electrochemical Sensors

Objective: To continuously measure the concentration of thiosulfate or a specific metal ion.

Methodology:

  • Sensor Selection and Preparation: An ion-selective electrode (ISE) or a voltammetric sensor specific to the target analyte is chosen. The sensor is conditioned according to the manufacturer's instructions.

  • Sensor Integration: The electrochemical sensor, along with a reference electrode, is immersed in the leaching solution.

  • Calibration: The sensor is calibrated using a series of standard solutions of the target analyte in a matrix that mimics the leaching solution to account for potential interferences.

  • Data Acquisition: The potential or current signal from the sensor is continuously recorded using a potentiometer or a potentiostat.

  • Data Analysis: The recorded signal is converted to concentration using the calibration curve. Regular recalibration may be necessary to compensate for sensor drift.

Visualizing the Workflow and Leaching Chemistry

To better illustrate the experimental setup and the chemical pathways involved in thiosulfate leaching, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_Leaching Thiosulfate Leaching Reactor cluster_Monitoring In-Situ Monitoring System Leaching_Slurry Leaching Slurry (Ore + Thiosulfate Solution) Raman_Probe Raman Immersion Probe Leaching_Slurry->Raman_Probe Real-time interaction Spectrometer Raman Spectrometer Raman_Probe->Spectrometer Optical Fiber Computer Data Acquisition & Analysis Spectrometer->Computer Data Transfer Computer->Spectrometer Control

In-situ Raman monitoring workflow for thiosulfate leaching.

Thiosulfate_Leaching_Chemistry Au Gold (Au) Complex Gold-Thiosulfate Complex [Au(S₂O₃)₂]³⁻ Au->Complex S2O3 Thiosulfate (S₂O₃²⁻) S2O3->Complex S4O6 Tetrathionate (S₄O₆²⁻) S2O3->S4O6 Oxidation S3O6 Trithionate (S₃O₆²⁻) S4O6->S3O6 Decomposition S Elemental Sulfur (S₈) S4O6->S Decomposition Oxidant Oxidant (e.g., O₂, Cu²⁺) Oxidant->Complex Oxidant->S4O6

Simplified reaction pathways in thiosulfate leaching of gold.

Conclusion

The in-situ monitoring of thiosulfate leaching reactions is critical for optimizing process parameters and achieving high recovery rates of precious metals. While each of the discussed techniques—Raman spectroscopy, UV-Vis spectroscopy, ATR-FTIR spectroscopy, and electrochemical sensors—offers unique advantages, Raman spectroscopy stands out for its high selectivity in complex matrices, allowing for the simultaneous monitoring of multiple key sulfur species. However, the choice of the most suitable technique will ultimately depend on the specific requirements of the application, including the need for quantitative accuracy, the chemical complexity of the system, and budgetary constraints. For researchers and professionals in this field, a thorough understanding of the capabilities and limitations of each method is essential for making an informed decision and successfully implementing real-time process control.

References

Assessing the environmental benefits of ammonium thiosulfate over cyanide leaching

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis of the environmental performance of ammonium thiosulfate and cyanide in gold leaching processes reveals significant advantages for the thiosulfate-based method, particularly in terms of toxicity and waste management. While cyanide has long been the industry standard due to its efficiency, growing environmental concerns have spurred the adoption of safer alternatives like this compound.

The primary environmental benefit of this compound lies in its significantly lower toxicity compared to the highly poisonous sodium cyanide traditionally used in gold mining.[1] This fundamental difference has profound implications for workplace safety, ecosystem protection, and the long-term environmental liability of mining operations. While challenges remain in optimizing the efficiency and cost-effectiveness of thiosulfate leaching, ongoing research and development continue to enhance its viability as a more sustainable choice for the future of gold production.

This guide provides a detailed, evidence-based comparison of the environmental and operational aspects of this compound and cyanide leaching, aimed at researchers, scientists, and professionals in the field.

Quantitative Comparison of Leaching Processes

The following table summarizes key quantitative data comparing the performance and environmental impact of this compound and cyanide leaching, based on experimental findings.

ParameterThis compound LeachingCyanide LeachingSource(s)
Gold Recovery Efficiency 69.6% - >99% (ore dependent and under optimized conditions)~95% (efficiently leaches fine gold particles)[2][3][4]
Acute Toxicity (Lixiviant) LC50 (Ammonia component): 8.2 mg/L (Pimephales promelas, 96h); Sodium Thiosulfate component is of low toxicity concern.Highly toxic to aquatic life.[5]
Effluent Composition Contains ammonium, thiosulfate, sulfate, and copper complexes. Lower concentrations of hazardous substances.Contains free cyanide, metal-cyanide complexes (e.g., with iron, copper, zinc), cyanate, and thiocyanate.
Wastewater Treatment Focuses on ammonia removal and thiosulfate oxidation.Requires complex and costly detoxification processes to break down cyanide compounds.

Environmental Impact Assessment

The core of the environmental argument against cyanide leaching is its extreme toxicity. Accidental spills can have devastating consequences for aquatic ecosystems and downstream communities. In contrast, this compound is considered a non-toxic alternative. While ammonia, a key component of the thiosulfate process, is toxic to aquatic life, it is less persistent and can be managed through established wastewater treatment methods.

The waste streams generated by the two processes also differ significantly in their hazard profiles. Cyanide-containing tailings require meticulous and long-term management to prevent the release of toxic substances into the environment. Thiosulfate leaching waste, while requiring treatment to address ammonia and residual copper, does not pose the same level of acute, long-term toxic risk.

Caption: Environmental Impact Comparison of Leaching Agents.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating research findings. The following sections outline typical experimental protocols for both this compound and cyanide leaching of gold ores.

This compound Leaching Protocol

This protocol is based on studies investigating the optimization of gold and silver extraction from sulfide ores.

1. Materials and Reagents:

  • Gold-bearing ore, dried and crushed to a desired particle size.

  • This compound ((NH₄)₂S₂O₃)

  • Copper (II) sulfate (CuSO₄) as a catalyst.

  • Ammonia solution (NH₃) for pH control and complex formation.

  • Distilled water.

2. Leaching Procedure:

  • A known mass of the ore is placed in a glass reactor equipped with a mechanical stirrer and a pH meter, and situated in a heating mantle.

  • A leaching solution is prepared by dissolving this compound and copper sulfate in distilled water to achieve the desired concentrations (e.g., 0.05–0.5 M this compound and 0.05–0.25 M CuSO₄).

  • The leaching solution is heated to the target temperature (e.g., 40–60 °C).

  • The ore is added to the heated solution at a specific solid-to-liquid ratio (e.g., 0.2-0.5).

  • The pH of the slurry is adjusted and maintained within a specific range (e.g., 9-10.5) using the ammonia solution.

  • The mixture is stirred at a constant speed (e.g., 300-400 rpm) for a set duration (e.g., 1–4 hours).

  • Samples of the solution are withdrawn at regular intervals to be analyzed for gold concentration.

start Start prep_ore Ore Preparation (Drying & Crushing) start->prep_ore add_ore Add Ore to Reactor (Set S/L Ratio) prep_ore->add_ore prep_leachant Prepare Leaching Solution (this compound, CuSO4) heat_leachant Heat Solution to Target Temperature prep_leachant->heat_leachant heat_leachant->add_ore adjust_ph Adjust & Maintain pH with Ammonia add_ore->adjust_ph leach Stir at Constant Speed for Set Duration adjust_ph->leach sample Collect Solution Samples for Analysis leach->sample end End sample->end

Caption: this compound Leaching Workflow.

Cyanide Leaching Protocol

This protocol outlines a typical laboratory procedure for gold extraction using cyanide.

1. Materials and Reagents:

  • Gold-bearing ore, crushed and ground to a specific particle size (e.g., -200 mesh).

  • Sodium cyanide (NaCN) or potassium cyanide (KCN).

  • Lime (CaO) or sodium hydroxide (NaOH) for pH control.

  • Distilled water.

2. Leaching Procedure:

  • A predetermined mass of finely ground ore is mixed with water to create a slurry of a specific density (e.g., 40-50% solids).

  • The slurry is placed in an agitation vessel.

  • The pH of the slurry is raised to and maintained at a specific alkaline level (e.g., 10.5-11) by adding lime or sodium hydroxide to prevent the formation of toxic hydrogen cyanide gas.

  • A solution of sodium or potassium cyanide is added to achieve the desired concentration (e.g., 0.5-2.0 g/L NaCN).

  • The slurry is agitated continuously for a specified period (e.g., 24-48 hours) while ensuring sufficient aeration, as dissolved oxygen is essential for the leaching reaction.

  • Samples of the pregnant solution are taken periodically to monitor the progress of gold dissolution.

start Start prep_ore Ore Preparation (Crushing & Grinding) start->prep_ore create_slurry Create Ore Slurry with Water prep_ore->create_slurry adjust_ph Adjust & Maintain Alkaline pH (Lime/NaOH) create_slurry->adjust_ph add_cyanide Add Cyanide Solution adjust_ph->add_cyanide agitate_leach Agitate Slurry with Aeration for Set Duration add_cyanide->agitate_leach sample_solution Collect Pregnant Solution for Analysis agitate_leach->sample_solution end End sample_solution->end

Caption: Cyanide Leaching Workflow.

Conclusion

The transition from cyanide to this compound in gold leaching represents a significant step towards a more environmentally responsible mining industry. The inherent low toxicity of the thiosulfate lixiviant and the less hazardous nature of its waste stream offer compelling advantages over the traditional cyanide process. While further research is needed to optimize the economic and operational aspects of thiosulfate leaching for all ore types, the clear environmental benefits position it as a leading alternative for sustainable gold production. For researchers and professionals in the field, focusing on enhancing the efficiency and reducing the operational costs of the this compound process will be key to its widespread adoption and to mitigating the environmental footprint of gold mining.

References

Safety Operating Guide

Proper Disposal of Ammonium Thiosulfate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of ammonium thiosulfate is paramount for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Handle this compound in a well-ventilated area.[1][2]

Personal Protective Equipment (PPE)Specifications and Recommendations
Eye Protection Safety glasses with side shields or chemical goggles are recommended to prevent eye contact.[1][3]
Hand Protection Chemical-resistant gloves, such as nitrile rubber with a recommended thickness of 0.4 mm, should be worn.[1]
Skin and Body Protection Wear chemical-resistant clothing and safety shoes to prevent skin contact.
Respiratory Protection In situations where mist or vapors may be generated, a NIOSH/MSHA-approved respirator is advised.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all federal, state, and local regulations. It is the responsibility of the waste generator to determine if the waste is classified as hazardous at the time of disposal.

Step 1: Initial Assessment and Waste Collection
  • Characterize the Waste: Determine if the this compound waste is contaminated with other chemicals. This will influence the disposal route.

  • Segregate Waste: Do not mix this compound waste with incompatible materials.

  • Use Appropriate Containers: Collect the waste in a suitable, clearly labeled, and closed container.

Step 2: Managing Spills

In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.

  • Isolate the Area: Immediately isolate the spill or leak area and keep unauthorized personnel away.

  • Contain the Spill: Stop the leak if it can be done without risk. For larger spills, create a dike far ahead of the spill to contain it for later disposal. Prevent the spilled material from entering sewers, storm drains, or natural waterways using sand, earth, or other non-combustible absorbent barriers.

  • Absorb the Material: Use a non-combustible absorbent material like sand to absorb the spilled this compound.

  • Collect and Store: Carefully shovel the absorbed material into suitable containers for disposal. Never return spilled material to the original container for reuse.

  • Decontaminate the Area: Wash the spill area with plenty of water. Collect the contaminated wash water for proper disposal; do not allow it to enter drains.

Step 3: Final Disposal Procedures

Several options exist for the final disposal of this compound waste. The appropriate method will depend on the nature of the waste and local regulations.

  • Licensed Disposal Company: The most straightforward and recommended method is to contact a licensed professional waste disposal company to handle the surplus or non-recyclable solutions.

  • Incineration: A potential disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and a scrubber.

  • Treatment and Neutralization: In some cases, it may be possible to dispose of the waste at a municipal facility if it is properly treated, neutralized, and oxidized according to their specific requirements.

Chemical Incompatibility and Hazardous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound is incompatible with the following:

Incompatible MaterialsPotential Hazards
Strong Acids Contact can lead to the release of hazardous sulfur dioxide gas.
Strong Oxidizing Agents (e.g., nitrates, nitrites, chlorates) Can form explosive mixtures, especially if heated to dryness.
Alkalis Contact will accelerate the evolution of ammonia gas.
Copper, Zinc, Brass, and their alloys This compound is corrosive to these metals.
Sodium Chlorate May cause a violent reaction.

Heating this compound can produce irritating and toxic gases, including sulfur dioxide, nitrogen oxides, and ammonia.

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste: Pure or Contaminated? start->assess_waste spill_check Is it a spill? assess_waste->spill_check handle_spill Contain, Absorb, and Collect Spill (Follow Spill Protocol) spill_check->handle_spill Yes collect_waste Collect in Labeled, Closed Container spill_check->collect_waste No handle_spill->collect_waste check_regulations Consult Federal, State, and Local Regulations collect_waste->check_regulations disposal_options Evaluate Disposal Options check_regulations->disposal_options licensed_disposal Contact Licensed Disposal Company disposal_options->licensed_disposal incineration Chemical Incineration (with afterburner and scrubber) disposal_options->incineration municipal_facility Treat, Neutralize, and Oxidize for Municipal Disposal (if permitted) disposal_options->municipal_facility end End: Proper Disposal Complete licensed_disposal->end incineration->end municipal_facility->end

Caption: Decision workflow for this compound disposal.

References

Essential Guide to Handling Ammonium Thiosulfate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, operational, and disposal guidance for the handling of ammonium thiosulfate, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Equipment Specification and Use
Eye/Face Protection Safety glasses with side shields or Goggles, Face shieldUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a splash hazard.[1][2][3][4]
Hand Protection Chemically resistant glovesNitrile or neoprene rubber gloves are recommended. For nitrile gloves, a recommended thickness is 0.4 mm with a penetration time of >480 minutes.[3] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.
Skin and Body Protection Protective clothing, Safety shoesWear chemical-resistant clothing and an apron to prevent skin contact. Safety showers should be readily available.
Respiratory Protection Dust mask or RespiratorFor nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used. In case of inadequate ventilation or potential for mist generation, a NIOSH/MSHA approved respirator is required.

Standard Operating Procedures

Adherence to the following step-by-step procedures for handling, storage, and disposal is mandatory.

Handling and Storage
  • Ventilation : Always handle this compound in a well-ventilated area. Local exhaust ventilation is preferred to control emissions at the source.

  • Hygiene Practices : Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling and before breaks.

  • Storage Conditions : Store in a cool, dry, and well-ventilated place, away from sources of heat or flame. Keep containers tightly closed.

  • Incompatible Materials : Avoid contact with strong acids, strong bases, strong oxidizing agents (like nitrates, nitrites, or chlorates), copper, zinc, and their alloys.

Spill Response Protocol

In the event of a spill, follow the established workflow to ensure a safe and effective cleanup. The following diagram outlines the key steps.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area & Restrict Access start->evacuate Immediate Action ppe Don Appropriate PPE evacuate->ppe assess Assess Spill Size (Small vs. Large) small_spill Small Spill Procedure assess->small_spill Small large_spill Large Spill Procedure assess->large_spill Large ppe->assess absorb Contain & Absorb with Inert Material (e.g., sand) small_spill->absorb notify Notify Safety Officer & Request Assistance large_spill->notify collect Sweep/Shovel into Suitable Closed Container absorb->collect decontaminate Decontaminate Spill Area with Water collect->decontaminate disposal Label & Dispose of Waste per Regulations decontaminate->disposal end Spill Response Complete disposal->end contain_large Dike Area to Prevent Runoff to Drains notify->contain_large contain_large->absorb

Caption: Workflow for this compound Spill Response.

Disposal Plan
  • Waste Characterization : It is the responsibility of the user to determine if the waste material meets the criteria for hazardous waste at the time of disposal.

  • Disposal Method : Dispose of waste material and contaminated packaging in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains or waterways. It may be possible to dispose of the waste at a municipal facility if it is properly treated and neutralized. Alternatively, collect and reclaim or dispose of in sealed containers at a licensed waste disposal site.

First Aid Measures

Immediate action is crucial in the event of exposure.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. Get medical attention if irritation occurs.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Consult a physician.

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor for treatment advice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.